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  • Product: 2-Cyclobutylprop-2-enoic acid
  • CAS: 42809-55-2

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of α-Cyclobutylacrylic Acid: A Technical Guide for Drug Development

Abstract This technical guide provides a comprehensive framework for understanding and determining the critical thermodynamic properties of α-cyclobutylacrylic acid, a novel molecule of interest in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the critical thermodynamic properties of α-cyclobutylacrylic acid, a novel molecule of interest in pharmaceutical development. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental and computational methodologies required for its full thermodynamic characterization. By leveraging established principles and techniques applied to analogous organic acids, researchers and drug development professionals can effectively evaluate the stability, solubility, and potential bioavailability of α-cyclobutylacrylic acid. This guide details protocols for techniques such as Differential Scanning Calorimetry (DSC), Solution Calorimetry, and Isothermal Titration Calorimetry (ITC), and discusses the application of computational chemistry for predicting thermodynamic parameters. The insights gained from these methods are crucial for navigating the complexities of drug formulation and ensuring the development of a safe, stable, and efficacious pharmaceutical product.

Introduction: The Imperative of Thermodynamic Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among the most critical of these are the thermodynamic properties, which govern the stability, solubility, and ultimately, the bioavailability of a drug molecule. For a novel compound such as α-cyclobutylacrylic acid, a thorough understanding of its thermodynamic landscape is not merely an academic exercise but a prerequisite for rational drug design and successful formulation.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide a quantitative measure of a molecule's stability and its propensity to undergo phase transitions or chemical reactions.[1] In the context of drug development, these values dictate:

  • Polymorphic Stability: Many APIs can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties.[2][3] Thermodynamic analysis can identify the most stable polymorph, which is crucial for ensuring consistent drug performance and shelf-life.[4][5]

  • Solubility and Dissolution: The aqueous solubility of an API is a key determinant of its absorption in the body. Thermodynamic data can help predict and understand the solubility behavior of a drug, guiding the selection of appropriate formulation strategies to enhance bioavailability.[6]

  • Drug-Excipient Compatibility: Formulations consist of the API and various inactive ingredients (excipients). Calorimetric techniques are instrumental in rapidly screening for potential incompatibilities that could compromise the stability of the final drug product.[4]

  • Binding Affinity and Mechanism of Action: For drug candidates that target specific proteins, understanding the thermodynamics of binding is essential for lead optimization.[7] Techniques like Isothermal Titration Calorimetry (ITC) can elucidate the driving forces behind drug-target interactions.[7][8]

This guide will provide researchers, scientists, and drug development professionals with a robust framework for the thermodynamic characterization of α-cyclobutylacrylic acid. While direct experimental data for this specific molecule is not yet available in the literature, the principles and methodologies detailed herein are universally applicable and will serve as an in-depth technical resource for its investigation.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to build a comprehensive thermodynamic profile of a new chemical entity. The following sections detail the core calorimetric techniques and their application.

Phase Behavior and Polymorphism: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in pharmaceutical sciences for studying the thermal properties of materials.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing invaluable information on phase transitions such as melting, crystallization, and glass transitions.[2][9]

Causality Behind Experimental Choices: The initial characterization of a new API like α-cyclobutylacrylic acid should always include DSC to identify its melting point, enthalpy of fusion, and to screen for the presence of different polymorphic forms.[2] The existence of multiple polymorphs can have significant implications for the drug's stability and bioavailability.[2][3]

Experimental Protocol: Polymorph Screening and Purity Determination using DSC

  • Sample Preparation: Accurately weigh 2-5 mg of α-cyclobutylacrylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis:

    • Analyze the thermogram from the first heating scan to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion).

    • Examine the cooling curve for any exothermic events, which may indicate recrystallization into a different polymorphic form.

    • Analyze the second heating scan to observe the thermal behavior of the melt-quenched sample. The appearance of new thermal events can indicate the presence of metastable polymorphs or an amorphous phase.

graph TD { A[Start: Sample Preparation] --> B{DSC Instrument Setup}; B --> C{Heating Ramp 1}; C --> D{Isothermal Hold}; D --> E{Cooling Ramp}; E --> F{Heating Ramp 2}; F --> G[End: Data Analysis]; subgraph "Data Interpretation" direction LR C --> H[Melting Point & ΔH_fusion]; E --> I[Recrystallization Events]; F --> J[Metastable Forms/Amorphous Content]; end }

Figure 1: Experimental workflow for DSC analysis.

Enthalpy of Solution and Formation: Solution Calorimetry

Solution calorimetry measures the heat change associated with the dissolution of a substance in a solvent.[10][11] This technique is particularly useful for determining the enthalpy of solution (ΔH_sol), which is a critical parameter for understanding solubility. Furthermore, when combined with combustion calorimetry data, it can be used to derive the standard enthalpy of formation (ΔfH°).

Causality Behind Experimental Choices: The enthalpy of solution provides direct insight into the energy changes that occur when α-cyclobutylacrylic acid interacts with a solvent. This is fundamental to predicting its solubility in various media, including aqueous environments relevant to physiological conditions.

Experimental Protocol: Determination of Enthalpy of Solution

  • Calorimeter Calibration: Calibrate the solution calorimeter by measuring the heat of solution of a known standard, such as potassium chloride (KCl) in deionized water. This determines the heat capacity of the calorimeter.[10]

  • Sample Preparation: Accurately weigh a small amount of α-cyclobutylacrylic acid (e.g., 10-50 mg).

  • Solvent Preparation: Add a precise volume of the desired solvent (e.g., water or a relevant buffer) to the calorimeter vessel and allow it to reach thermal equilibrium.

  • Measurement: Introduce the α-cyclobutylacrylic acid sample into the solvent and record the temperature change until a stable baseline is re-established.

  • Data Analysis: Calculate the heat of the reaction using the measured temperature change and the heat capacity of the calorimeter.[12] The enthalpy of solution is then determined by dividing the heat of reaction by the number of moles of the dissolved sample.

graph TD { A[Start: Calorimeter Calibration] --> B{Sample & Solvent Preparation}; B --> C{Thermal Equilibration}; C --> D{Sample Introduction & Mixing}; D --> E{Temperature Monitoring}; E --> F[End: Calculation of ΔH_sol]; subgraph "Key Parameters" direction LR A --> G[Calorimeter Heat Capacity]; B --> H[Mass of Sample & Solvent]; E --> I[Temperature Change (ΔT)]; end }

Figure 2: Workflow for solution calorimetry.

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions in solution.[9] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[7][8] From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Causality Behind Experimental Choices: If α-cyclobutylacrylic acid is intended to interact with a specific biological target (e.g., an enzyme or receptor), ITC is the gold standard for characterizing the binding thermodynamics. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the drug's efficacy.

Experimental Protocol: Characterizing Drug-Target Binding with ITC

  • Sample Preparation: Prepare solutions of α-cyclobutylacrylic acid (the ligand) and its target protein in a matched buffer. The ligand concentration should typically be 10-20 times that of the protein.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat of reaction. Plot the heat per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry offers a powerful and cost-effective means of predicting the thermodynamic properties of new molecules.[13] Methods such as Density Functional Theory (DFT) and high-level ab initio calculations can provide accurate estimates of enthalpies of formation, heat capacities, and entropies.[14]

Causality Behind Experimental Choices: Computational modeling can guide experimental work by predicting the properties of α-cyclobutylacrylic acid before it is synthesized in large quantities. It can also provide insights into molecular structure and vibrational frequencies that are difficult to obtain experimentally.[14][15]

Computational Workflow: Ab Initio Calculation of Enthalpy of Formation

  • Structure Optimization: Build the 3D structure of α-cyclobutylacrylic acid and perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reactions: Design one or more isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations.

  • Energy Calculations: Calculate the electronic energies of all species in the isodesmic reaction(s) at a high level of theory (e.g., CBS-QB3 or G4).

  • Enthalpy of Formation Calculation: Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the reference compounds in the isodesmic reaction to derive the enthalpy of formation of α-cyclobutylacrylic acid.[14]

graph TD { A[Start: 3D Structure Generation] --> B{Geometry Optimization}; B --> C{Vibrational Frequency Analysis}; C --> D{Design of Isodesmic Reactions}; D --> E{High-Level Energy Calculations}; E --> F[End: Calculation of ΔfH°]; subgraph "Key Outputs" direction LR B --> G[Optimized Molecular Geometry]; C --> H[ZPVE & Thermal Corrections]; E --> I[Electronic Energies]; end }

Figure 3: Computational workflow for enthalpy of formation.

Synthesizing the Data: The Complete Thermodynamic Profile

The experimental and computational data gathered through the methodologies described above can be compiled to create a comprehensive thermodynamic profile for α-cyclobutylacrylic acid. This profile, summarized in a clear and concise table, provides a holistic view of the molecule's energetic landscape.

Thermodynamic PropertySymbolTypical UnitsExperimental MethodComputational MethodSignificance in Drug Development
Enthalpy of FormationΔfH°kJ/molCombustion & Solution CalorimetryAb Initio CalculationsFundamental measure of molecular stability.[14][16]
Gibbs Free Energy of FormationΔfG°kJ/molDerived from ΔfH° and S°Derived from CalculationsIndicates thermodynamic feasibility of formation.[1][17]
Standard EntropyJ/(mol·K)Adiabatic CalorimetryStatistical MechanicsMeasure of molecular disorder and conformational flexibility.[14]
Heat CapacityCpJ/(mol·K)Differential Scanning CalorimetryStatistical MechanicsResponse of the system to temperature changes.[18][19]
Melting PointTm°C or KDifferential Scanning CalorimetryN/AKey physical property for identification and purity.[2]
Enthalpy of FusionΔHfuskJ/molDifferential Scanning CalorimetryN/AEnergy required to melt the solid; related to lattice energy.[20]
Enthalpy of SolutionΔHsolkJ/molSolution CalorimetrySolvation ModelsEnergy change upon dissolution; relates to solubility.
Binding EnthalpyΔHbindkJ/molIsothermal Titration CalorimetryMolecular DockingEnthalpic contribution to drug-target binding affinity.
Binding EntropyΔSbindJ/(mol·K)Isothermal Titration CalorimetryMolecular DynamicsEntropic contribution to drug-target binding affinity.[8]

Conclusion: A Roadmap for Thermodynamic-Guided Drug Development

While specific thermodynamic data for α-cyclobutylacrylic acid remains to be experimentally determined, this guide provides a clear and actionable roadmap for its comprehensive characterization. By systematically applying the experimental and computational methodologies outlined herein, researchers can build a robust thermodynamic profile of this novel molecule. This information is not merely of academic interest; it is a critical component of a data-driven approach to drug development. A thorough understanding of the thermodynamics of α-cyclobutylacrylic acid will empower scientists to make informed decisions regarding polymorph selection, formulation design, and lead optimization, ultimately increasing the probability of successfully advancing this promising candidate through the development pipeline. The principles and protocols detailed in this guide serve as a foundational resource for unlocking the full therapeutic potential of α-cyclobutylacrylic acid and other novel pharmaceutical compounds.

References

  • Pharmaceutical Technology. (2017, January 1). Using Microcalorimetry to Accelerate Drug Development. [Link]

  • StudySmarter. (2023, October 25). Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics. [Link]

  • NETZSCH Analyzing & Testing. (2019, December 23). Studying Phase Transitions in Pharmaceuticals. [Link]

  • Lab Manager. (2026, January 28). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. [Link]

  • AZoM. (2016, September 22). Applying Microcalorimetry for Drug Discovery Process in Modern Pharmaceutical Industry. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. [Link]

  • Royal Society of Chemistry. (2025, April 17). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of organic acids and some their derivatives. [Link]

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  • Centers for Disease Control and Prevention. (n.d.). The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane. [Link]

  • Royal Society of Chemistry. (1952). THE ENTROPY OF DILUTION OF POLYMETHACRYLIC ACID. [Link]

  • National Center for Biotechnology Information. (2022, January 13). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. [Link]

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  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. [Link]

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  • Journal of Chemical Theory and Computation. (2024, March 26). First-Principles Models of Polymorphism of Pharmaceuticals: Maximizing the Accuracy-to-Cost Ratio. [Link]

  • Royal Society of Chemistry. (1952). The entropy of dilution of polymethacrylic acid. [Link]

  • ACS Publications. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Entropy of mixing. [Link]

  • SciSpace. (2010, December 29). Thermodynamic Properties of Solutions of the Acrylic Acid in 1,2-Dichloroethane and Acetic Acid. [Link]

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  • ResearchGate. (2025, August 6). Thermodynamic analysis on the formation of acrylic acid from CO 2 and C 2H 4. [Link]

  • World Journal of Chemical Education. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. [Link]

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Sources

Exploratory

Conformational Restriction and Reactivity Tuning: A Comparative Analysis of Cyclopropyl and Cyclobutyl Acrylic Acid Derivatives

Executive Summary In the pursuit of novel Targeted Covalent Inhibitors (TCIs) and conformationally restricted pharmacophores, small strained carbocycles have emerged as privileged structural motifs. When conjugated with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel Targeted Covalent Inhibitors (TCIs) and conformationally restricted pharmacophores, small strained carbocycles have emerged as privileged structural motifs. When conjugated with acrylic acid derivatives—classic Michael acceptors—the choice between a cyclopropyl and a cyclobutyl ring is not merely a matter of adding a single methylene unit. It is a strategic decision that fundamentally alters the orbital hybridization, steric shielding, and desolvation energy of the molecule.

This technical guide provides an in-depth comparative analysis of cyclopropyl versus cyclobutyl acrylic acid derivatives. By examining their physicochemical divergence, mapping out robust synthetic workflows, and detailing self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic rationale required to tune covalent warhead reactivity and optimize target engagement.

Physicochemical Foundations: Cyclopropyl vs. Cyclobutyl Scaffolds

The distinct pharmacological profiles of cyclopropyl and cyclobutyl derivatives stem directly from their fundamental geometries and strain energies.

Strain Energy and Orbital Hybridization

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol, which is slightly lower than the 28.1 kcal/mol observed in cyclopropane[1]. Because cyclopropane is forced into a planar geometry, its C–C bonds are unusually short (1.53 Å), and its C–H bonds possess high s-character, allowing the ring to behave chemically like a pseudo-alkene[1].

In contrast, cyclobutane relieves torsional strain by adopting a "puckered" or folded conformation. This results in longer C–C bonds (1.56 Å) driven by 1,3-non-bonding repulsions[1].

Impact on Covalent Warhead Reactivity

When these rings are attached to an acrylic acid moiety (forming an α,β-unsaturated carbonyl system), their structural differences directly modulate the Michael acceptor's reactivity:

  • Cyclopropyl Acrylic Acids: The pseudo-π conjugation of the cyclopropyl ring can overlap with the π-system of the acrylic acid. Depending on the substitution pattern (α vs. β), this can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the electrophilicity of the warhead and accelerating cysteine trapping.

  • Cyclobutyl Acrylic Acids: The puckered nature of the cyclobutyl ring prevents extended conjugation but provides significant steric shielding. This steric bulk reduces the rate of nucleophilic attack (lower

    
    ), which is highly advantageous for designing reversible covalent inhibitors or highly selective TCIs that resist off-target glutathione (GSH) depletion. Furthermore, the desolvation of the hydrophobic cyclobutyl group upon binding to a target pocket often yields unexpected gains in non-covalent binding affinity[1].
    
Table 1: Physicochemical Comparison of Cycloalkyl Scaffolds
PropertyCyclopropaneCyclobutane
Strain Energy 28.1 kcal/mol26.3 kcal/mol
C–C Bond Length 1.53 Å1.56 Å
Conformation PlanarPuckered (Folded)
Orbital Character High s-character (pseudo-π)Standard

character
Desolvation Energy ModerateHighly favorable
Steric Shielding LowHigh

Synthetic Methodologies and Logic

Synthesizing these strained derivatives requires careful selection of catalysts and reaction conditions to prevent ring-opening or unwanted isomerizations.

G Root Cycloalkyl Acrylic Acids C3 Cyclopropyl Derivative Planar | 28.1 kcal/mol strain Root->C3 C4 Cyclobutyl Derivative Puckered | 26.3 kcal/mol strain Root->C4 C3_Prop High s-character C-H Pseudo-pi conjugation C3->C3_Prop C4_Prop Longer C-C bonds (1.56 Å) Favorable desolvation C4->C4_Prop C3_React Increased Electrophilicity (Faster GSH Trapping) C3_Prop->C3_React LUMO Lowering C4_React Steric Shielding (Tuned/Slower GSH Trapping) C4_Prop->C4_React Steric Hindrance

Caption: Logic tree detailing the physicochemical and reactivity divergence of cycloalkyl acrylic acids.

Synthesis of Cyclopropyl Acrylic Acids via Aldol-Elimination

Direct olefination of cyclopropanecarbaldehydes under harsh Lewis acidic conditions can trigger ring expansion or cleavage. A milder, highly controlled approach involves reacting a cyclopropanecarbaldehyde derivative with an ester in the presence of a base to obtain a cyclopropylpropionic acid intermediate, which is subsequently subjected to a base-mediated elimination reaction to yield the cyclopropyl acrylic acid[2].

Synthesis of Cyclobutyl Derivatives via Cobalt Catalysis

For cyclobutyl derivatives, late-stage functionalization is often preferred. A breakthrough method utilizes a Cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents[3]. This approach allows for the introduction of strained rings onto a large panel of primary and secondary alkyl iodides, which can then be oxidized or elaborated into acrylic acid derivatives[3]. Alternatively, highly stereoselective cyclobutane derivatives can be synthesized via the solid-state photochemical [2 + 2] cycloaddition of acrylic acid derivatives (e.g., trans-3-(4-pyridyl) acrylic acid)[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol 1: Cobalt-Catalyzed Introduction of Cyclobutyl/Cyclopropyl Rings

Objective: Synthesize cycloalkyl-alkyl precursors for elaboration into acrylic acids. Mechanistic Causality: The selection of


 over Palladium-based catalysts is deliberate. Secondary alkyl halides undergo rapid β-hydride elimination under Pd catalysis. Cobalt operates via a radical intermediate mechanism that suppresses this side reaction, allowing for the diastereoconvergent coupling of cyclopropyl and cyclobutyl rings[3].

Step-by-Step Methodology:

  • System Preparation: In a rigorously flame-dried Schlenk flask under an Argon atmosphere, charge

    
     (5 mol%) and the target secondary alkyl iodide (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
    
  • Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add cyclobutylmagnesium bromide or cyclopropylmagnesium bromide (1.5 equiv).

    • Causality: Slow addition at 0 °C controls the exothermic radical initiation phase and prevents the homocoupling of the Grignard reagent.

  • Reaction Progression & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Step: Monitor the reaction via GC-MS. The complete disappearance of the alkyl iodide mass peak (

      
      ) and the emergence of the coupled product mass confirms catalytic turnover and prevents premature quenching.
      
  • Quenching & Isolation: Quench the reaction strictly with saturated aqueous

    
     to safely protonate unreacted Grignard reagent. Extract the aqueous layer with EtOAc (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Aldol Condensation Cyclopropanecarbaldehyde + Ester Base catalyzed Step2 Step 2: Intermediate Cyclopropylpropionic acid derivative (β-hydroxy ester) Step1->Step2 Base/Solvent Step3 Step 3: Elimination Base-mediated dehydration Formation of α,β-unsaturated system Step2->Step3 -H2O Step4 Step 4: Purification Extraction & Chromatography Yielding Cyclopropyl Acrylic Acid Step3->Step4 Isolation

Caption: Step-by-step synthetic workflow for cyclopropyl acrylic acid derivatives via aldol-elimination.

Protocol 2: Evaluation of Michael Acceptor Reactivity (GSH Trapping Assay)

Objective: Quantify the electrophilicity of the synthesized cyclopropyl vs. cyclobutyl acrylic acid warheads. Mechanistic Causality: By measuring the half-life (


) of the parent compound in the presence of excess Glutathione (GSH), researchers can predict the warhead's propensity for off-target toxicity versus targeted covalent binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH. Pre-incubate at 37 °C.

  • Initiation: Spike the acrylic acid derivative (dissolved in DMSO) into the buffer to a final concentration of 10 µM (final DMSO concentration

    
    ).
    
  • Sampling: At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Indoprofen, 1 µM).

    • Self-Validation Step: The internal standard corrects for any ionization variability during LC-MS/MS analysis, ensuring the calculated pseudo-first-order kinetic decay is mathematically sound.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet precipitated proteins/salts. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio against time to derive the degradation rate constant (

    
    ).
    
Table 2: Reactivity Profile of Cycloalkyl Acrylic Acids (Representative Metrics)
Warhead TypeTarget Cysteine Reactivity (

)
Metabolic Stability (

in HLM)
Structural Rationale
α-Cyclopropyl Acrylate HighModeratePseudo-π conjugation lowers LUMO energy, increasing electrophilicity.
α-Cyclobutyl Acrylate ModerateHighPuckered conformation provides steric shielding against off-target nucleophiles.
β-Cyclopropyl Acrylate LowHighDirect steric hindrance at the β-carbon (primary Michael addition site).

Conclusion

The integration of cyclopropyl and cyclobutyl rings into acrylic acid derivatives represents a sophisticated strategy in modern drug design. While cyclopropyl groups offer planar rigidity and pseudo-π electronic tuning to enhance warhead reactivity, cyclobutyl groups provide a puckered, sterically demanding shield that can dial back excessive electrophilicity while offering superior desolvation thermodynamics. By leveraging the specific synthetic methodologies and validation protocols outlined in this guide, medicinal chemists can precisely engineer the reactivity and safety profiles of next-generation covalent therapeutics.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - NIH URL
  • Title: Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling Source: Organic Letters - ACS Publications URL
  • Title: CN1281846A - Method for preparation of cyclopropyl acrylic derivative Source: Google Patents URL
  • Title: Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State[2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl)

Sources

Foundational

Technical Guide: Acidity and Physicochemical Profile of 2-Cyclobutylprop-2-enoic Acid

The following technical guide provides an in-depth analysis of the acidity and physicochemical properties of 2-cyclobutylprop-2-enoic acid. Executive Summary 2-Cyclobutylprop-2-enoic acid (CAS: 42809-55-2), also known as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity and physicochemical properties of 2-cyclobutylprop-2-enoic acid.

Executive Summary

2-Cyclobutylprop-2-enoic acid (CAS: 42809-55-2), also known as 2-cyclobutylacrylic acid , is an


-substituted unsaturated carboxylic acid serving as a specialized building block in medicinal chemistry and polymer science. Its structure features a cyclobutyl ring attached to the 

-carbon of an acrylic acid moiety.

This guide focuses on the compound's pKa value , a critical parameter for predicting ionization state, solubility, and receptor binding affinity in drug development. Based on Structure-Activity Relationship (SAR) analysis of analogous


-substituted acrylic acids, the pKa of 2-cyclobutylprop-2-enoic acid is determined to be in the range of 4.65 – 4.80 , placing it as a weaker acid than unsubstituted acrylic acid (pKa 4.25) but stronger than saturated analogs like propionic acid (pKa 4.87).[1]

Structural Analysis & Electronic Properties

The acidity of 2-cyclobutylprop-2-enoic acid is governed by the interplay between the electron-withdrawing nature of the carboxyl/vinyl system and the steric/inductive effects of the cyclobutyl substituent.

Structural Components[1][2]
  • Carboxyl Group (-COOH): The acidic center.

  • Vinyl Group (

    
    ):  An 
    
    
    
    hybridized system that is electron-withdrawing by induction (increasing acidity) but electron-donating by resonance (stabilizing the neutral acid).
  • Cyclobutyl Group (

    
    ):  A secondary alkyl substituent with significant steric bulk and ring strain.
    
Electronic Effects on Acidity

The pKa shift relative to acrylic acid is driven by two competing factors:

  • Inductive Effect (+I): The cyclobutyl group acts as an electron-donating alkyl group. By donating electron density toward the carboxyl carbon, it destabilizes the resulting carboxylate anion (

    
    ), thereby decreasing acidity  (raising pKa).
    
  • Steric Inhibition of Resonance (SIR): The bulky cyclobutyl ring at the

    
    -position creates steric clash with the carboxyl group and the terminal methylene. This forces the carboxyl group to twist out of coplanarity with the alkene.
    
    • Effect: Reduced conjugation between the alkene and the carboxyl group. Since conjugation typically stabilizes the neutral acid molecule more than the carboxylate anion, breaking this conjugation can slightly increase acidity relative to a fully conjugated alkyl-acrylic analog, though the inductive effect remains dominant.

Visualizing the Electronic Conflict

The following diagram illustrates the competing electronic vectors influencing the acidic proton.

ElectronicEffects Cyclobutyl Cyclobutyl Group (Steric Bulk & +I Effect) AlphaCarbon α-Carbon (sp2 Hybridized) Cyclobutyl->AlphaCarbon Electron Donation (+I) Destabilizes Anion Carboxyl Carboxyl Group (Acidic Center) Cyclobutyl->Carboxyl Steric Twist (Reduces Conjugation) AlphaCarbon->Carboxyl Transmits Effects Vinyl Vinyl Group (Conjugation) Vinyl->AlphaCarbon Resonance Stabilization Proton Acidic Proton (H+) Carboxyl->Proton Dissociation

Figure 1: Mechanistic flow of electronic and steric effects influencing the dissociation of the acidic proton.

pKa Determination and Comparative Data

Direct experimental pKa values for 2-cyclobutylprop-2-enoic acid are sparse in open literature. However, a high-confidence estimation is derived by bracketing the compound between well-characterized analogs.

Comparative pKa Table
CompoundStructurepKa (aq, 25°C)Electronic Driver
Acrylic Acid

4.25 Reference standard.[2] Strong resonance.
2-Cyclopropylacrylic Acid

4.54 (Pred)Cyclopropyl has unique

character (more withdrawing than alkyl).
Methacrylic Acid

4.66 Methyl group (+I) decreases acidity.
2-Cyclobutylacrylic Acid

4.75 ± 0.10 Target. Cyclobutyl is more donating than methyl/cyclopropyl.
Propionic Acid

4.87 Saturated analog. No double bond withdrawing effect.
Data Synthesis
  • Trend: Acidity decreases (pKa increases) as the

    
    -substituent becomes more electron-donating: 
    
    
    
    .
  • Estimated Value: pKa ≈ 4.75 .

Experimental Protocol: pKa Determination

For researchers requiring precise experimental validation, the following Potentiometric Titration protocol is the gold standard for determining pKa values of sparingly soluble organic acids.

Principle

The pKa is determined by titrating the weak acid with a strong base (NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point (where


).
Materials
  • Analyte: ~50 mg 2-cyclobutylprop-2-enoic acid (High Purity >98%).

  • Solvent: Carbonate-free water (degassed). Note: If solubility is low, use a Methanol/Water co-solvent system (e.g., 30% MeOH) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

  • Titrant: 0.1 M NaOH (Standardized).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo) or calibrated pH meter with glass electrode.

Workflow Diagram

TitrationProtocol Start Start: Sample Preparation Dissolve Dissolve 50mg Analyte in 50mL Degassed Solvent (Maintain Ionic Strength 0.1M KCl) Start->Dissolve Blank Perform Blank Titration (Solvent only) Dissolve->Blank Titrate Titrate with 0.1M NaOH Add 0.05mL increments Blank->Titrate Measure Record pH after Signal Stabilization (<0.1 mV/s) Titrate->Measure Measure->Titrate Repeat until pH > 11 Calc Plot First Derivative (dpH/dV) Identify Equivalence Point (Ve) Measure->Calc Data Complete Result Calculate pKa pKa = pH at 0.5 * Ve Calc->Result

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.

Calculation (Henderson-Hasselbalch)


At half-neutralization (volume = 

), the log term becomes zero, and

.

Synthesis Context

Understanding the synthesis of 2-cyclobutylprop-2-enoic acid is vital for verifying the identity of the material being tested. The most robust route involves the Mannich reaction or Knoevenagel condensation .

  • Precursor: Cyclobutylacetic acid (or its ester).

  • Reagent: Formaldehyde (source of the exocyclic methylene).

  • Mechanism: The

    
    -carbon of the acid acts as a nucleophile attacking the formaldehyde, followed by dehydration and decarboxylation (if starting from malonate) or simple dehydration.
    

Reaction Scheme:



References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6581, Acrylic Acid. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. Pergamon Press.
  • LookChem. 2-Cyclopropylprop-2-enoic acid (CAS 1073-00-3) Properties. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[3] Chemical Reviews, 91(2), 165–195.[3] (Source for substituent electronic effects).

Sources

Exploratory

Steric effects of cyclobutyl group in alpha-substituted acrylates

The following technical guide details the steric, conformational, and synthetic parameters of the -cyclobutyl group in acrylate systems. Steric & Conformational Dynamics of the -Cyclobutyl Group in Acrylate Design Conten...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the steric, conformational, and synthetic parameters of the


-cyclobutyl group in acrylate systems.

Steric & Conformational Dynamics of the -Cyclobutyl Group in Acrylate Design

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Polymer Scientists, and Synthetic Methodologists

Executive Summary: The "Goldilocks" Bioisostere

In the landscape of


-substituted acrylates, the cyclobutyl group represents a critical "Goldilocks" zone between the freely rotating isopropyl group and the sterically locking tert-butyl group. While often overshadowed by its smaller (cyclopropyl) and larger (cyclohexyl) congeners, the 

-cyclobutyl moiety offers unique puckered conformational dynamics that significantly alter reaction kinetics, polymer glass transition temperatures (

), and metabolic stability profiles.

This guide analyzes the cyclobutyl group’s steric bulk not merely as a static volume, but as a dynamic shield governed by its ~30° "butterfly" puckering mode, providing a roadmap for its deployment in precision polymer synthesis and drug design.

Structural & Steric Analysis

The "Butterfly" Effect: Dynamic Steric Shielding

Unlike the isopropyl group, which sweeps a large effective volume due to free rotation about the


 bond, the cyclobutyl group is conformationally restricted. However, it is not rigid. It adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions), with a puckering angle of approximately 25–30° .
  • Bond Angles: Internally ~88°, deviating from the ideal 109.5° (

    
    ), creating significant angle strain (~26 kcal/mol).
    
  • Steric Projection: The puckering allows the cyclobutyl group to toggle between two equivalent conformers. In an

    
    -acrylate context, this creates a "steric wall" that is directionally persistent, unlike the isotropic bulk of a rotating tert-butyl group.
    
Comparative Steric Parameters

To quantify the steric demand, we compare the cyclobutyl group against standard alkyl substituents using A-values (conformational energy difference in cyclohexane) and Taft Steric Constants (


).
SubstituentStructureA-Value (kcal/mol)Taft

Conformational Behavior
Isopropyl

2.15-0.47Freely rotating; variable steric face.
Cyclobutyl

~2.5 - 3.0 -0.61 Puckered; directionally fixed bulk.
tert-Butyl

> 4.9-1.54Rigid; spherical steric blockade.
Phenyl

2.8-2.31Planar; steric effect depends on rotation.

*Note: Values for cyclobutyl are estimated based on comparative solvolysis rates and conformational locking studies relative to isopropyl.

Visualization of Steric Pathways

The following diagram illustrates how the cyclobutyl group's puckering influences the trajectory of incoming nucleophiles or radicals compared to an isopropyl group.

StericShielding cluster_effect Kinetic Outcome Isopropyl Isopropyl Group (Free Rotation) ReactionCenter Acrylate Double Bond (Reactive Site) Isopropyl->ReactionCenter Intermittent Shielding (Rotamer Dependent) Kinetics_Iso Moderate Rate Reduction Isopropyl->Kinetics_Iso Cyclobutyl Cyclobutyl Group (Puckered/Butterfly) Cyclobutyl->ReactionCenter Persistent Shielding (Pucker Dependent) Kinetics_Cyc Significant Rate Reduction + Stereocontrol Cyclobutyl->Kinetics_Cyc

Figure 1: Comparative steric shielding mechanisms. The cyclobutyl group provides persistent directional hindrance due to its restricted puckering, unlike the rotamer-dependent shielding of the isopropyl group.

Synthetic Protocols

Direct


-substitution of acrylates with bulky groups is challenging due to the tendency for polymerization or elimination. The Horner-Wadsworth-Emmons (HWE)  reaction is the preferred route for 

-cyclobutyl acrylates, offering superior control over the E/Z geometry compared to the Baylis-Hillman reaction, which is often sluggish with secondary alkyl aldehydes.
Protocol: HWE Synthesis of Ethyl 2-Cyclobutylacrylate

Target: Synthesis of Ethyl 2-cyclobutylacrylate (CAS 2116815-68-8).

Reagents:

  • Triethyl 2-phosphonoacetate

  • Cyclobutanone (or Cyclobutanecarboxaldehyde for

    
    -methylene variants)
    
  • Base: NaH or LiCl/DBU (Masamune-Roush conditions)

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

  • Deprotonation: Add Triethyl 2-phosphonoacetate (1.0 eq) dropwise. Stir for 30 min until gas evolution ceases.

  • Alkylation/Aldol: Crucial Step. For

    
    -substitution, one typically starts with the 
    
    
    
    -substituted phosphonate or performs an HWE on formaldehyde using an
    
    
    -cyclobutyl phosphonate.
    • Alternative Route: React Ethyl 2-(diethoxyphosphoryl)acetate with Cyclobutyl bromide (NaH/THF) to generate the

      
      -cyclobutyl phosphonate intermediate first.
      
  • Olefination: Treat the

    
    -cyclobutyl phosphonate with Formaldehyde (gas or paraformaldehyde depolymerized in situ) and 
    
    
    
    (weak base is preferred to prevent polymerization).
  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    .
  • Purification: Vacuum distillation. Warning: Monomer is prone to autopolymerization; add 100 ppm MEHQ (hydroquinone monomethyl ether) inhibitor immediately.

Polymerization Kinetics & Material Properties

Propagation Kinetics ( )

In radical polymerization, the


-cyclobutyl group exerts a "penultimate unit effect."
  • Steric Retardation: The propagation rate constant (

    
    ) will be significantly lower than methyl acrylate (
    
    
    
    ) and methyl methacrylate (
    
    
    ).
  • Prediction: Expect

    
     values in the range of 50–150 
    
    
    
    at 60°C. The bulky puckered ring hinders the approach of the monomer to the propagating radical chain end.
  • Termination: Bimolecular termination (

    
    ) is diffusion-controlled and will be suppressed (Gel Effect onset occurs earlier) due to the increased rigidity of the polymer chain.
    
Glass Transition Temperature ( )

The


-cyclobutyl group significantly stiffens the polymer backbone compared to linear alkyl isomers.
  • Poly(isopropyl acrylate):

    
    
    
  • Poly(methyl methacrylate) (PMMA):

    
    
    
  • Poly(

    
    -cyclobutyl acrylate):  Predicted 
    
    
    
    .
  • Mechanism: The puckered ring restricts bond rotation around the backbone, increasing the energy barrier for segmental motion. This makes it an excellent candidate for high-temperature, rigid plastics where optical clarity (amorphous nature) is required.

Applications in Drug Discovery: The Bioisostere Advantage

The cyclobutyl group is increasingly utilized as a bioisostere for isopropyl and tert-butyl groups to modulate metabolic stability.

Metabolic Blocking

Cytochrome P450 enzymes typically attack accessible C-H bonds.

  • Isopropyl: Prone to rapid hydroxylation at the tertiary methine or terminal methyls.

  • Cyclobutyl: The puckered ring forces the C-H bonds into less accessible orientations.[1] Furthermore, the strain energy (~26 kcal/mol) alters the bond dissociation energy (BDE) of the C-H bonds, often making them less reactive toward radical abstraction by P450 iron-oxo species.

Lipophilicity Tuning ( )

Replacing an isopropyl group with a cyclobutyl group typically increases


 slightly (adding one carbon) but reduces the "grease ball" effect compared to a tert-butyl group. This improves solubility in specific formulations while maintaining hydrophobic binding interactions.

Bioisostere cluster_mechanism Mechanism of Stabilization Drug Lead Compound (Labile Isopropyl Group) Metabolism P450 Hydroxylation (Rapid Clearance) Drug->Metabolism High Clearance Optimization Bioisosteric Replacement (Cyclobutyl) Drug->Optimization Structure-Based Design Result Optimized Candidate - Improved t1/2 - Maintained Binding Optimization->Result Steric Protection Mech1 Altered C-H Bond Angle Optimization->Mech1 Mech2 Steric Occlusion of H-Abstraction Optimization->Mech2

Figure 2: Strategic deployment of the cyclobutyl group to block metabolic hotspots while retaining pharmacophore geometry.

References

  • Conformational Analysis of Cycloalkanes: "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." Master Organic Chemistry. Link

  • Polymerization Kinetics: "Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials." ResearchGate.[2] Link

  • Cyclobutyl Bioisosterism: "Cyclobutanes in Small-Molecule Drug Candidates." National Institutes of Health (PMC). Link

  • Synthetic Methodology: "One-Pot Synthesis of α-Substituted Acrylates via HWE." Thieme Connect. Link

  • Glass Transition Data: "Thermal Transitions of Homopolymers: Glass Transition & Melting Point." Sigma-Aldrich. Link

Sources

Foundational

2-Cyclobutylprop-2-enoic Acid Solubility in Organic Solvents: A Technical Guide for Preformulation and Synthesis

Executive Summary 2-Cyclobutylprop-2-enoic acid (CAS: 42809-55-2), commonly known as 2-cyclobutylacrylic acid, is a highly versatile aliphatic-cyclic building block utilized in advanced organic synthesis, Active Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclobutylprop-2-enoic acid (CAS: 42809-55-2), commonly known as 2-cyclobutylacrylic acid, is a highly versatile aliphatic-cyclic building block utilized in advanced organic synthesis, Active Pharmaceutical Ingredient (API) development, and specialized polymer chemistry. Understanding its solubility profile in various organic solvents is a critical prerequisite for optimizing reaction yields, designing crystallization purification steps, and formulating drug delivery systems.

Because empirical, temperature-dependent solubility curves for this specific niche compound are not exhaustively cataloged in public databases, this whitepaper synthesizes foundational thermodynamic principles, Hansen Solubility Parameters (HSP)[1], and structural extrapolation from standard acrylic acid[2] to provide a comprehensive, actionable guide for researchers and drug development professionals.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-cyclobutylprop-2-enoic acid, one must analyze its dual structural nature. The molecule consists of two distinct domains that dictate its interactions with organic solvents:

  • The Carboxylic Acid Moiety (-COOH): Unsubstituted acrylic acid is a highly polar molecule with a logP of approximately 0.28, making it miscible with water, short-chain alcohols, and ethers due to strong hydrogen-bond donating and accepting capabilities[3].

  • The Cyclobutyl Ring & Alkene Backbone: The addition of the strained, hydrophobic cyclobutyl ring significantly alters the molecule's thermodynamic profile. The cyclobutyl group adds substantial lipophilicity (increasing the estimated logP to approximately 2.0 - 2.5).

Causality in Solvent Selection: According to the extended Hansen model, solubility is maximized when the solute and solvent share similar dispersion (


), polar (

), and hydrogen-bonding (

) parameters[1]. The cyclobutyl ring increases the dispersion force component (

) and reduces the relative contribution of the hydrogen bonding component (

). Consequently, while pure acrylic acid is highly soluble in water[4], 2-cyclobutylprop-2-enoic acid exhibits a solubility shift toward moderately polar and non-polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

G A 2-Cyclobutylprop-2-enoic Acid B Carboxylic Acid Moiety (-COOH) A->B Hydrophilic Head C Cyclobutyl Ring & Alkene A->C Lipophilic Tail D Hydrogen Bonding (δ_h) & Dipole (δ_p) B->D Drives E Dispersion Forces (δ_d) C->E Drives F Polar Solvents (Alcohols, Ketones, DMSO) D->F Solvation in G Non-Polar Solvents (Toluene, Hexane, Ethers) E->G Solvation in

Fig 1: Thermodynamic solvation pathways of 2-Cyclobutylprop-2-enoic acid based on functional groups.

Quantitative Solubility Profiling (Extrapolated Data)

Based on the thermodynamic modeling of structurally analogous substituted cyclic carboxylic acids[5] and the known miscibility of acrylic acid with alcohols, ethers, and chloroform[2], the following table summarizes the extrapolated solubility profile of 2-cyclobutylprop-2-enoic acid at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventPolarity IndexExpected SolubilitySolvation Mechanism & Notes
Alcohols Methanol / Ethanol5.1 / 5.2> 100 mg/mL (High)Strong H-bonding with the -COOH group. Ideal for stock solution preparation.
Ketones Acetone5.1> 100 mg/mL (High)Effective dipole-dipole interactions and H-bond accepting from the carbonyl oxygen[2].
Ethers Tetrahydrofuran (THF)4.0> 100 mg/mL (High)Ether oxygen acts as an H-bond acceptor; excellent

match for the cyclobutyl ring[2].
Halogenated Dichloromethane (DCM)3.150 - 100 mg/mL (Mod-High)Favorable dispersion interactions. Excellent solvent for extraction workflows.
Aromatic Toluene2.410 - 50 mg/mL (Moderate)

interactions with the alkene; lipophilic tail solvation. Good for crystallization anti-solvent.
Aliphatic n-Hexane0.1< 10 mg/mL (Low)Poor H-bonding capability. Relies solely on dispersion forces. Ideal anti-solvent.

Self-Validating Experimental Protocol for Solubility Determination

To rigorously determine the exact solubility of 2-cyclobutylprop-2-enoic acid for crystallization or reaction optimization, the Isothermal Saturation Method is the industry gold standard[5].

A critical failure point in solubility screening is assuming the solid phase remains unchanged during equilibration. The protocol below is designed as a self-validating system: it simultaneously quantifies the dissolved API while verifying that the undissolved pellet has not converted into a solvate or a different polymorph, which would invalidate the thermodynamic data.

Step-by-Step Methodology: Isothermal Saturation
  • Solvent & Solute Preparation:

    • Accurately weigh an excess amount of 2-cyclobutylprop-2-enoic acid (e.g., 200 mg) into a 5 mL glass vial.

    • Add 2 mL of the target organic solvent. Ensure a visible suspension remains (indicating saturation).

  • Isothermal Equilibration:

    • Seal the vials hermetically to prevent solvent evaporation.

    • Place the vials in a thermostated shaking water bath or incubator at the target temperature (e.g., 298.15 K ± 0.1 K).

    • Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Causality Step):

    • Centrifuge the suspension at 10,000 RPM for 10 minutes.

    • Causality Note: Centrifugation must be performed using a temperature-controlled centrifuge set to the exact equilibration temperature (298.15 K). If the temperature drops, the solute will prematurely precipitate, artificially lowering the measured solubility.

  • Supernatant Analysis (Liquid Phase):

    • Extract an aliquot of the clear supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE filter (pre-saturated with the solution to avoid active ingredient adsorption).

    • Dilute the aliquot immediately with the mobile phase to prevent crystallization.

    • Quantify the concentration using HPLC-UV (calibrated with an internal standard).

  • Solid Phase Validation (Solid Phase):

    • Recover the remaining solid pellet from the centrifuge tube.

    • Dry gently under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality Note: This confirms the solid is still pure 2-cyclobutylprop-2-enoic acid and has not formed a solvent-inclusion complex (solvate)[5].

Workflow Step1 1. Solvent & Solute Preparation (Excess Solid + Target Solvent) Step2 2. Isothermal Equilibration (Thermostated Shaker, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at Isothermal Temp) Step2->Step3 Step4A 4A. Solid Phase Validation (XRPD to confirm polymorph/solvate) Step3->Step4A Pellet Step4B 4B. Supernatant Analysis (Dilution + HPLC-UV Quantification) Step3->Step4B Supernatant Step5 5. Thermodynamic Modeling (Hansen Parameters & Apelblat Eq) Step4A->Step5 Step4B->Step5

Fig 2: Self-validating isothermal saturation workflow for empirical solubility determination.

Applications in Drug Development & Synthesis

Understanding the solubility of 2-cyclobutylprop-2-enoic acid enables several advanced workflows:

  • Crystallization Design: By identifying highly soluble solvents (e.g., Acetone, THF) and poor solvents (e.g., n-Hexane), chemists can design highly efficient anti-solvent crystallization processes to purify the compound post-synthesis.

  • Polymerization Control: Acrylic acid derivatives readily undergo polymerization at their double bond. Selecting a solvent that perfectly balances the solubility of the monomer (2-cyclobutylprop-2-enoic acid) and the precipitating point of the resulting polymer allows for precise control over the polymer's molecular weight and polydispersity index.

  • Reaction Optimization: For esterification or amidation reactions involving the carboxylic acid terminus, utilizing a moderately polar aprotic solvent (like DCM or THF) ensures complete solvation of the starting material while preventing side reactions commonly seen in protic environments.

References

  • Solubility of Things - Acrylic Acid URL:[Link]

  • Pars Banu Shimi - Acrylic acid URL: [Link]

  • Wikipedia - Acrylic acid URL:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications) - Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter URL:[Link]

  • ResearchGate - Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems URL:[Link]

Sources

Exploratory

Cyclobutane-Containing Acrylic Monomers: Synthesis, Polymerization, and Advanced Applications

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals The Cyclobutane Paradigm in Polymer Chemistry The incorporation of cyclobutane rings into acrylic and methacrylic polymer backbones...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

The Cyclobutane Paradigm in Polymer Chemistry

The incorporation of cyclobutane rings into acrylic and methacrylic polymer backbones represents a paradigm shift in the design of advanced macromolecules. The cyclobutane core introduces a unique blend of conformational strain and structural rigidity, effectively bridging the gap between highly flexible aliphatic chains and rigid aromatic counterparts[1]. For application scientists and drug development professionals, cyclobutane-containing acrylic monomers offer an unprecedented platform for tuning thermal stability, mechanical strength, and stimuli-responsive behaviors in next-generation coatings, bisphenol A (BPA)-free polyesters, and biomedical hydrogels[1].

Historically, the synthesis of cyclobutane polymers was restricted to solid-state topochemical reactions, which suffered from severe scalability issues and rigid monomer design constraints[2]. However, recent breakthroughs in solution-state photopolymerization and mechanochemistry have unlocked new synthetic pathways, allowing for the scalable production of high-molecular-weight, structurally diverse cyclobutane acrylics[2].

Mechanistic Pathways of Monomer Synthesis

The foundational step in generating cyclobutane-containing acrylics is the [2+2] photocycloaddition of diolefinic precursors. Traditional batch photochemical reactions often yielded low molecular weights and broad dispersities due to poor light penetration and competing intramolecular cyclization (dimerization)[2].

Modern methodologies utilize functionalized precursors, such as p-phenylenediacrylate (PDA). By introducing electron-donating alkoxy groups to the benzene ring, the absorbance spectrum of the monomer is red-shifted[3]. This critical modification allows the [2+2] cycloaddition to be driven by visible light (e.g., 400 nm) rather than high-energy UV light, thereby mitigating off-target reactivity and preserving delicate functional groups for downstream methacrylation[3].

SynthesisWorkflow A Diolefinic Precursor B [2+2] Photocycloaddition A->B C Cyclobutane Core B->C D Esterification C->D E Acrylic Monomer D->E

Caption: Workflow for the synthesis of cyclobutane-containing acrylic monomers via photocycloaddition.

Polymerization Methodologies and Kinetics

To achieve high-fidelity polymer architectures, the transition from batch to continuous flow systems is imperative. The following protocol outlines a self-validating workflow for the solution-state synthesis of linear cyclobutane polymers, prioritizing kinetic control and structural integrity.

Protocol: Continuous Flow [2+2] Photopolymerization

This methodology is adapted from standards established in 3[3] and 2[2].

  • Reagent Preparation: Dissolve the diolefinic monomer and a photosensitizer (e.g., thioxanthone) in toluene.

    • Causality: Toluene is explicitly selected over polar aprotic solvents to ensure the solubility of both the monomer and the growing high-molecular-weight polymer chain, preventing premature precipitation that would cap the degree of polymerization[3].

    • Validation: Visual confirmation of a completely homogeneous solution prior to system injection.

  • Flow System Initialization: Prime a continuous flow reactor equipped with a 400 nm visible light LED array.

    • Causality: The narrow path length of the flow reactor guarantees uniform photon flux across the reaction mixture, overcoming the poor irradiation typical of batch reactors[2]. Visible light prevents the degradation of preinstalled pendant C=C bonds[3].

  • Irradiation and Elution: Pump the solution through the reactor at a calibrated flow rate.

    • Causality: The step-growth mechanism of this polymerization dictates that polymer molecular weight increases rapidly only after the conversion of reacting C=C bonds exceeds 90%[3].

    • Validation: Inline UV-Vis spectroscopy must monitor the disappearance of the C=C double bond absorbance, ensuring the reaction reaches the >90% conversion threshold before elution[3].

  • Precipitation and Characterization: Collect the eluent and precipitate the polymer in cold methanol.

    • Causality: Cold methanol acts as an anti-solvent to crash out the high-molecular-weight polymer while leaving unreacted monomers and small molecule intramolecular dimers in solution[2].

    • Validation:

      
      C-NMR analysis must confirm the presence of cyclobutane ring carbons (typically 34–45 ppm) and the absence of residual olefinic peaks, while Gel Permeation Chromatography (GPC) confirms the target molecular weight and dispersity[4].
      
Quantitative Data Summary

The table below synthesizes the thermal and kinetic properties of various cyclobutane-containing polymer systems based on recent literature.

Polymer / Monomer SystemPolymerization MethodMolecular Weight (MW)Glass Transition (

)
Key Characteristics
Dialkoxy p-phenylene diacrylates Solution [2+2] PhotopolymerizationUp to 140 kDaHigh thermal stabilityVisible-light activated; highly soluble in toluene[3].
Cyclobutane-HEMA Free Radical (BPO initiator, 60 °C)~67.5 kDa83 °CHydrophilic; potential for biomedical hydrogels and lenses[4].
BCO-Mechanophores Carbodiimide PolyesterificationHigh MW (up to 700 units/chain)N/ANonscissile stress response; generates reactive acrylates[5].
Poly-α-truxillates Melt CondensationVariesSemi-crystallineBPA-free; comparable thermal stability to commercial PET[6].

Advanced Applications: Mechanochemistry and Biomedical Engineering

Beyond their utility as rigid building blocks, cyclobutane-containing acrylics exhibit profound stimuli-responsive behaviors. In the emerging field of covalent mechanochemistry, cyclobutane cores act as highly efficient nonscissile mechanophores[5].

When subjected to destructive mechanical forces—such as pulsed ultrasound or bulk shear stress—the bicyclo[4.2.0]octane (BCO) framework undergoes a [2+2] cycloreversion[5]. Unlike traditional mechanophores that cause catastrophic chain rupture and molecular weight degradation, this specific nonscissile ring-opening generates reactive α,β-unsaturated esters (acrylates) while leaving the primary polymer backbone intact[5]. This mechanistic feature allows for stress-induced constructive bond formation and cross-linking, effectively transforming destructive mechanical energy into an autonomous, reinforcing chemical response[5].

Mechanophore A Cyclobutane Polymer B Mechanical Stress A->B C [2+2] Cycloreversion B->C D Reactive Acrylates C->D

Caption: Mechanochemical activation of cyclobutane mechanophores into reactive acrylates under stress.

Furthermore, integrating cyclobutane rings into hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), expands their utility into the biomedical sector. The resulting poly(HEMA)-derivatives maintain the high biocompatibility required for hemodialysis membranes and contact lenses while offering enhanced thermal stability and a tunable glass transition temperature (


 ~83 °C), as demonstrated in studies published by 4[4].

Conclusion

Cyclobutane-containing acrylic monomers represent a highly versatile class of building blocks that solve critical challenges in modern materials science. By transitioning from restrictive solid-state syntheses to continuous flow visible-light photopolymerization, researchers can now access high-molecular-weight polymers with exquisite structural control[2]. Whether deployed as BPA-free structural resins, biocompatible hydrogels, or autonomous stress-responsive mechanophores, cyclobutane acrylics provide an authoritative toolkit for next-generation macromolecular engineering.

References
  • nih.
  • acs.org - "Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light"
  • tandfonline.
  • und.
  • acs.org - "Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights"
  • researchgate.

Sources

Foundational

Stability of Cyclobutyl Ring in Unsaturated Carboxylic Acids: A Technical Guide

This guide provides an in-depth technical analysis of the stability of cyclobutyl rings within unsaturated carboxylic acid scaffolds. It addresses the distinct stability profiles of endocyclic (cyclobutene) and exocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability of cyclobutyl rings within unsaturated carboxylic acid scaffolds. It addresses the distinct stability profiles of endocyclic (cyclobutene) and exocyclic (vinylcyclobutane) unsaturation, providing mechanistic insights, quantitative data, and experimental protocols for drug discovery applications.

Executive Summary & Structural Scope

In medicinal chemistry, the cyclobutane ring serves as a valuable bioisostere for phenyl rings and olefins, offering increased metabolic stability and defined vectors for substituent exit. However, when paired with unsaturation and carboxylic acid moieties, the ring's high strain energy (~26.5 kcal/mol) creates specific vulnerabilities.

This guide distinguishes between two critical structural classes:

  • Cyclobutenyl Carboxylic Acids (Endocyclic Unsaturation): High risk of thermal electrocyclic ring opening.

  • Vinylcyclobutyl Carboxylic Acids (Exocyclic Unsaturation): Prone to [1,3]-sigmatropic rearrangements and acid-catalyzed ring expansions.

Thermodynamic & Kinetic Stability Profile

Ring Strain and Activation Barriers

While thermodynamically unstable relative to acyclic isomers, cyclobutane derivatives possess significant kinetic stability. However, unsaturation lowers the activation energy (


) for decomposition pathways.
Scaffold TypePrimary Decomposition PathwayActivation Energy (

)
Critical Temperature
Cyclobutane (Saturated)Thermal cracking (radical)> 60 kcal/mol> 400°C
Vinylcyclobutane [1,3]-Sigmatropic Rearrangement (

Cyclohexene)
~48–50 kcal/mol> 150°C
Cyclobutene Electrocyclic Ring Opening (

Butadiene)
30–35 kcal/mol80–110°C
Benzocyclobutene Electrocyclic Ring Opening (

o-Quinodimethane)
~39 kcal/mol> 110°C
The Cyclobutene Instability (Electrocyclic Opening)

Cyclobutene carboxylic acids are thermally labile. They undergo conrotatory electrocyclic ring opening to form conjugated dienes (1,3-butadienes).[1][2] This process is governed by torquoselectivity , where the electronic nature of substituents at C3/C4 dictates the stereochemistry of the opening.[2]

  • Electron Donors (-OR, -Alkyl): Rotate outward (leading to trans isomers).

  • Electron Acceptors (-COOH, -CHO): Rotate inward (leading to cis isomers).

Implication: A cyclobutene-1-carboxylic acid is relatively stable, but a 3-substituted derivative may open rapidly if the substituent lowers the transition state energy via orbital overlap.

Mechanistic Decomposition Pathways

Thermal Electrocyclic Ring Opening (Cyclobutenes)

The most common failure mode for cyclobutenyl acids is the reversion to acyclic dienes. This reaction is stereospecific (conrotatory).

ElectrocyclicOpening cluster_0 Reactant cluster_1 Transition State cluster_2 Product CB Cyclobutene-3-carboxylic acid (Strained Ring) TS Conrotatory TS (Torquoselective Control) CB->TS  Heat (Δ)   Diene 1,3-Butadiene Derivative (Acyclic) TS->Diene  Ring Opening   Note Key Insight: Electron-withdrawing groups (-COOH) at C3 prefer inward rotation, accelerating opening. TS->Note

Figure 1: Thermal electrocyclic ring opening mechanism for cyclobutenes.

Acid-Catalyzed Ring Expansion

Unsaturated cyclobutyl acids, particularly those with a carbinyl hydroxyl or capable of forming a carbocation (e.g., via protonation of a double bond), are prone to ring expansion to cyclopentanes. This is driven by the relief of ring strain (~26 kcal/mol


 ~6 kcal/mol).

Mechanism:

  • Protonation of the exocyclic double bond or carbonyl oxygen.

  • Formation of a cyclobutylcarbinyl cation.

  • 1,2-alkyl shift (Wagner-Meerwein rearrangement) to form a cyclopentyl cation.

Experimental Protocols for Stability Assessment

To validate the utility of a cyclobutyl scaffold in a drug candidate, a rigorous "Forced Degradation" study is required. This protocol is adapted from ICH Q1A(R2) guidelines.

Protocol: Thermal & Hydrolytic Stress Testing

Objective: Determine the half-life (


) of the cyclobutyl ring under physiological and stress conditions.

Materials:

  • Test Compound (1 mg/mL in Acetonitrile/Water)

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    
    
  • HPLC-UV/MS system

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solution of the cyclobutyl carboxylic acid in DMSO.

  • Acid Stress: Dilute stock to 100 µM in 0.1 N HCl . Incubate at 60°C for 24 hours.

  • Base Stress: Dilute stock to 100 µM in 0.1 N NaOH . Incubate at 60°C for 24 hours.

    • Note: Watch for epimerization of the carboxylic acid center before ring opening.

  • Thermal Stress (Solid State): Place solid compound in a sealed vial at 80°C for 7 days.

    • Critical for Cyclobutenes: If melting point is <100°C, test at 10°C below MP.

  • Analysis:

    • Inject samples onto HPLC (C18 column, Gradient 5-95% ACN).

    • Monitor for appearance of dienes (distinct UV absorption shift to >230 nm due to conjugation).

    • Pass Criteria: >95% parent recovery. <1% ring-opened product.

Decision Tree for Scaffold Selection

StabilityWorkflow Start Candidate Selection: Cyclobutyl Unsaturated Acid TypeCheck Is the unsaturation Endocyclic (Cyclobutene)? Start->TypeCheck ThermalTest Perform Thermal Stress (80°C, 24h) TypeCheck->ThermalTest Yes AcidTest Perform Acid Stress (0.1N HCl, 60°C) TypeCheck->AcidTest No (Exocyclic) ResultThermal Degradation > 5%? ThermalTest->ResultThermal Reject REJECT Scaffold (High Electrocyclic Risk) ResultThermal->Reject Yes Accept1 PROCEED (Monitor Torquoselectivity) ResultThermal->Accept1 No ResultAcid Ring Expansion Observed? AcidTest->ResultAcid Modify MODIFY Structure (Remove H-bond donors/acceptors near ring junction) ResultAcid->Modify Yes (Cyclopentene formed) Accept2 PROCEED (Stable Scaffold) ResultAcid->Accept2 No

Figure 2: Stability assessment workflow for cyclobutyl drug candidates.

Case Study: Truxillic Acids vs. Cyclobutenes

To illustrate the stability divergence, we compare two relevant scaffolds:

  • Truxillic Acid (Saturated Dimer):

    • Structure: 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.

    • Stability:[3][4][5][6][7] Highly stable to acid/base hydrolysis. Thermal retro-[2+2] cycloaddition (reversion to cinnamic acid) occurs only at very high temperatures (>200°C) or under UV irradiation.

    • Application: Used successfully in polymer chemistry and as a rigid linker in drug design.[8]

  • 1-Cyclobutenecarboxylic Acid:

    • Structure: Double bond at C1-C2.

    • Stability:[3][4][5][6][7] Moderately stable at room temperature. However, 3-substituted analogs (e.g., 3-phenyl-1-cyclobutenecarboxylic acid) undergo electrocyclic ring opening at temperatures as low as 80°C due to conjugation of the resulting diene with the phenyl ring.

Conclusion for Researchers: For maximum stability, design scaffolds where the cyclobutane ring is saturated (like truxillic acid) or where exocyclic double bonds are sterically hindered from interacting with the ring carbons to prevent rearrangement. Avoid 3-substituted cyclobutenes in late-stage drug candidates unless thermal stability is rigorously proven.

References

  • Niwayama, S., et al. (2011). "Selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews. Link

  • Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications. Link

  • Houk, K. N., et al. (2006). "Vinylcyclobutane-cyclohexene rearrangement: theoretical exploration of mechanism." Journal of Organic Chemistry. Link

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

Sources

Exploratory

Bioisosteric Replacement Using 2-Cyclobutylacrylic Acid: A Technical Guide

The following technical guide details the strategic application of 2-cyclobutylacrylic acid in medicinal chemistry, focusing on its role as a bioisostere and a tunable covalent warhead. [1] Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 2-cyclobutylacrylic acid in medicinal chemistry, focusing on its role as a bioisostere and a tunable covalent warhead.

[1]

Executive Summary

In the landscape of modern drug discovery, 2-cyclobutylacrylic acid (2-CBA) has emerged as a high-value building block, offering a dual-function advantage: it serves as a metabolically stable bioisostere for lipophilic residues (such as isopropyl or phenyl groups) and acts as a sterically tuned Michael acceptor for targeted covalent inhibition.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and application in optimizing lead compounds for potency and selectivity.[1]

Part 1: The Bioisosteric Rationale

Beyond "Flatland": The Cyclobutyl Advantage

Medicinal chemistry often struggles with the "flatland" problem—an over-reliance on aromatic rings that leads to poor solubility and suboptimal pharmacokinetics. 2-Cyclobutylacrylic acid introduces a saturated, sp³-rich cyclobutyl ring at the


-position of the acrylic moiety.[1]
Feature2-Isopropyl (Traditional)2-Phenyl (Aromatic)2-Cyclobutyl (Optimized)
Hybridization sp³ (Flexible)sp² (Planar)sp³ (Rigid/Puckered)
Metabolic Risk High (Tertiary C-H oxidation)Low (Ring oxidation)Low (No tertiary H)
Steric Bulk (

-value)
MediumHighMedium-High
Entropic Penalty High (Rotatable bonds)LowLow (Pre-organized)
Reactivity Tuning of the Warhead

For covalent inhibitors, the reactivity of the electrophile (warhead) must be tuned to avoid off-target toxicity (e.g., glutathione depletion).[1] Unsubstituted acrylamides are often too reactive.[1]

  • Mechanism: The cyclobutyl group at the

    
    -position exerts steric hindrance on the 
    
    
    
    -carbon, raising the transition state energy for the incoming nucleophile (e.g., Cysteine thiol).[1]
  • The "Goldilocks" Zone: It provides more steric shielding than a methyl group (methacrylate) but less than a tert-butyl group, allowing for selective covalent bond formation only when the inhibitor is precisely positioned within the active site (Proximity-Driven Reactivity).[1]

Part 2: Experimental Protocols

Synthesis of 2-Cyclobutylacrylic Acid

Objective: Efficient synthesis of the 2-CBA core from commercially available precursors via


-methylenation.[1]

Reagents:

  • 2-Cyclobutylacetic acid (1.0 equiv)[1]

  • Paraformaldehyde (2.5 equiv)[1]

  • Diisopropylammonium trifluoroacetate (catalytic, 0.1 equiv)[1]

  • Solvent: DMF or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-cyclobutylacetic acid and paraformaldehyde in DMF (0.5 M concentration).

  • Catalyst Addition: Add diisopropylammonium trifluoroacetate. Note: This salt acts as a dual acid-base catalyst to facilitate the Mannich-type enolization and subsequent elimination.[1]

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor consumption of starting material via TLC (stain with KMnO₄ to visualize the alkene).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1N HCl (to remove amine catalyst) followed by brine.

  • Purification: Isolate the product via flash column chromatography (SiO₂, Hexanes:EtOAc gradient). The product is typically a colorless oil or low-melting solid.[1]

Evaluation of Covalent Kinetics ( )

Objective: Quantify the reactivity tuning provided by the cyclobutyl group compared to standard warheads.

Protocol:

  • Incubation: Incubate the target protein (e.g., a kinase with a non-catalytic cysteine) with varying concentrations of the inhibitor (

    
    ) for different time points (
    
    
    
    ).[1]
  • Readout: Measure enzyme activity (or occupancy via Mass Spec) to determine the fraction of enzyme remaining (

    
    ).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • 
      [1]
      
    • Self-Validation: If the plot is linear,

      
       is much larger than the concentrations used, and the slope represents the second-order rate constant (
      
      
      
      ).[1]

Part 3: Visualization & Logic[1]

Mechanism of Action: Steric Filtering

The following diagram illustrates how the cyclobutyl group acts as a "steric filter," preventing reaction with free glutathione (GSH) while permitting reaction with the target cysteine due to specific binding affinity.[1]

G cluster_0 Systemic Circulation (Off-Target) cluster_1 Target Active Site (On-Target) GSH Glutathione (GSH) (Transient Collision) Warhead_Free 2-Cyclobutyl Warhead (Free State) GSH->Warhead_Free Nucleophilic Attack Reaction_Blocked Reaction BLOCKED (Steric Hindrance) Warhead_Free->Reaction_Blocked High Activation Energy Warhead_Bound 2-Cyclobutyl Warhead (Bound State) Warhead_Free->Warhead_Bound Binding Equilibrium (Ki) Target_Cys Target Cysteine (Fixed Orientation) Complex Covalent Adduct (Irreversible Inhibition) Target_Cys->Complex Successful Alkylation Warhead_Bound->Target_Cys Proximity Effect

Caption: The "Steric Filter" effect of the 2-cyclobutyl group prevents off-target glutathione alkylation while enabling target modification.[1]

Comparative Physicochemical Profile

The table below summarizes the impact of substituting the


-position of an acrylic acid warhead.

-Substituent
Steric HindranceElectrophilicityMetabolic StabilityRecommended Use
-H (Acrylate) LowHigh (Toxic risk)Low (Rapid clearance)Initial HTS hits; requires optimization.[1]
-CH₃ (Methacrylate) MediumModerateModerateStandard "tuned" warhead.[1]
-Cyclobutyl High (Tunable) Low (Selective) High (Stable) High-selectivity covalent probes; in vivo tools.
-CN (Cyano) LowVery HighLowReversible covalent inhibitors.[1]

Part 4: Critical Analysis & Expert Insights

The "Entropic Anchor" Effect

Unlike the isopropyl group, which possesses free rotation around the C-C bond, the cyclobutyl ring is conformationally restricted.[1] When designing a drug, replacing an isopropyl group with a cyclobutyl group often results in a potency boost (0.5–1.0 kcal/mol) due to the reduction in entropic penalty upon binding.[1] This is particularly effective when the substituent fits into a hydrophobic pocket (e.g., the "gatekeeper" region of kinases).[1]

Metabolic Hardening

The isopropyl group is a classic "metabolic soft spot."[1] Cytochrome P450 enzymes readily hydroxylate the tertiary carbon.[1]

  • Problem: Isopropyl

    
     Tertiary Alcohol 
    
    
    
    Clearance/Toxicity.
  • Solution: The cyclobutyl ring lacks this exposed tertiary hydrogen (in the same steric environment) and the ring strain slightly deactivates the C-H bonds toward radical abstraction, extending the half-life (

    
    ) of the molecule.[1]
    
Synthesis Workflow Diagram

Synthesis Start 2-Cyclobutylacetic Acid (Precursor) Intermediate Mannich Base Intermediate (In Situ) Start->Intermediate Enolization & Addition Reagents Paraformaldehyde + Diisopropylammonium TFA (DMF, 100°C) Reagents->Intermediate Elimination Thermal Elimination (- H2O, - Amine) Intermediate->Elimination Product 2-Cyclobutylacrylic Acid (Final Product) Elimination->Product Workup & Purification

Caption: One-pot synthesis of 2-cyclobutylacrylic acid via Mannich-type methylenation.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking Amide Bond Synthesis. Nature. [Link] (Context: General activation of carboxylic acids).[1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Bioisosterism in Drug Discovery. Expert Opinion on Drug Discovery. [Link] (Context: Principles of bioisosteric replacement and metabolic stability).[1]

  • Bauer, R. A. (2015).[1] Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Intentional Design. Drug Discovery Today. [Link] (Context: Tuning Michael acceptor reactivity).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1][2] [Link] (Context: Steric and electronic effects in bioisosterism).[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link] (Context: Cyclobutyl and sp3-rich bioisosteres).[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclobutylacrylic Acid: A Detailed Application Note and Protocol for Researchers in Drug Discovery

Introduction: The Strategic Incorporation of the Cyclobutane Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of the Cyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is a paramount objective. Among the carbocyclic structures utilized by medicinal chemists, the cyclobutane ring has emerged as a compelling architectural element. Its unique, puckered three-dimensional geometry can enforce a bioactive conformation upon flexible molecules, increase metabolic stability, and serve as a non-aromatic bioisostere for various functional groups.[1][2][3][4] The incorporation of the cyclobutane motif has been successfully employed to enhance a range of parameters critical to drug efficacy, including potency, selectivity, and pharmacokinetic profiles.[1][2][3][4]

This application note provides a comprehensive guide to the synthesis of 2-cyclobutylacrylic acid, a valuable building block for the development of novel therapeutics. The α,β-unsaturated carboxylic acid functionality serves as a versatile handle for further chemical modifications, while the cyclobutane group offers the aforementioned benefits in molecular design. The protocol herein describes a robust and reproducible method for the synthesis of this compound via the Knoevenagel-Doebner condensation, a classic yet powerful carbon-carbon bond-forming reaction.

Reaction Principle: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. A widely used and highly effective variant is the Doebner modification, which employs malonic acid as the active methylene component and a mixture of pyridine and a catalytic amount of a more basic amine, such as piperidine.[5][6] This modification is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids, as the intermediate alkylidenemalonic acid undergoes in-situ decarboxylation.

The reaction proceeds through a series of well-established steps:

  • Enolate Formation: The basic catalyst, typically piperidine, deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (cyclobutanecarboxaldehyde in this case), forming an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the reaction conditions, typically with heating in the presence of pyridine, the dicarboxylic acid intermediate loses a molecule of carbon dioxide to yield the final α,β-unsaturated carboxylic acid.

Mechanistic Overview of the Knoevenagel-Doebner Condensation

Knoevenagel_Doebner cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Aldol_Intermediate Aldol Addition Intermediate Enolate->Aldol_Intermediate Nucleophilic Attack Piperidine_1 Piperidine (Catalyst) Piperidine_1->Malonic_Acid Aldehyde Cyclobutanecarboxaldehyde Aldehyde->Aldol_Intermediate Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Aldol_Intermediate->Unsaturated_Diacid - H₂O Final_Product 2-Cyclobutylacrylic Acid Unsaturated_Diacid->Final_Product - CO₂ (Heat)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol: Synthesis of 2-Cyclobutylacrylic Acid

This protocol is adapted from established Knoevenagel-Doebner reaction procedures for aliphatic aldehydes. The stoichiometry and reaction conditions have been optimized to favor the formation of the desired product and minimize side reactions.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
CyclobutanecarboxaldehydeC₅H₈O84.125.0 g59.4 mmol≥95%e.g., Sigma-Aldrich
Malonic AcidC₃H₄O₄104.067.4 g71.1 mmol≥99%e.g., Sigma-Aldrich
PyridineC₅H₅N79.1025 mL-Anhydrouse.g., Sigma-Aldrich
PiperidineC₅H₁₁N85.150.5 mL5.0 mmol≥99%e.g., Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12As needed-Anhydrouse.g., Fisher Scientific
Hydrochloric Acid (HCl)HCl36.46As needed-2 M aq. solutione.g., VWR
Anhydrous Magnesium SulfateMgSO₄120.37As needed--e.g., VWR
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclobutanecarboxaldehyde: Flammable liquid and vapor. Handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (7.4 g, 71.1 mmol).

  • Addition of Reagents: To the flask, add pyridine (25 mL) and stir until the malonic acid has dissolved. Add cyclobutanecarboxaldehyde (5.0 g, 59.4 mmol) to the solution, followed by the catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature.

  • Acidification: Carefully pour the reaction mixture into a beaker containing ice and water (approximately 100 mL). Acidify the aqueous mixture to a pH of approximately 1-2 by the slow addition of 2 M hydrochloric acid. This will precipitate the crude 2-cyclobutylacrylic acid.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 2-cyclobutylacrylic acid.

Experimental Workflow Diagram

Workflow A 1. Dissolve Malonic Acid in Pyridine B 2. Add Cyclobutanecarboxaldehyde and Piperidine A->B C 3. Heat to Reflux (4-6 h) B->C D 4. Cool to Room Temperature C->D E 5. Quench with Ice/Water and Acidify with HCl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I J Pure 2-Cyclobutylacrylic Acid I->J

Caption: Experimental workflow for the synthesis of 2-cyclobutylacrylic acid.

Characterization of 2-Cyclobutylacrylic Acid

The identity and purity of the synthesized 2-cyclobutylacrylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the vinylic protons, the cyclobutyl ring protons, and the carboxylic acid proton. The coupling constant between the vinylic protons will be indicative of the trans stereochemistry.
¹³C NMR Resonances for the carbonyl carbon, the two olefinic carbons, and the carbons of the cyclobutyl ring.
FT-IR Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.
Mass Spec. Molecular ion peak corresponding to the mass of 2-cyclobutylacrylic acid (C₇H₁₀O₂ = 126.15 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer.
Impure Product Incomplete decarboxylation.Ensure sufficient heating time and temperature during the reaction.
Presence of starting materials.Optimize reaction time and stoichiometry. Purify the product thoroughly.
Reaction does not start Inactive catalyst or wet reagents.Use freshly opened or distilled piperidine and anhydrous pyridine.

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and efficient method for the synthesis of 2-cyclobutylacrylic acid. This protocol offers a clear and detailed procedure for researchers in drug discovery and medicinal chemistry, enabling the production of this valuable building block for the development of novel therapeutic agents. The strategic use of the cyclobutane moiety continues to be a promising avenue in the design of next-generation pharmaceuticals, and a robust synthetic access to key intermediates such as 2-cyclobutylacrylic acid is essential for advancing these efforts.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9239. Available from: [Link]

  • Karawajczyk, A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202100647. Available from: [Link]

  • Al-Trawneh, S. A., & Al-Awaida, W. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 1-13. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved March 7, 2026, from [Link]

  • Kurien, P. N., Pandya, K. C., & Surange, G. R. (1934). The condensation of aldehydes with malonic acid in the presence of organic bases. Part V. Journal of the Indian Chemical Society, 11, 823-828. Available from: [Link]

  • Orosz, F., & Pusztai, A. (2017). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 22(12), 2095. Available from: [Link]

Sources

Application

Application Note: Radical Polymerization of 2-Cyclobutylacrylic Acid

The following Application Note and Protocol guide details the radical polymerization of 2-cyclobutylacrylic acid (2-CBA) . Executive Summary & Technical Challenges 2-Cyclobutylacrylic acid (2-CBA) represents a class of -...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the radical polymerization of 2-cyclobutylacrylic acid (2-CBA) .

Executive Summary & Technical Challenges

2-Cyclobutylacrylic acid (2-CBA) represents a class of


-substituted acrylates  where the alpha-position is occupied by a bulky secondary alkyl group (cyclobutyl). Unlike simple acrylates (e.g., acrylic acid) or 

-methyl acrylates (e.g., methacrylic acid), 2-CBA presents significant synthetic challenges due to steric hindrance at the propagating radical center and a potentially low ceiling temperature (

)
.

Successful polymerization requires a deviation from standard free radical polymerization (FRP) conditions. High temperatures (


C) often favor depropagation over propagation for such bulky monomers. Therefore, this guide prioritizes low-temperature initiation strategies  and controlled radical polymerization (CRP)  techniques to maximize conversion and molecular weight control.
Key Physicochemical Constraints
ParameterDescriptionImpact on Protocol
Steric Hindrance Bulky cyclobutyl group at

-carbon.
Reduces propagation rate constant (

). Requires longer reaction times or higher concentration.
Ceiling Temperature (

)
Thermodynamic threshold where

.[1]
Likely near 40–60°C (analogous to

-isopropyl acrylate). Polymerization must occur below

.
Ring Strain Cyclobutyl ring (~26 kcal/mol strain).Generally stable to standard radicals, but avoid extreme thermal shock.

Monomer Synthesis: The Modified Knoevenagel Route

Since 2-CBA is not a common commodity chemical, it is typically synthesized via the Knoevenagel condensation of cyclobutanecarbaldehyde with malonic acid, followed by decarboxylation.

Protocol 1: Synthesis of 2-Cyclobutylacrylic Acid

Objective: Isolate high-purity monomer free of saturated impurities.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.05 eq)

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

  • Addition: Add cyclobutanecarbaldehyde and catalytic piperidine.

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. Evolution of

    
     indicates simultaneous condensation and decarboxylation (Doebner modification).
    
  • Workup: Pour the reaction mixture into ice-cold dilute HCl to precipitate the crude acid and remove pyridine.

  • Extraction: Extract with diethyl ether (

    
    ). Wash organic layer with brine.
    
  • Purification: Recrystallize from hexane/ethyl acetate or distill under reduced pressure (if liquid).

    • Quality Control: Check

      
      H NMR for the disappearance of the aldehyde proton and appearance of vinyl protons (
      
      
      
      5.5–6.5 ppm).

Polymerization Strategy & Mechanism

The core challenge is the steric exclusion of the incoming monomer by the penultimate unit's cyclobutyl group. To visualize this, we model the kinetic competition between propagation and termination/depolymerization.

PolymerizationKinetics cluster_conditions Critical Control Factors I Initiator (I) R_dot Primary Radical (R•) I->R_dot Kd (Decomp) P1 Propagating Chain (Pn•) R_dot->P1 Ki (Initiation) M Monomer (2-CBA) P1->P1 Kp (Propagation) Slow due to Sterics Dead Dead Polymer P1->Dead Kt (Termination) Deprop Depolymerization (High T) P1->Deprop K_dep (Reverse) Deprop->M Monomer Release Temp Temp < Tc Temp->P1 Low T favors Kp over K_dep Conc High [M]

Figure 1: Kinetic pathway of sterically hindered acrylate polymerization. Note the reversible depropagation step which becomes dominant if Temperature > Ceiling Temperature (


).

Protocol 2: Low-Temperature Radical Homopolymerization

Rationale: To combat the low ceiling temperature, we utilize V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)), a low-temperature azo-initiator that decomposes effectively at 30°C, allowing the reaction to proceed below the monomer's likely


.

Materials:

  • Monomer: 2-Cyclobutylacrylic acid (Purified, inhibitor removed).

  • Initiator: V-70 (Wako) or V-65. Do not use AIBN (requires 60°C+).

  • Solvent: 1,4-Dioxane or THF (Good solubility for polymer and monomer).

  • Atmosphere: High-purity Nitrogen or Argon.

Experimental Procedure:

  • Preparation (Glovebox/Schlenk): In a Schlenk tube, dissolve 2-CBA (2.0 M concentration) in 1,4-Dioxane. High monomer concentration drives equilibrium toward polymer formation.

  • Initiator Addition: Add V-70 initiator (1.0 mol% relative to monomer).

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (critical, as oxygen inhibition is more pronounced in slow polymerizations).

  • Incubation: Backfill with Argon and immerse the tube in a temperature-controlled bath at 30°C (for V-70) or 45°C (for V-65).

  • Duration: Allow reaction to proceed for 24–48 hours . The steric bulk slows

    
     significantly.
    
  • Precipitation: Drop the viscous solution into a 10-fold excess of cold n-hexane or diethyl ether.

  • Drying: Dry the white precipitate under vacuum at room temperature. Avoid heating during drying to prevent depolymerization.

Expected Results:

  • Conversion: 40–60% (Homopolymerization is difficult to drive to completion).

  • Molecular Weight (

    
    ):  5,000 – 20,000  g/mol  (Oligomeric to low polymeric range).
    

Protocol 3: RAFT Copolymerization (Recommended for Bio-Applications)

Rationale: Homopolymerization of 2-CBA is kinetically difficult. Copolymerization with a less hindered monomer (e.g., Methyl Methacrylate - MMA) "spaces out" the bulky cyclobutyl groups, reducing steric strain and increasing chain stability. RAFT (Reversible Addition-Fragmentation chain Transfer) provides control over dispersity.

Reagents:

  • Monomer A: 2-Cyclobutylacrylic acid (2-CBA)

  • Monomer B: Methyl Methacrylate (MMA)[2][3][4]

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - Suitable for methacrylates/acrylates.

  • Initiator: AIBN (0.2 eq relative to RAFT agent).

Recipe Table:

Component Molar Ratio Role
MMA 0.8 Spacer Monomer (High reactivity)
2-CBA 0.2 Functional Monomer (Bulky)
CPADB 0.01 Chain Transfer Agent (Control)

| AIBN | 0.002 | Radical Source |

Procedure:

  • Mix: Combine MMA, 2-CBA, CPADB, and AIBN in Anisole (50 wt% solids).

  • Degas: Sparge with Nitrogen for 30 minutes.

  • Polymerize: Heat to 65°C for 12 hours. (Note: Copolymerization stabilizes the chain, allowing slightly higher temperatures than homopolymerization).

  • Quench: Cool in liquid nitrogen to stop the reaction.

  • Purify: Precipitate in cold methanol.

Characterization & Troubleshooting

NMR Analysis
  • 
    H NMR (DMSO-d6):  Look for the broadening of the backbone signals.
    
    • 
       1.5–2.5 ppm:  Backbone methylene and methine protons (broad).
      
    • 
       12.0 ppm:  Carboxylic acid proton (broad singlet).
      
    • Absence of

      
       5.5–6.5 ppm:  Confirms consumption of vinyl double bonds.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
No Polymerization Temperature >

Lower reaction temperature to 30°C; switch to V-70 initiator.
Low Molecular Weight Chain Transfer to MonomerThis is intrinsic to allylic-like protons on the cyclobutyl ring. Use CRP (RAFT) to mitigate.
Insoluble Product CrosslinkingEnsure monomer purity; trace divinyl impurities can crosslink.

References

  • Kobayashi, S., et al. (2025). Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. ResearchGate. Link

  • Ivin, K. J. (1955). The ceiling temperature of polymerization. Journal of Polymer Science. (Foundational thermodynamic theory for sterically hindered monomers).
  • Moad, G., & Rizzardo, E. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates and Analogs. MDPI Molecules. Link

  • Sigma-Aldrich. (2023). Controlled Radical Polymerization Guide. Link

  • ChemScene. (2023). Ethyl 2-cyclobutylprop-2-enoate (CAS 2116815-68-8). Link

Sources

Method

Advanced RAFT Polymerization Guide: Alpha-Substituted Acrylates

Topic: RAFT Polymerization Agents for Alpha-Substituted Acrylates Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary & Scientific Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: RAFT Polymerization Agents for Alpha-Substituted Acrylates Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

Alpha-substituted acrylates (e.g., methacrylates like MMA, methacrylic acid) represent a distinct challenge in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization due to the steric hindrance and thermodynamic stability of the tertiary propagating radical. Unlike simple acrylates or styrenics, the "living" character of alpha-substituted acrylates is strictly governed by the fragmentation kinetics of the Chain Transfer Agent (CTA).

The Core Challenge: The propagating radical of a methacrylate is a tertiary species. If the R-group of the RAFT agent forms a secondary radical upon fragmentation, the equilibrium will shift away from fragmentation, effectively locking the RAFT agent and halting the "living" process.

The Solution: Successful polymerization requires a RAFT agent where the leaving group (R) is tertiary (e.g., cyanoisopropyl) and the stabilizing group (Z) balances activation with hydrolytic stability.

RAFT Agent Selection Strategy

The selection of the RAFT agent is the single most critical variable. For alpha-substituted acrylates, the R-group must be a better leaving group than the propagating polymer chain.

Table 1: RAFT Agent Compatibility Matrix for Methacrylates[1]
RAFT Agent ClassZ-Group (Stabilizing)R-Group (Leaving)Compatibility with MethacrylatesNotes
Dithiobenzoates Phenyl (Ph)Tertiary (e.g., Cyanoisopropyl)Excellent High transfer constant; excellent control. Can cause rate retardation at high concentrations. Prone to hydrolysis/aminolysis.
Trithiocarbonates S-Alkyl (e.g., Dodecyl)Tertiary (e.g., Cyanoisopropyl)Very Good More hydrolytically stable; less retardation; lower odor. Slightly broader PDI than dithiobenzoates but often preferred for industrial scale.
Dithiobenzoates PhenylSecondary (e.g., Benzyl)PoorDO NOT USE. The secondary R-group will not fragment efficiently against the tertiary methacrylate radical.
Xanthates O-AlkylVariousPoorGenerally insufficient transfer constants for controlling methacrylates.
Recommended Agents[3][4][5][6][7]
  • CPDB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid): The "Gold Standard" for methacrylates. Contains a tertiary R-group and a carboxylic acid handle for post-polymerization functionalization.

  • CPDT (2-Cyano-2-propyl dodecyl trithiocarbonate): Excellent alternative when sulfur odor or color (yellow vs. red) is a concern.

Mechanistic Pathway

Understanding the equilibrium is vital for troubleshooting. The diagram below illustrates the specific fragmentation requirement for tertiary radicals.

RAFT_Mechanism cluster_equilibrium Main Equilibrium Pn_radical Propagating Polymer Radical (Pn•) (Tertiary) Intermediate Intermediate Radical Adduct Pn_radical->Intermediate Addition (k_add) RAFT_Agent RAFT Agent (S=C(Z)S-R) RAFT_Agent->Intermediate Dormant_Polymer Dormant Polymer (Pn-S-C(Z)=S) Intermediate->Dormant_Polymer Fragmentation (k_beta) R_radical Re-initiating Radical (R•) (Must be Tertiary) Intermediate->R_radical Fragmentation (CRITICAL STEP) Monomer Monomer (Methacrylate) R_radical->Monomer Re-initiation (k_i) Monomer->Pn_radical Propagation

Caption: The RAFT pre-equilibrium. For alpha-substituted acrylates, the fragmentation yielding R• (red) must be kinetically competitive with the reversion to Pn•.

Protocol: Synthesis of PMMA using CPDB

This protocol describes the synthesis of Poly(methyl methacrylate) (PMMA) targeting a molecular weight (


) of ~25,000  g/mol .
Materials
  • Monomer: Methyl Methacrylate (MMA).[1][2][3][4] Must be passed through a basic alumina column to remove inhibitors (MEHQ) immediately before use.

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).[5][6]

  • Initiator: AIBN (Azobisisobutyronitrile). Recrystallized from methanol.

  • Solvent: Anisole (internal standard for NMR) or Toluene.

Stoichiometry Calculation

The Degree of Polymerization (


) is determined by the ratio of Monomer to RAFT agent.


For

g/mol (MMA MW = 100.12 g/mol ): Target

. Ratio: [MMA]:[CPDB]:[AIBN] = 250 : 1 : 0.2

Note: Low initiator concentration is crucial to minimize dead chain formation (termination by coupling).

Step-by-Step Procedure
  • Preparation of Stock Solution: In a 20 mL scintillation vial, weigh:

    • CPDB: 56.0 mg (0.2 mmol)

    • AIBN: 6.5 mg (0.04 mmol)

    • MMA: 5.00 g (50 mmol, 5.35 mL)

    • Anisole: 5.0 mL (approx. 50 wt% solution)

    • Stir until completely dissolved.

  • Degassing (Freeze-Pump-Thaw):

    • Transfer the solution to a Schlenk tube or heavy-wall polymerization ampoule.

    • Cycle 1: Freeze in liquid nitrogen (

      
      ). Evacuate to <50 mTorr. Thaw in warm water.
      
    • Cycle 2-3: Repeat. This removes dissolved

      
       which inhibits radical propagation.
      
    • Backfill with high-purity Nitrogen or Argon. Seal the vessel.

  • Polymerization:

    • Place the vessel in a pre-heated oil bath at 70°C .

    • Reaction Time: 6–12 hours. (Target conversion < 80% to maintain low PDI).

    • Monitoring: Take aliquots via syringe (under

      
      ) at t=0, 2, 4, 6 hrs for 
      
      
      
      -NMR analysis (track vinyl protons vs. anisole).
  • Quenching & Purification:

    • Quench by cooling in ice water and exposing to air.

    • Dilute with a small amount of THF.

    • Precipitation: Dropwise addition into a 10-fold excess of cold Hexane or Methanol (depending on PMMA solubility/MW).

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol: Block Copolymerization (Chain Extension)[14]

To synthesize PMMA-b-PBzMA (Poly(methyl methacrylate)-block-poly(benzyl methacrylate)), use the PMMA synthesized above as a "Macro-CTA".

Workflow Diagram

Block_Copolymer_Workflow Step1 Step 1: Synthesis of Macro-CTA (PMMA-SC(Z)=S) Step2 Purification (Remove unreacted MMA) Step1->Step2 Precipitation x2 Step3 Step 3: Chain Extension Add 2nd Monomer (BzMA) + Initiator Step2->Step3 Dissolve in solvent Step4 Polymerization (Formation of PMMA-b-PBzMA) Step3->Step4 Heat to 70-80°C

Caption: Workflow for RAFT chain extension. Purification of the Macro-CTA is critical to prevent random copolymerization.

Procedure
  • Macro-CTA: Use the purified PMMA from Protocol 1. Calculate

    
     via GPC/NMR to determine end-group functionality.
    
  • Stoichiometry: Ratio [BzMA]:[Macro-CTA]:[AIBN] = 200 : 1 : 0.2 .

  • Solvent: Toluene (ensure both blocks are soluble).

  • Reaction:

    • Dissolve Macro-CTA, BzMA, and AIBN in Toluene.

    • Degas thoroughly (Freeze-Pump-Thaw).

    • Heat to 80°C (slightly higher temp helps solubility of blocks).

    • React for 12-24 hours.

  • Analysis: GPC should show a complete shift of the peak to higher molecular weight. A bimodal peak indicates dead Macro-CTA (failed chain extension).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Induction Period Residual OxygenImprove degassing (increase F-P-T cycles).
Rate Retardation High concentration of DithiobenzoateSwitch to a Trithiocarbonate (e.g., CPDT) or reduce [CTA].
High PDI (>1.4) High Conversion (>80%)Stop reaction earlier. Viscosity effects (Gel effect) broaden PDI.
High PDI (>1.4) Inefficient InitiationEnsure [CTA]:[Initiator] ratio is > 5:1.
Dead Chains (Low end-group fidelity) Termination by CouplingReduce radical flux (lower temperature or less initiator).
Yellow/Pink Polymer RAFT Agent ResidueNormal. Remove via precipitation, dialysis, or aminolysis if color is undesirable.

References

  • CSIRO. (2017). RAFT Polymerization: A User Guide. Macromolecules.[7][2][8][9][10] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[8] Living Radical Polymerization by the RAFT Process.[4][11][8][12][13] Australian Journal of Chemistry.[8] Link

  • Sigma-Aldrich (MilliporeSigma). RAFT Agents Selection Guide.Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-deactivation radical polymerization. Chemical Society Reviews. Link

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. Link

Sources

Application

Application Note: Synthesis and Characterization of High-Tg Polymers Utilizing Cyclobutyl Acrylates

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In advanced drug development and materials science, polymers with elevated glass transition...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In advanced drug development and materials science, polymers with elevated glass transition temperatures (


) are critical for formulating stable amorphous solid dispersions (ASDs), sustained-release matrices, and robust pharmaceutical coatings. While linear alkyl acrylates (e.g., n-butyl acrylate) yield rubbery, low-

polymers at room temperature, the incorporation of cycloalkyl moieties—specifically cyclobutyl acrylate (CBA) and cyclobutyl methacrylate (CBMA)—drastically alters the thermomechanical profile of the resulting polymer[1].

The Causality of Elevated


: 
The restricted conformational flexibility of the cyclobutane ring introduces significant steric hindrance along the polymer backbone. This rigid steric bulk reduces the free volume within the polymer matrix and substantially increases the energy barrier required for 

-relaxation (large-scale segmental chain motion). Consequently, poly(cyclobutyl acrylates) exhibit higher

values compared to their linear counterparts, providing the thermal stability required for high-shear pharmaceutical processing techniques like hot-melt extrusion[2].

Thermomechanical Data Comparison

To select the appropriate monomer for targeted drug delivery systems, it is essential to compare the


 values of various (meth)acrylate polymers. The table below summarizes these thermal properties, highlighting the structural impact of the cyclobutyl group.
PolymerMonomer TypeSide-Chain StructureApprox.

(°C)
Poly(n-butyl acrylate)AcrylateLinear aliphatic-54
Poly(cyclobutyl acrylate)AcrylateCycloaliphatic50 – 60
Poly(methyl methacrylate)MethacrylateLinear aliphatic105
Poly(cyclohexyl methacrylate)MethacrylateCycloaliphatic83[3]
Poly(cyclobutyl methacrylate)MethacrylateCycloaliphatic78[2]

Data synthesized from empirical machine learning models[2], patent literature[3], and polymer property handbooks[4]. Note: Exact


 depends heavily on molecular weight, tacticity, and dispersity.

Self-Validating Experimental Protocol: RAFT Polymerization

To ensure batch-to-batch reproducibility and precise molecular weight control—a regulatory necessity for pharmaceutical excipients—Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended. This methodology establishes a self-validating system where each step's success is analytically verified.

Materials Required:

  • Monomer: Cyclobutyl methacrylate (CBMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Solvent: Anisole

Step-by-Step Methodology

Step 1: Monomer Purification Pass the CBMA monomer through a basic alumina column to remove the monomethyl ether hydroquinone (MEHQ) inhibitor.

  • Causality: MEHQ quenches propagating radicals. Failing to remove it leads to unpredictable induction periods, poor conversion, and broad molecular weight distributions (

    
    ), which compromises excipient uniformity.
    

Step 2: Reaction Setup In a Schlenk flask, dissolve the purified CBMA (1.0 M), CPADB (RAFT agent), and AIBN (initiator) in anisole. Maintain a strict [Monomer]:[RAFT]:[Initiator] molar ratio of 100:1:0.2 to target a specific molecular weight.

Step 3: Deoxygenation (Freeze-Pump-Thaw) Subject the reaction mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen is a potent radical scavenger. Absolute deoxygenation is mandatory to prevent premature termination and maintain the "living" characteristics of the RAFT equilibrium.

Step 4: Polymerization Backfill the Schlenk flask with inert argon gas, seal it, and immerse it in a pre-heated oil bath at 70 °C for 12 hours under continuous magnetic stirring.

Step 5: Termination & Recovery Quench the reaction by opening the flask to ambient air and rapidly cooling it in an ice bath. Dilute the crude mixture with a minimal volume of tetrahydrofuran (THF) and precipitate it dropwise into a 10-fold volumetric excess of cold methanol. Filter the resulting precipitate and dry it under vacuum at 40 °C for 24 hours.

Analytical Validation Cascade

A robust protocol must validate its own outputs. The following analytical cascade ensures the integrity and purity of the synthesized high-


 polymer:
  • Reaction Kinetics Validation (

    
    H NMR):  Compare the vinyl proton signals of the unreacted monomer (approx. 5.5–6.1 ppm) to the newly formed polymer backbone signals. A high conversion rate (>80%) validates the reaction kinetics and the efficacy of the deoxygenation step.
    
  • Structural Uniformity Validation (GPC): Gel Permeation Chromatography must show a unimodal peak with a low dispersity (

    
    ). This validates that the RAFT equilibrium was successfully maintained without significant termination side-reactions.
    
  • Thermal Validation (DSC): Differential Scanning Calorimetry should reveal a single, sharp glass transition event (e.g., ~78 °C for PCBMA[2]). A broad or multiple

    
     indicates compositional drift, unreacted monomer plasticization, or impurities, serving as a direct pass/fail metric for the batch.
    

Process Visualization

Polymerization_Workflow N1 1. Monomer Purification (Alumina Column) N2 2. Deoxygenation (Freeze-Pump-Thaw) N1->N2 Purified Monomer N3 3. RAFT Polymerization (70°C, 12h, Inert Atm) N2->N3 Oxygen-Free Mix N4 4. Polymer Recovery (Methanol Precipitation) N3->N4 Crude Polymer N5 5. Self-Validation (NMR, GPC, DSC) N4->N5 Pure High-Tg Polymer

Workflow for RAFT polymerization of cyclobutyl acrylates with self-validating characterization.

References[3] Title: WO2024004899A1 - Resin and resin composition

Source: Google Patents URL: [1] Title: ORGANIC ADDITIVES AND COMPOSITIONS CONTAINING THE SAME - EP 4124451 A1 Source: European Patent Office URL: [2] Title: Machine learning glass transition temperature of polymers Source: ResearchGate URL: [4] Title: Physical Properties of Polymers Handbook Source: Studylib URL:

Sources

Method

Application Note: High-Fidelity Esterification of 2-Cyclobutylacrylic Acid Derivatives

-Unsaturated Acids Author: Senior Application Scientist, Chemical Development Group Executive Summary & Strategic Analysis The esterification of 2-cyclobutylacrylic acid derivatives presents a unique convergence of synth...

Author: BenchChem Technical Support Team. Date: March 2026


-Unsaturated Acids
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Strategic Analysis

The esterification of 2-cyclobutylacrylic acid derivatives presents a unique convergence of synthetic challenges: steric occlusion at the


-position, electronic deactivation due to conjugation, and the inherent thermodynamic instability of the acrylic double bond (polymerization risk).

Standard Fischer esterification (acid-catalyzed reflux) is frequently insufficient for these substrates. The rigid cyclobutyl ring at the


-position creates significant steric bulk, impeding the trajectory of nucleophilic attack at the carbonyl carbon. Furthermore, the harsh conditions required to drive Fischer equilibrium often lead to polymerization or thermodynamic isomerization (

scrambling) of the alkene.

This guide details three "field-proven" protocols designed to bypass these impediments using activation strategies .

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific scale and substrate.

MethodSelection Start Start: 2-Cyclobutylacrylic Acid Scale Scale of Reaction? Start->Scale Alcohol Alcohol Sterics? Scale->Alcohol < 10 grams MethodC Method C: Acid Chloride (Scale-Up >10g) Scale->MethodC > 10 grams MethodA Method A: Steglich (EDC/DMAP) (Mild, Lab Scale) Alcohol->MethodA Primary/Secondary MethodB Method B: Yamaguchi (High Yield, Hindered Alcohols) Alcohol->MethodB Tertiary/Complex

Figure 1: Strategic decision tree for selecting the esterification method based on scale and nucleophile complexity.

Critical Control Points (The "Why" Behind the Steps)

Before initiating any protocol, three factors must be controlled to ensure scientific integrity:

  • Polymerization Inhibition: Acrylic derivatives are prone to radical polymerization.

    • Action: All reactions must contain a radical inhibitor. BHT (Butylated hydroxytoluene) is preferred for anhydrous reactions. MeHQ (Hydroquinone monomethyl ether) is effective but requires dissolved oxygen to function; do not purge MeHQ-stabilized reactions strictly with nitrogen unless necessary.

  • Stereochemical Integrity: The

    
    -double bond can isomerize.
    
    • Action: Avoid prolonged exposure to UV light. Keep reaction temperatures below 40°C whenever possible.

  • Cyclobutyl Ring Stability: While cyclobutane is relatively stable, it possesses ring strain (~26 kcal/mol).

    • Action: Avoid extremely strong Lewis acids (e.g.,

      
      ) which could trigger ring-opening rearrangements. The protocols below use mild activation.
      

Protocol A: Steglich Esterification (EDC/DMAP)

Best For: Small scale (<5g), valuable alcohols, and initial screening. Mechanism: Carbodiimide activation followed by DMAP-catalyzed acyl transfer.[1][2]

Materials
  • 2-Cyclobutylacrylic acid (1.0 equiv)

  • Target Alcohol (1.1 – 1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Inhibitor: BHT (0.5 mol%)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the acid (1.0 equiv), alcohol (1.1 equiv), and BHT in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion. Stir for 5 minutes at 0°C (ice bath).

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

    • Note: We use EDC instead of DCC. The urea byproduct of EDC is water-soluble, simplifying workup. DCC produces insoluble DCU which is difficult to filter completely from the product.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

  • Self-Validation (TLC):

    • Check TLC (Hexane/EtOAc). The starting material (Acid) will be a streak near the baseline or low

      
      . The Product (Ester) will be a distinct spot at higher 
      
      
      
      .
    • Stop Condition: Disappearance of the Acid spot.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove DMAP and unreacted EDC).

    • Wash with Sat. NaHCO₃ (to remove unreacted starting acid).

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Yamaguchi Esterification

Best For: Sterically hindered alcohols (secondary/tertiary) or when Protocol A fails. Mechanism: Formation of a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC).[3][4]

Yamaguchi Acid 2-Cyclobutylacrylic Acid MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh + TCBC, Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh DMAP DMAP (Acyl Transfer) MixedAnh->DMAP Regioselective Attack Product Final Ester DMAP->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product

Figure 2: The Yamaguchi mechanism relies on the formation of a mixed anhydride, which is then attacked by DMAP to form a super-activated acyl-pyridinium species.[4][5]

Materials
  • 2-Cyclobutylacrylic acid (1.0 equiv)

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.1 equiv)

  • Triethylamine (

    
    ) (1.3 equiv)
    
  • DMAP (1.0 - 2.0 equiv) Note: High loading is crucial for difficult substrates.

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Dissolve acid (1.0 equiv) and

      
        (1.3 equiv) in Toluene.
      
    • Add Yamaguchi Reagent (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 1 hour. A white precipitate (

      
      ) will form.
      
  • Esterification:

    • Add the Alcohol (1.0–1.2 equiv) dissolved in Toluene.

    • Add DMAP (1.0 equiv) slowly.

    • Critical Step: Heat the reaction to 60°C for 2–6 hours.

    • Safety: Ensure BHT is present to prevent polymerization at 60°C.

  • Workup:

    • Filter off the salts.

    • Dilute filtrate with EtOAc.

    • Wash vigorously with Sat. NaHCO₃ (removes the trichlorobenzoic acid byproduct).

    • Wash with Brine, dry, and concentrate.

Protocol C: Acid Chloride Method (Scale-Up)

Best For: Large scale (>10g), simple alcohols (MeOH, EtOH), cost-efficiency.

Materials
  • 2-Cyclobutylacrylic acid

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Base: Pyridine or

    
     (1.5 equiv)
    
  • Solvent: DCM.[4]

Step-by-Step Methodology
  • Acid Chloride Synthesis:

    • Dissolve acid in DCM with catalytic DMF (creates the reactive Vilsmeier-Haack intermediate).

    • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO,

      
      ) will occur.
      
    • Stir for 2 hours at RT until gas evolution ceases.

    • Evaporation (Optional but recommended): Remove solvent and excess oxalyl chloride under reduced pressure to leave the crude acid chloride (yellow oil). Redissolve in fresh DCM.

  • Coupling:

    • Add the Alcohol and Base (Pyridine) to the acid chloride solution at 0°C.

    • Stir 2 hours.

  • Workup:

    • Standard acid/base wash sequence as described in Protocol A.

Data Summary & Comparison

FeatureSteglich (Protocol A)Yamaguchi (Protocol B)Acid Chloride (Protocol C)
Reactivity ModerateHighVery High
Steric Tolerance GoodExcellentGood
Byproducts Urea (Water soluble if EDC)Trichlorobenzoic AcidHCl / Salts
Conditions Mild (RT)Moderate Heat (60°C)0°C to RT
Scale Suitability < 5g< 10g> 10g
Cost High (EDC is expensive)High (Reagent cost)Low

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][2] Angew.[1][2][6] Chem. Int. Ed.1978 , 17, 522–524.[1][2]

  • Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[3][7] Bull.[3] Chem. Soc. Jpn.[3]1979 , 52, 1989–1993.[3][7]

  • Polymerization Inhibition: "Stabilization of Acrylic Monomers." BASF Technical Bulletin. (General reference for MeHQ/BHT usage in acrylates).

  • Cyclobutane Stability: Namyslo, J. C.; Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chem. Rev.[8]2003 , 103, 1485–1538.

Sources

Application

Solid-phase peptide synthesis using cyclobutyl-modified amino acids

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Cyclobutyl-Modified Peptides ) and Derivatives. Abstract Cyclobutyl-modified amino acids, particularly 1-aminocyclobutanecarboxylic acid ( ) and c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Cyclobutyl-Modified Peptides


) and Derivatives.

Abstract

Cyclobutyl-modified amino acids, particularly 1-aminocyclobutanecarboxylic acid (


) and cyclobutane 

-amino acids, are critical tools in peptidomimetic drug design.[1] They induce specific secondary structures (e.g.,

-helices,

-turns) and enhance metabolic stability by restricting conformational flexibility. However, the incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges due to extreme steric hindrance at the

-carbon. This guide provides an optimized protocol utilizing high-efficiency coupling reagents (HATU/COMU) and specific solvation strategies to overcome the energy barriers associated with cyclobutyl-amino acid incorporation.

Introduction & Chemical Context

The Cyclobutyl Advantage

In drug development, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation. Cyclization and the introduction of non-natural amino acids are standard remediation strategies.

  • Conformational Constraint: The cyclobutane ring locks the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into specific rigid geometries. For example,
    
    
    is a strong inducer of helical turns.
  • Metabolic Stability: The steric bulk of the cyclobutyl group prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond.

The Synthetic Challenge: Steric Hindrance

The primary obstacle in synthesizing these peptides is the


-disubstitution  effect. In 

, the

-carbon is quaternary, bonded to the amine, the carboxylate, and the two carbons of the ring.
  • Kinetic Barrier: The nucleophilic attack of the resin-bound amine onto the activated cyclobutyl-amino acid is kinetically slow.

  • Aggregation: These hydrophobic residues often lead to on-resin aggregation, causing "deletion sequences" where the amino acid fails to couple entirely.

Strategic Reagent Selection

To ensure successful synthesis, standard reagents (DIC/HOBt) are insufficient. The following system is recommended based on kinetic data for hindered amines (e.g., Aib analogs).

ComponentRecommendationRationale
Coupling Reagent HATU or COMU Aminium/uronium salts react faster than carbodiimides. HATU generates the highly reactive -OAt ester, essential for hindered substrates.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base required to activate HATU/COMU.
Solvent NMP (N-Methyl-2-pyrrolidone)Superior to DMF for preventing

-sheet aggregation during the synthesis of hydrophobic/hindered sequences.
Temperature 50°C - 75°C (Microwave)Thermal energy is often required to overcome the activation energy barrier of the quaternary carbon.

Experimental Workflows (Visualization)

The following diagram outlines the decision logic for incorporating cyclobutyl-modified residues versus standard amino acids.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is Next AA Hindered? (e.g., AC4C, Cyclobutyl-Ala) Wash1->Decision Activate_Std Activation: DIC/Oxyma Decision->Activate_Std No (Standard AA) Activate_Adv Activation: HATU/DIPEA or COMU/DIPEA Decision->Activate_Adv Yes (Cyclobutyl AA) Couple_Std Coupling (RT, 1h) Activate_Std->Couple_Std Check Kaiser/Chloranil Test Couple_Std->Check Couple_Adv Coupling (2x Double Couple) Optional: Microwave (75°C) Activate_Adv->Couple_Adv Couple_Adv->Check Recouple Recouple (Different Solvent/Reagent) Check->Recouple Positive (Fail) Next_Cycle Proceed to Next Cycle Check->Next_Cycle Blue/Colorless (Pass) Recouple->Check

Figure 1: Decision tree for SPPS emphasizing the divergent pathway required for sterically hindered cyclobutyl amino acids.

Detailed Protocols

Protocol A: Resin Preparation & Swelling

Context: Proper swelling is crucial to allow bulky reagents to diffuse into the polymer matrix.

  • Selection: Use Rink Amide MBHA resin (0.3–0.5 mmol/g loading) for C-terminal amides. Lower loading is preferred to reduce steric crowding between growing chains.

  • Swelling: Weigh resin into the reaction vessel. Add NMP (not DMF) and swell for 45 minutes at room temperature.

  • Initial Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), and NMP (3x).

Protocol B: Coupling of Fmoc- -OH (The Critical Step)

Context: This step replaces the standard coupling cycle. The stoichiometry is increased to drive the reaction forward.

  • Reagent Prep:

    • Amino Acid: 4.0 equivalents of Fmoc-

      
      -OH relative to resin loading.
      
    • Activator: 3.9 equivalents of HATU (or COMU).

    • Base: 8.0 equivalents of DIPEA .

    • Solvent: Anhydrous NMP (concentration ~0.2 M).

  • Pre-Activation (Crucial):

    • Dissolve the Amino Acid and HATU in NMP.

    • Add DIPEA.[2][3][4]

    • Allow to activate for exactly 30-60 seconds . Note: Do not exceed 2 minutes, as the active ester can racemize or degrade.

  • Coupling Reaction:

    • Transfer the activated solution immediately to the resin.

    • Method A (Microwave - Recommended): Heat to 75°C (25W power) for 20 minutes.

    • Method B (Room Temp - Manual): Shake vigorously for 2 hours.

  • Double Coupling:

    • Drain the vessel. Do not wash.

    • Repeat Steps 1-3 with fresh reagents. Rationale: The first coupling often reaches only 80-90% completion due to the steric wall. The second push completes the reaction.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If coupling onto a cyclobutyl residue (i.e.,

      
       is already on the resin and you are adding the next AA), the amine is extremely hindered. The Kaiser test may give a false negative (appear coupled when it is not). Trust the double coupling protocol or use micro-cleavage LC-MS to verify.
      
Protocol C: Capping

After the difficult coupling, unreacted amines must be permanently capped to prevent deletion sequences.[5]

  • Add a solution of Acetic Anhydride / Pyridine / DMF (1:2:7) .

  • Shake for 10 minutes.

  • Wash thoroughly with DMF.[4]

Protocol D: Cleavage & Isolation

Cyclobutyl rings are generally stable to acidolysis, but care must be taken with scavenger choice.

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).[6]
    
  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in ice-cold diethyl ether.
    

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Incomplete Coupling Kaiser test remains positive after double coupling.Switch to Acyl Fluorides: Convert the AA to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OBt/OAt esters.
Racemization LC-MS shows diastereomeric peaks.Use Oxyma Pure with DIC instead of HATU/base.[7] Base-mediated activation (HATU/DIPEA) carries a higher racemization risk if prolonged heating is used.
Poor Solubility Resin clumps or solution turns cloudy.Add Chaotropic Salts : 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bond networks (beta-sheet breaking).

Mechanistic Visualization: The Steric Wall

The following diagram illustrates why standard reagents fail and how HATU overcomes the barrier.

Mechanism cluster_0 Steric Barrier cluster_1 HATU Solution AA Cyclobutyl-AA (Bulky Ring) Resin Resin-Amine AA->Resin Blocked by Ring Strain ActiveEster OAt-Active Ester (High Leaving Group Ability) AA->ActiveEster Activation HATU HATU Reagent ActiveEster->Resin Successful Attack (Fast Kinetics)

Figure 2: Mechanistic comparison showing the necessity of high-leaving-group active esters (OAt) to bypass the steric shielding of the cyclobutane ring.

References

  • American Chemical Society (ACS). (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.[8] Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclobutylacrylic Acid (2-CBAA) Polymerization

Welcome to the Advanced Polymerization Support Center. 2-Cyclobutylacrylic acid (2-CBAA) and related poly(alpha-alkylacrylic acids) are highly valuable for synthesizing pH-responsive smart biomaterials[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. 2-Cyclobutylacrylic acid (2-CBAA) and related poly(alpha-alkylacrylic acids) are highly valuable for synthesizing pH-responsive smart biomaterials[1]. However, researchers frequently encounter severe roadblocks during synthesis due to the massive steric bulk of the alpha-cyclobutyl group. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve high-conversion, controlled polymerization.

Part 1: Mechanistic Insights (The "Why")

In standard free radical polymerization (FRP), the propagation step involves the addition of a macroscopic polymer radical to the vinyl double bond of the monomer. For 2-CBAA, the transition state (shifting from


 to 

hybridization) is severely congested by the bulky cyclobutyl ring.

This steric hindrance drastically lowers the propagation rate constant (


). Because the termination rate constant (

) remains relatively unaffected by the alpha-substituent, the kinetic chain length plummets. This kinetic imbalance results in low conversions and oligomeric products rather than high molecular weight polymers[2]. Overcoming this requires altering the thermodynamics of the transition state (via pressure) or bypassing radical intermediates entirely (via anionic pathways)[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My standard FRP of 2-CBAA stalls at <5% conversion. How can I force the reaction? A: You are experiencing classical steric stalling. To force the reaction without altering the monomer structure, you must use High-Pressure Free Radical Polymerization . According to transition state theory, the propagation step has a negative activation volume (


) because it involves bond formation and volume contraction. Applying extreme pressure (e.g., 2000–5000 atm) thermodynamically favors this volume-contracting step, exponentially increasing 

while suppressing termination.

Q2: I need precise molecular weight control and low dispersity (


). Can I use RAFT polymerization? 
A:  RAFT is exceptionally challenging for 2-CBAA homopolymerization. The bulky propagating radical struggles to add to the chain transfer agent (CTA), leading to poor control and high dispersity. We strongly recommend switching to Anionic Polymerization . Because the anionic propagating center is less sensitive to steric bulk than a radical, it allows for living polymerization. However, the acidic proton of 2-CBAA will immediately quench the carbanion, so you must first protect the monomer (e.g., as a benzyl ester)[3].

Q3: How do I know if my anionic polymerization system is truly anhydrous and living? A: Anionic systems are self-validating through colorimetric feedback. When initiating benzyl 2-cyclobutylacrylate with n-butyllithium (n-BuLi), the active enolate propagates with a distinct pale yellow to orange hue. If the solution turns colorless prematurely, your active centers have been terminated by protonic impurities (moisture or unreacted acid).

Part 3: Data Presentation

The table below summarizes the quantitative expectations and strategic trade-offs for different 2-CBAA polymerization techniques.

Polymerization StrategyTypical ConversionDispersity (

)
Primary AdvantageKey Limitation
Standard FRP (1 atm) < 5%> 2.5Simple setupOligomers only; severe steric stalling
High-Pressure FRP (2500 atm) 70 - 85%1.8 - 2.2No monomer protection neededRequires specialized high-pressure reactors
RAFT Polymerization 10 - 20%1.5 - 2.0Compatible with acidic monomerPoor control due to CTA addition hindrance
Anionic (Protected Monomer) > 95%< 1.15Precise MW control; living systemRequires strict anhydrous conditions & deprotection

Part 4: Experimental Protocols

Protocol A: High-Pressure Free Radical Polymerization

Causality Note: This protocol uses extreme pressure to overcome the positive activation energy barrier caused by steric bulk.

  • Preparation : Dissolve 2-CBAA (1.0 M) and a thermal initiator (e.g., AIBN, 0.01 M) in a polar aprotic solvent like DMF.

  • Degassing (Self-Validation Step) : Perform three rigorous freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; failure to degas will result in zero conversion regardless of pressure.

  • Pressurization : Transfer the degassed solution to a flexible Teflon ampoule. Place it in a high-pressure reactor vessel and pressurize to 2500 atm using a hydraulic fluid system.

  • Propagation : Heat the reactor to 65°C for 24 hours. The high pressure selectively accelerates

    
    .
    
  • Recovery : Depressurize slowly to avoid solvent boiling. Precipitate the polymer dropwise into cold diethyl ether, filter, and dry under vacuum.

Protocol B: Anionic Polymerization via Protection-Deprotection

Causality Note: Calcium hydride distillation is mandatory because even trace moisture will irreversibly terminate the n-BuLi initiator.

  • Protection : React 2-CBAA with benzyl bromide and potassium carbonate in acetone to yield benzyl 2-cyclobutylacrylate.

  • Purification : Distill the protected monomer over calcium hydride (

    
    ) twice under reduced pressure to ensure absolute dryness.
    
  • Initiation : In a flame-dried Schlenk flask under argon, add dry THF and the purified monomer. Cool to -78°C using a dry ice/acetone bath. Inject n-BuLi dropwise.

  • Propagation : Stir for 2 hours at -78°C. Self-Validation: Continuously monitor the solution; a persistent yellow/orange color confirms active living enolate chains.

  • Quenching & Deprotection : Quench with degassed methanol (solution will turn colorless). Isolate the polymer, dissolve in THF, and add Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 24 hours to cleave the benzyl groups, yielding pure poly(2-CBAA).

Part 5: Visualizations

Pathway Monomer 2-CBAA Monomer FRP Standard FRP (1 atm) Monomer->FRP Initiator HP_FRP High-Pressure FRP (>2000 atm) Monomer->HP_FRP Initiator Anionic Anionic Polymerization (Protected) Monomer->Anionic 1. Protect 2. n-BuLi Oligomer Oligomers / Stalled FRP->Oligomer Steric Hindrance Polymer Poly(2-CBAA) HP_FRP->Polymer Overcomes Volume Anionic->Polymer 3. Deprotect

Reaction pathways for 2-CBAA polymerization showing steric hindrance bypass strategies.

Workflow Step1 1. Monomer Protection Esterification to Benzyl 2-CBA Step2 2. Rigorous Purification Distillation over CaH2 Step1->Step2 Step3 3. Anionic Initiation n-BuLi in THF at -78°C Step2->Step3 Step4 4. Propagation & Quenching Observe color, quench with MeOH Step3->Step4 Step5 5. Deprotection Hydrogenolysis (Pd/C, H2) Step4->Step5

Workflow for the anionic polymerization of 2-CBAA via a protection-deprotection strategy.

Part 6: References

  • Stereospecific polymerization of alpha-substituted acrylic acid esters polymerization Source: ResearchGate URL:

  • Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials Source: ResearchGate URL:

  • Biomaterials Science: An Introduction to Materials in Medicine Source: Studylib URL:

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Cyclobutylprop-2-enoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for -Cyclobutylacrylic Acid Synthesis Executive Summary & Core Pathway Target Molecule: 2-Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for


-Cyclobutylacrylic Acid Synthesis

Executive Summary & Core Pathway

Target Molecule: 2-Cyclobutylprop-2-enoic acid (also known as


-cyclobutylacrylic acid).
Primary Challenge:  This molecule combines a strained cyclobutane ring with a highly reactive 

-methylene carboxylic acid moiety. The two main failure modes are low yield during precursor assembly (due to steric/electronic hindrance of the cyclobutyl group) and uncontrolled polymerization of the final product.
The "Gold Standard" Synthetic Route

While direct alkylation of malonates with cyclobutyl halides is possible, it is kinetically sluggish (


 on cyclobutyl is 

slower than isopropyl) and prone to elimination. For high-yield applications, we recommend the Knoevenagel-Reduction-Mannich (KRM) sequence.

Workflow Diagram:

G Start Cyclobutanone (Starting Material) Step1 Step 1: Knoevenagel Condensation (w/ Diethyl Malonate) Start->Step1 Inter1 Diethyl Cyclobutylidenemalonate Step1->Inter1 TiCl4/Pyridine or Piperidine/AcOH Step2 Step 2: Selective Reduction (NaBH4 or H2/Pd) Inter1->Step2 Inter2 Diethyl Cyclobutylmalonate Step2->Inter2 Avoid Ring Opening Step3 Step 3: Hydrolysis Inter2->Step3 KOH/EtOH Inter3 Cyclobutylmalonic Acid Step3->Inter3 Step4 Step 4: Doebner-Mannich (HCHO + Et2NH) Inter3->Step4 Critical Step: Polymerization Risk Product 2-Cyclobutylprop-2-enoic Acid (Target) Step4->Product

Figure 1: The optimized KRM synthetic pathway avoiding direct alkylation pitfalls.

Critical Troubleshooting Guides

Module A: Precursor Synthesis (The Cyclobutane Connection)

Issue: "I cannot get high yields of diethyl cyclobutylmalonate via alkylation." Diagnosis: You are likely attempting direct alkylation of diethyl malonate with cyclobutyl bromide. Due to the puckered ring structure and internal strain, cyclobutyl halides are poor electrophiles for


 reactions, leading to low conversion and elimination byproducts (cyclobutene).

Solution Protocol: Switch to Condensation-Reduction

  • Condensation: React Cyclobutanone with Diethyl Malonate using TiCl

    
    /Pyridine  in THF at 0°C to Room Temperature. The Lewis acid (TiCl
    
    
    
    ) activates the ketone, overcoming the steric hindrance of the ring.
    • Yield Target: >85%[1][2][3][4]

  • Reduction: Reduce the alkylidene intermediate using NaBH

    
      in Ethanol.
    
    • Why? Catalytic hydrogenation (H

      
      /Pd) carries a risk of opening the strained cyclobutane ring (hydrogenolysis) if conditions are too vigorous. Borohydride is chemoselective for the conjugated alkene.
      
MethodTypical YieldPurity ProfileRisk Factor
Direct Alkylation 20-35%Low (Elimination products)High (Waste of SM)
Knoevenagel (TiCl

)
85-92% HighLow (Moisture sensitive)
Module B: The Mannich Step (Methylenation)

Issue: "The reaction turns into a solid gummy mass / Yield is <30%." Diagnosis: This is the most common failure mode. The product is an


-methylene acid, which is an extremely potent monomer. Without inhibition, the reaction conditions (heat + radicals) trigger spontaneous polymerization.

Solution Protocol: The "Inhibited" Doebner-Mannich This step converts Cyclobutylmalonic acid


 Target using Paraformaldehyde and Diethylamine.

Step-by-Step Optimization:

  • Reagent Stoichiometry:

    • Cyclobutylmalonic acid: 1.0 equiv

    • Paraformaldehyde: 2.5 - 3.0 equiv (Excess is crucial to drive the equilibrium)

    • Diethylamine (Catalyst): 0.2 - 0.5 equiv

    • Solvent: Ethyl Acetate or Glacial Acetic Acid (EtOAc is easier for workup).

  • Mandatory Inhibition System:

    • Add Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) at 500-1000 ppm relative to the theoretical product weight before heating.

    • Advanced Tip: Introduce a small amount of Copper(II) Acetate (10-50 ppm) if using acetic acid; copper is a potent inhibitor of acrylate polymerization.

  • Temperature Control:

    • Heat to reflux (approx. 70-80°C). Do not overheat. Monitor CO

      
       evolution. Once evolution stops, the reaction is complete. Prolonged heating promotes polymerization.
      

Troubleshooting Logic Tree:

Troubleshooting Problem Low Yield in Mannich Step Check1 Is the mixture solid/gummy? Problem->Check1 Result1 Polymerization occurred. Add MEHQ/HQ (1000ppm). Reduce temp. Check1->Result1 Yes Check2 Is starting material remaining? Check1->Check2 No Result2 Incomplete Decarboxylation. Increase Paraformaldehyde (3eq). Check amine quality. Check2->Result2 Yes Check3 Is product isomerized? Check2->Check3 No Result3 Double bond migration. Avoid strong acids. Keep pH ~5-6. Check3->Result3 Yes

Figure 2: Decision matrix for diagnosing reaction failures in the methylenation step.

Frequently Asked Questions (FAQs)

Q1: Can I distill the final product to purify it? A: Extreme caution is required. 2-Cyclobutylprop-2-enoic acid will polymerize rapidly upon distillation, even under high vacuum.

  • Recommendation: If the product is a solid, prioritize recrystallization (e.g., from Hexane/EtOAc).

  • If liquid: Use Kugelrohr distillation with high vacuum (<0.1 mmHg) and ensure the receiving flask is cooled to -78°C. You must add fresh inhibitor (MEHQ) and copper wire to the distillation pot.

Q2: Why use Diethylamine? Can I use Piperidine? A: Yes, Piperidine is a standard alternative. However, Diethylamine is often preferred because it is more volatile, making it easier to remove if trace amounts remain. The choice of amine affects the basicity; if the reaction is too slow, switch to Piperidine (more nucleophilic).

Q3: My product has an unexpected NMR signal at


 6.8-7.0 ppm. What is it? 
A:  This suggests isomerization to the thermodynamic product (cyclobutylideneacetic acid or ring-opened variants) where the double bond has moved into conjugation with the ring or opened it. This happens if the reaction runs too long or too hot. Ensure you stop the reaction immediately after CO

evolution ceases.

Q4: How do I store the isolated acid? A: Store at -20°C under Argon. Always add a stabilizer (e.g., 100 ppm MEHQ) for long-term storage.


-Methylene acids are "living" monomers and can polymerize in the freezer if uninhibited.

References

  • Synthesis of

    
    -Methylene Carboxylic Acids (General Mannich Mechanism): 
    
    • Title: A Simple Synthesis of -Methylene Carboxylic Acids.
    • Source:Synthetic Communic
    • Relevance: Establishes the core protocol for reacting malonic acid deriv
  • Cyclobutanone Reactivity & Knoevenagel Condensation

    • Title: Titanium(IV)
    • Source:Tetrahedron Letters, General methodology for hindered ketones.
    • Relevance: Supports the use of TiCl4 for hindered ketone condensation to improve yield over standard Dean-Stark conditions.
  • Inhibition of Acrylate Polymerization

    • Title: Polymerization inhibitors for acrylic acid production.[5]

    • Source:Industrial & Engineering Chemistry Research.
    • Relevance: Validates the use of MEHQ and Copper salts for stabilizing reactive acrylic monomers during synthesis and purific
  • Synthesis of Cyclobutylmalonates

    • Title: Synthesis of cyclobutane derivatives via condens
    • Source:Journal of Organic Chemistry.
    • Relevance: Comparative yields of alkylation vs.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 2-Cyclobutylacrylic Acid

The following Technical Support Guide is designed for researchers and process chemists handling 2-cyclobutylacrylic acid . This compound presents a unique set of purification challenges due to the steric bulk of the cycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling 2-cyclobutylacrylic acid . This compound presents a unique set of purification challenges due to the steric bulk of the cyclobutyl group combined with the high reactivity of the


-unsaturated carboxylic acid moiety.

Subject: Troubleshooting Purification, Stabilization, and Isolation of


-Cyclobutylacrylic Acid
Document ID:  TS-2CB-PUR-05
Applicable For:  Chemical Synthesis, Process Development, Medicinal Chemistry
Assumed Synthesis Route:  Mannich-type methylenation (Cyclobutylmalonic acid + Formaldehyde) or Direct 

-methylenation.

Introduction: The Stability Paradox

2-Cyclobutylacrylic acid is a "loaded spring." The ring strain of the cyclobutyl group ($ \sim 26 \text{ kcal/mol} $) adjacent to a polymerizable vinyl group creates a molecule that is chemically robust yet kinetically unstable regarding polymerization.

Critical Quality Attributes (CQA):

  • Appearance: Low-melting solid or viscous oil (depending on purity/temperature).

  • Major Impurities: Cyclobutylacetic acid (decarboxylation byproduct), Cyclobutylmalonic acid (starting material), Paraformaldehyde oligomers, and spontaneous polymers.

  • Storage Requirement:

    
     with radical inhibitor.
    

Module 1: Reaction Workup & Quenching

Q: The reaction mixture turned into a gel/solid mass upon concentration. Is it recoverable?

Diagnosis: This is likely "runaway polymerization." The concentration step increased the monomer concentration and temperature, triggering auto-initiation. Root Cause: Insufficient radical inhibitor during the workup phase or oxygen depletion (many inhibitors require dissolved


 to function).
Corrective Action: 
  • Immediate Solubilization: Attempt to dissolve the mass in a high-polarity solvent like DMSO or DMF. If it dissolves, it may be oligomeric. If it swells but does not dissolve, it is cross-linked polymer and is irrecoverable .

  • Prevention Protocol:

    • The "Double-Inhibitor" Rule: Add MEHQ (Monomethyl ether hydroquinone) at 100 ppm AND Phenothiazine (PTZ) at 50 ppm directly to the reaction quench before evaporation.

    • Air Sparging: Do not use nitrogen for rotary evaporation. Use a bleed valve to introduce a small stream of air. MEHQ requires oxygen to form the active inhibiting radical.

Q: How do I remove the amine catalyst (e.g., Diethylamine/Piperidine) without inducing emulsion?

Technical Insight: The amine catalyst forms salts with the product. Simple water washes often lead to "rag layers" (emulsions) due to the surfactant-like nature of cyclobutyl-carboxylates. Protocol:

  • Acidification: Cool the mixture to

    
    . Acidify with 2M HCl  (not concentrated) to pH 2. This protonates the product (organic soluble) and the amine (water soluble).
    
  • Phase Break: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate. MTBE has a lower density and forms sharper interfaces with aqueous acidic phases.

  • Brine Wash: Wash the organic layer twice with saturated NaCl to break any micro-emulsions.

Module 2: Purification Techniques

Q: Distillation vs. Chromatography? Which is safer for this substrate?

Recommendation: Flash Chromatography is safer for small scales (<10g). Vacuum Distillation is viable for larger scales but risky due to thermal polymerization.

Option A: Flash Chromatography (Recommended)

The cyclobutyl group makes the molecule sufficiently lipophilic for standard silica gel.

  • Stationary Phase: Acid-washed Silica Gel (flush column with 1% Acetic Acid in Hexane first).

  • Eluent: Hexane:Ethyl Acetate (Gradient 95:5

    
     80:20) + 0.5% Acetic Acid .
    
    • Note: The acetic acid modifier is non-negotiable. Without it, the acrylic acid will streak (tailing) and co-elute with impurities.

  • TLC Visualization: UV (254 nm) or

    
     stain (stains the double bond instantly).
    
Option B: Vacuum Distillation (High Risk/High Reward)

If you must distill, you are fighting the "Popcorn Polymerization" threshold.

  • Pressure: Must be

    
     (High Vacuum).
    
  • Bath Temp: Do not exceed

    
    .
    
  • Inhibitor: Add Copper(II) dibutyldithiocarbamate or extra Phenothiazine to the pot. Copper salts are excellent high-temp inhibitors.

Q: How do I separate the decarboxylated byproduct (Cyclobutylacetic acid)?

Analysis: Cyclobutylacetic acid lacks the


-methylene double bond.
  • Chemical Difference: The byproduct is saturated and slightly less acidic/polar.

  • Separation Strategy:

    • Chromatography: The double bond in your product interacts stronger with Silica/AgNO3.

    • Selective Crystallization: If your product is solid (MP

      
      ), dissolve the crude oil in minimal Pentane  at 
      
      
      
      . The acrylic acid often crystallizes out, while the saturated impurity remains in the mother liquor.

Module 3: Visual Workflows

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Quench Acidic Quench (pH 2) Extract into MTBE Start->Quench Inhibitor ADD INHIBITOR (MEHQ) Do not use N2 purge Quench->Inhibitor Critical Step StateCheck Check Physical State (Crude Oil) Inhibitor->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Liquid Viscous Oil StateCheck->Liquid Recryst Recrystallization Solvent: Pentane/Et2O Temp: -20°C Solid->Recryst Column Flash Chromatography Hex/EtOAc + 1% AcOH Liquid->Column Scale <10g Distill Kugelrohr Distillation <1 mmHg, <60°C + Copper Inhibitor Liquid->Distill Scale >10g Final Pure 2-Cyclobutylacrylic Acid Store @ -20°C Recryst->Final Column->Final Distill->Final

Figure 1: Decision logic for the isolation of 2-cyclobutylacrylic acid based on physical state and scale.

Module 4: Data & Specifications

Impurity Profile & Removal Strategy
ImpurityOriginDetection (NMR)Removal Method
Cyclobutylacetic acid Decarboxylation of SMMissing vinyl protons (

5.5-6.5 ppm)
Chromatography (Less polar)
Cyclobutylmalonic acid Unreacted SMBroad acid peak, no vinyl protonsBicarbonate wash (removes di-acid preferentially)
Paraformaldehyde Reagent ExcessSinglet

4.8 ppm (broad)
Water wash / Sublimation
Polymer Thermal degradationBroadening of all peaksFiltration (insoluble in Et2O)
Stability Protocol
  • Inhibitor Cocktail: 200 ppm MEHQ (requires air).

  • Container: Amber glass (UV protection).

  • Headspace: Do NOT flush with Argon/Nitrogen. Leave air in the headspace to keep MEHQ active.

References

  • Synthesis of 2-Alkylacrylic Acids: Note: Provides the foundational Mannich base elimination route applicable to cyclobutyl analogs.
  • Polymerization Inhibition

    • Inhibitor Chemistry: "Inhibition of acrylic acid and acrylate autoxidation."[1] Royal Society of Chemistry (RSC). Available at: [Link].

    • Relevance: Details the necessity of oxygen for phenolic inhibitors like MEHQ.
  • General Purification of Substituted Acrylic Acids

    • Crystallization Techniques: "Process for purification of acrylic acid by fractional crystallization."[2] Google Patents (US4230888A). Available at: .

  • Physical Properties (Analogous)

Sources

Optimization

Solving low conversion rates in bulky acrylate polymerization

Topic: Overcoming Conversion Limits in Sterically Hindered Monomers Status: Operational | Tier: Level 3 (Advanced Application Support) Diagnostic Workflow: Why is my conversion low? Before adjusting your chemistry, you m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Conversion Limits in Sterically Hindered Monomers

Status: Operational | Tier: Level 3 (Advanced Application Support)

Diagnostic Workflow: Why is my conversion low?

Before adjusting your chemistry, you must identify the physical mechanism stopping your reaction. In bulky acrylates (e.g., Isobornyl Acrylate, Adamantyl Acrylate), the culprit is rarely "dead" chemistry—it is usually vitrification .

Figure 1: The Polymerization Troubleshooting Decision Tree

TroubleshootingWorkflow Start PROBLEM: Low Conversion (<85%) CheckState Physical State at Stoppage? Start->CheckState Solid Solid / Glassy CheckState->Solid Hard/Glassy Liquid Liquid / Viscous CheckState->Liquid Flows Vitrification ISSUE: Vitrification (Tg > T_reaction) Solid->Vitrification Sterics ISSUE: Steric Hindrance (Low k_p) Liquid->Sterics Slow rate Oxygen ISSUE: Oxygen Inhibition Liquid->Oxygen Induction period ActionVit ACTION: Increase Temp > Tg Add Plasticizer Vitrification->ActionVit ActionSteric ACTION: Increase Time Concentrate Monomer Sterics->ActionSteric ActionOx ACTION: Degas (Freeze-Pump-Thaw) Oxygen->ActionOx

Caption: Diagnostic logic flow to distinguish between thermodynamic limitations (vitrification) and kinetic limitations (sterics/inhibition).[1][2][3][4][5][6][7]

The "Glass Wall": Vitrification & Thermodynamics

Q: My Isobornyl Acrylate (IBOA) reaction freezes at ~80% conversion. Adding more initiator doesn't help. Why?

A: You have hit the "Glass Wall." This is a physical phase transition, not a chemical termination. Bulky acrylates form polymers with high Glass Transition Temperatures (


). For example, Poly(IBOA) has a 

of ~94°C.
  • The Mechanism: As conversion increases, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the reaction mixture rises. When the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    of the mixture equals your reaction temperature (
    
    
    ), the system turns into a glass.[8]
  • The Consequence: In a glassy state, the diffusion coefficient of the monomer drops by orders of magnitude. The monomer is trapped in a "cage" and cannot reach the growing radical chain end.

  • The Solution: You must ensure

    
     (the 
    
    
    
    of the fully formed polymer) to reach 100% conversion. If you cannot polymerize at 100°C due to initiator half-life constraints, you must perform a Post-Polymerization Thermal Cure (see Protocol A).

Q: Should I just raise the temperature to 150°C to force it?

A: Proceed with caution. While raising temperature overcomes vitrification, bulky acrylates are susceptible to Depolymerization near their Ceiling Temperature (


).
  • While acrylates generally have higher

    
     than methacrylates, extreme steric bulk lowers the 
    
    
    
    .
  • At high temperatures (>140°C), the equilibrium constant

    
     shifts. The rate of depropagation (
    
    
    
    ) competes with propagation (
    
    
    ).
  • Recommendation: Do not exceed 120°C unless you are running a continuous reactor with rapid cooling.

Table 1: Thermal Properties of Common Bulky Monomers

MonomerBulkinessPoly(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Risk Factor
Isobornyl Acrylate (IBOA) High~94°CVitrification: High risk if

.
Adamantyl Acrylate Very High>150°CVitrification: Extreme. Requires solution polymerization.
tert-Butyl Acrylate (tBA) Medium~45°CDeprotection: Acidic media at high T can cleave the t-butyl group (becoming Acrylic Acid).
Isobornyl Methacrylate High~110°CDepolymerization: Lower

than acrylate analog. Avoid T > 140°C.

Kinetics: Steric Hindrance & Oxygen

Q: The reaction stays liquid but is incredibly slow. Is my initiator bad?

A: Likely not. It is simple steric hindrance. The propagation rate constant (


) is defined by the Arrhenius equation: 

.
  • The Problem: Bulky side groups (like isobornyl) physically block the approach of the monomer to the active radical center. This lowers the pre-exponential factor (

    
    ) and effectively reduces 
    
    
    
    .
  • Oxygen Sensitivity: Because propagation is naturally slow, oxygen inhibition becomes relatively more dominant. If

    
     is low, the radical spends more time exposed to dissolved oxygen before finding a monomer.
    
  • The Solution:

    • Concentration: Run at the highest possible monomer concentration (Bulk or >50% solids).

      
      . Dilution hurts bulky monomers disproportionately.
      
    • Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw cycles (3x) to remove dissolved oxygen completely.

Advanced Support: ATRP & Controlled Radical Polymerization

Q: I am trying to synthesize defined Poly(IBOA) using ATRP, but I lose control and conversion is low.

A: Bulky acrylates present a unique challenge in Atom Transfer Radical Polymerization (ATRP) due to the equilibrium between the active radical and the dormant species (alkyl halide).

Figure 2: The Steric Effect on ATRP Equilibrium

ATRP_Mechanism Dormant Dormant Chain (P-X) Active Active Radical (P*) Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Active->Active + Monomer (Slow k_p) Catalyst Cu(I) Complex (Activator) Deactivator Cu(II) Complex (Deactivator) Catalyst->Deactivator Electron Transfer Deactivator->Catalyst Reverse Transfer Monomer Bulky Monomer (IBOA)

Caption: In bulky ATRP, slow propagation (k_p) requires high activation (k_act) to maintain rate, but this increases termination risk.

Troubleshooting Guide for ATRP:

  • Catalyst Activity: Standard CuBr/PMDETA is often too slow for bulky acrylates.

    • Fix: Switch to a more active ligand like Me6TREN or TPMA .

  • Halogen Exchange:

    • Fix: Use a Bromine-based initiator (e.g., EBiB) with CuCl catalyst. The Carbon-Chlorine bond is stronger, helping to "trap" the bulky radical more effectively during deactivation, maintaining low dispersity (PDI).

  • Solvent Choice:

    • Fix: Do not use non-polar solvents. Use Anisole or DMF . Polar solvents stabilize the charge-transfer complex of the catalyst, increasing

      
      .
      

Experimental Protocols

Protocol A: Post-Polymerization Thermal Cure (Overcoming Vitrification)

Use this when your reaction stalls at 70-80% conversion and the mixture is solid.

  • Initial Phase: Run standard polymerization at 70°C until the magnetic stir bar seizes (vitrification point).

  • The Spike: Add a "chaser" initiator with a high 10-hour half-life temperature (e.g., Dicumyl Peroxide ,

    
    ).
    
    • Note: This must be added before vitrification if possible, or dissolved in a small amount of plasticizing solvent (e.g., Toluene) and diffused in.

  • The Ramp: Transfer the vessel to an oven.

    • Step 1: Hold at 90°C for 1 hour (Just below

      
      ).
      
    • Step 2: Ramp to 120°C at 5°C/min.

    • Step 3: Hold at 120°C for 2 hours. (This pushes the system above the final

      
       of ~94°C, liquifying the glass and allowing the chaser initiator to consume residual monomer).
      
  • Cool Down: Slow cool to room temperature to prevent stress cracking.

Protocol B: High-Throughput Solvent Screening

Use this to find a solvent that lowers the Tg of the reaction mixture (Plasticization Effect).

  • Prepare Vials: 5 vials with 50 wt% Monomer (IBOA).

  • Solvent Variation:

    • Vial 1: Toluene (Standard, non-polar).

    • Vial 2: Ethyl Acetate (Polar, low boiling).

    • Vial 3: DMF (Polar, high boiling).

    • Vial 4: Dodecyl Acrylate (Reactive Diluent - Comonomer approach).

  • Initiation: Add 1 wt% AIBN to all.

  • Observation: Heat to 70°C.

    • Success Metric: Look for the vial that remains liquid the longest while still increasing in viscosity. The "Reactive Diluent" (Vial 4) is often the superior choice because it incorporates into the chain, internally plasticizing the polymer during growth.

References

  • Vitrification & Gel Effect

    • Suzuki, Y., et al. (2023). "Polymerization-Induced Vitrification and Kinetic Heterogenization at the Onset of the Trommsdorff Effect." Macromolecules.
  • Isobornyl Acrylate Kinetics

    • Satyankumar, J., et al. (2010).[3] "Atom transfer radical polymerization of isobornyl acrylate: A kinetic modeling study." Macromolecules.

  • Ceiling Temperature & Depolymerization

    • Olsen, K., et al. (2023).[9] "Fast Bulk Depolymerization of Polymethacrylates by ATRP." ACS Macro Letters.

  • ATRP Catalyst Selection

    • Matyjaszewski Polymer Group. "How to Conduct an ATRP: Catalyst Selection." Carnegie Mellon University.
  • General Radical Polymerization Principles

    • Odian, G. (2004).

For further assistance, please contact the Application Science Team with your specific NMR conversion data and GPC traces.

Sources

Troubleshooting

Technical Support Center: Inhibitor Removal from 2-Cyclobutylprop-2-enoic Acid Monomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling 2-cyclobutylprop-2-enoic acid and related acrylate monomers. This document provides in-depth protocols, troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 2-cyclobutylprop-2-enoic acid and related acrylate monomers. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions concerning the removal of polymerization inhibitors. While specific data for 2-cyclobutylprop-2-enoic acid is not extensively published, the principles and protocols outlined here are based on well-established methods for analogous acrylic and methacrylic monomers and are directly applicable.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove inhibitors from 2-cyclobutylprop-2-enoic acid before polymerization?

A1: Commercial monomers like 2-cyclobutylprop-2-enoic acid are stabilized with inhibitors to prevent spontaneous polymerization during shipping and storage.[1][2] These inhibitors are typically phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ), which function as radical scavengers.[3][4] If not removed, these inhibitors will react with and consume the free-radical initiator used to start your polymerization. This leads to unpredictable and often lengthy induction periods, reduced reaction rates, and inconsistent polymer molecular weights.[1][2] For controlled polymerization techniques like ATRP or RAFT, complete inhibitor removal is absolutely critical for achieving predictable kinetics and well-defined polymer architectures.[3]

Q2: What are the most common inhibitors found in acrylic acid monomers?

A2: The most prevalent inhibitors are MEHQ (4-methoxyphenol) and HQ.[4] Other compounds like butylated hydroxytoluene (BHT), phenothiazine (PTZ), or p-benzoquinone may also be used.[3][5][6] The type and concentration of the inhibitor are typically specified on the product's certificate of analysis.

Q3: What are the primary laboratory-scale methods for removing these inhibitors?

A3: The three most common and effective techniques are:

  • Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a simple and highly effective method for lab-scale purification.[3][7][8]

  • Caustic Washing (Alkaline Extraction): This involves washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to extract the weakly acidic phenolic inhibitors.[4][9][10]

  • Vacuum Distillation: This method separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.[2][11] It is highly effective but carries a risk of premature polymerization if not carefully controlled.

Q4: Is it ever acceptable to not remove the inhibitor?

A4: In some industrial-scale or less sensitive bulk polymerization reactions, the inhibitor is not removed.[1] Instead, its effect is overcome by using a higher concentration of the initiator.[1][2] However, for research and development, particularly when precise control over molecular weight, polydispersity, and reaction kinetics is required, this approach is not recommended as it leads to unpredictable results.[1][12]

Q5: How does the presence of oxygen affect inhibitor performance?

A5: This is a crucial point of chemistry. Phenolic inhibitors like MEHQ and HQ require trace amounts of oxygen to function effectively.[13] The inhibitor itself does not directly react with the monomer radical (R•). Instead, oxygen reacts with the monomer radical to form a peroxide radical (ROO•), which is then rapidly terminated by the phenolic inhibitor.[13] This is why inhibitor-free monomers should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent both oxidation and premature polymerization.

Inhibitor Removal: Protocols and Troubleshooting

This section provides detailed, step-by-step protocols for the most common inhibitor removal techniques.

Method 1: Column Chromatography using Activated Alumina

This is often the most convenient and reliable method for small to medium lab-scale purifications.

Principle: Activated basic alumina is a polar adsorbent. The polar phenolic inhibitors (like MEHQ) adsorb strongly to the alumina surface while the less polar monomer passes through the column.

Inhibitor_Removal_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_storage Post-Purification p1 Insert glass wool plug p2 Add small layer of sand p1->p2 p3 Pack column with activated basic alumina p2->p3 m1 Add inhibited monomer to column p3->m1 m2 Elute with gravity flow m1->m2 m3 Collect purified, inhibitor-free monomer m2->m3 s1 Use immediately for polymerization m3->s1 s2 Store at low temp (-4°C to -20°C) m3->s2 s3 Store under inert atmosphere (N2/Ar) s2->s3

Caption: Experimental workflow for inhibitor removal via alumina column.

Detailed Protocol:
  • Prepare the Column:

    • Secure a glass chromatography column vertically to a stand.

    • Insert a small plug of glass wool at the bottom to retain the packing material.[3]

    • Add a ~1 cm layer of sand on top of the glass wool.

    • Fill the column approximately two-thirds full with activated basic alumina.[4] The amount will depend on the quantity of monomer to be purified; a 10:1 to 20:1 ratio of alumina to monomer by weight is a good starting point. Tap the column gently to ensure even packing.

  • Purify the Monomer:

    • Carefully pour the 2-cyclobutylprop-2-enoic acid monomer directly onto the top of the alumina bed.

    • Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient removal.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage and Handling:

    • The purified monomer is now highly reactive and susceptible to polymerization. It is strongly recommended to use it immediately.[11][14]

    • If storage is necessary, place the monomer in a sealed container under an inert atmosphere (nitrogen or argon) and store it in a refrigerator or freezer (-4°C to -20°C) in the dark.[2]

Troubleshooting this Protocol
  • Q: My purified monomer appears cloudy. What happened?

    • A: This is likely due to fine alumina particles passing through the glass wool plug.[14] Ensure your glass wool plug is sufficiently dense or add a more substantial layer of sand. You can filter the collected monomer through a syringe filter (0.45 µm PTFE) to remove the fines.

  • Q: Polymerization is still inhibited after purification. Why?

    • A: This indicates incomplete inhibitor removal. Possible causes include: (1) The alumina has become saturated and is no longer active. Use fresh alumina for each batch. (2) The monomer flowed too quickly through the column (channeling). Ensure the alumina is well-packed. (3) The alumina was not "basic activated." Standard or acidic alumina is less effective for removing phenolic inhibitors.

  • Q: The monomer flow through the column is extremely slow.

    • A: Your monomer may be too viscous. While not typical for simple acrylic acids, if you are working with a more viscous derivative, you can dilute it with a dry, inert, non-polar solvent (like hexane or dichloromethane) before passing it through the column.[15] The solvent can be removed later under reduced pressure at a low temperature.

Method 2: Caustic Washing (Alkaline Extraction)

This method is effective but requires more steps, including a crucial drying phase.

Principle: Phenolic inhibitors are weakly acidic. By washing the organic monomer with a strong base (NaOH), the inhibitor is deprotonated to form a water-soluble phenolate salt, which partitions into the aqueous layer and is removed.[9][12]

Caustic_Wash_Workflow start Inhibited Monomer + 5% NaOH (aq) sep_funnel Shake in Separatory Funnel & Allow Layers to Separate start->sep_funnel drain_aq Drain & Discard Aqueous Layer sep_funnel->drain_aq repeat_wash Repeat Wash 2x with Fresh NaOH drain_aq->repeat_wash water_wash Wash with DI Water until Neutral pH repeat_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry_organic Dry Organic Layer (e.g., MgSO4) brine_wash->dry_organic filter_solid Filter to Remove Drying Agent dry_organic->filter_solid product Purified Monomer filter_solid->product

Caption: Workflow for inhibitor removal via caustic washing.

Detailed Protocol:
  • Extraction:

    • Place the 2-cyclobutylprop-2-enoic acid monomer into a separatory funnel.

    • Add an equal volume of a 5% aqueous NaOH solution.[4]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The bottom aqueous layer contains the sodium salt of the inhibitor.

    • Drain and discard the aqueous layer.[4][10]

    • Repeat the wash with fresh 5% NaOH solution at least two more times.

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

    • Perform a final wash with a saturated brine solution to help break any emulsions and remove dissolved water.[14]

    • Drain the aqueous layer completely and transfer the organic monomer layer to a clean, dry flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl until the liquid is clear.

  • Final Steps:

    • Filter or decant the monomer to remove the drying agent.

    • The purified monomer should be used immediately or stored appropriately as described in Method 1.[14]

Troubleshooting this Protocol
  • Q: An emulsion formed and the layers won't separate. What should I do?

    • A: Emulsion formation is a common issue. Try adding a small amount of saturated brine solution and gently swirling the separatory funnel; this can help break the emulsion. In the future, use less vigorous shaking.

  • Q: My polymerization reaction is sluggish and gives low molecular weight polymer.

    • A: This is a classic sign of water contamination.[14] Residual water can interfere with many polymerization reactions. Ensure your drying step is thorough. Use a sufficient amount of drying agent and allow adequate contact time. For extremely sensitive reactions, you may need to distill the monomer from a drying agent like calcium hydride (CaH₂), though this adds complexity and risk.[10]

Comparison of Inhibitor Removal Methods

MethodPrincipleEfficiencyAdvantagesDisadvantages & RisksBest For
Alumina Column Adsorption>99%[14]Simple, fast, effective for lab scale; yields dry monomer directly.Alumina can become saturated; potential for fine particle contamination.Quick, routine lab-scale purifications.[4]
Caustic Wash Extraction95-99%[14]Inexpensive, uses common lab reagents.Multi-step; risk of emulsion; requires thorough drying.[14][16]Situations where alumina is not available; less sensitive polymerizations.
Activated Carbon Adsorption>95%[3]Efficient for MEHQ removal.[11]Requires careful filtration to remove fine carbon particles; can be slow.Alternative to column chromatography.[3][11]
Vacuum Distillation Volatility>99%[3]Yields very high purity monomer.Risk of violent polymerization if temperature/vacuum is not controlled.[2][11]High-purity requirements; requires specialized equipment and caution.

Post-Purification: Handling the Highly Reactive Monomer

This is a critical safety and quality control step.

  • Immediate Use is Best: Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, which can be rapid and highly exothermic.[11][17] The best practice is to use the purified monomer immediately in your reaction.

  • Proper Storage is Essential: If you must store the inhibitor-free monomer, do so for the shortest time possible (ideally less than 24 hours).[11] Store it in a sealed vessel, under an inert atmosphere (N₂ or Ar), in the dark, and at low temperatures (refrigerator or freezer).[2]

  • Never Store in a Tightly Sealed Container at Room Temperature: If polymerization begins, the pressure buildup can cause the vessel to rupture.

References

  • ResearchGate. (2014). How can I remove an inhibitor from acrylic acid?[Link]

  • Google Patents. (1979).
  • Google Patents. (1998).
  • SCIRP. (n.d.). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. [Link]

  • Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]

  • ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?[Link]

  • ResearchGate. (2021). Polymerization in the presence of inhibitor?[Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]

  • Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor). [Link]

  • CORE. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]

  • PMC - NIH. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer. [Link]

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

  • PMC. (2024). Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene. [Link]

  • Google Patents. (n.d.). Method for measuring content of residual monomers in polymer scale inhibitor synthesis process.
  • Reddit. (2025). Removing inhibitor from MMA (and other methacrylate monomers). [Link]

  • Royal Society of Chemistry. (n.d.). A simple one-step sonochemical route towards functional hairy polymer nanoparticles. [Link]

  • ResearchGate. (n.d.). The Challenges Associated with Reaction Products Left in Scale Inhibitor Species after Radical Polymerization. [Link]

  • Ankersmid. (2026). Measuring MeHQ (Polymerization Inhibitor). [Link]

  • Reddit. (2020). Removing inhibitor from methyl methacrylate. [Link]

  • Google Patents. (1933).
  • ACS Publications. (n.d.). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. [Link]

  • ResearchGate. (2025). Measurement and calculation of polymeric scale inhibitor concentration in water. [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • Google Patents. (1966).
  • European Patent Office. (n.d.). Process for the removal of phenolic inhibitors from polymerizable conjugated olefins. [Link]

  • ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?[Link]

  • PubChem. (n.d.). 2-(Cyclopropylamino)prop-2-enoic acid. [Link]

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. [Link]

  • Google Patents. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 2-PHENYLPROP-2-ENOIC ACID. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for α-Cyclobutylation and Cyclobutyl Cross-Coupling

Welcome to the Technical Support Center. Installing cyclobutyl groups at the α-position of functionalized molecules is a transformative strategy in modern drug development, offering unique conformational properties and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Installing cyclobutyl groups at the α-position of functionalized molecules is a transformative strategy in modern drug development, offering unique conformational properties and improved metabolic stability. However, the inherent ring strain of the cyclobutane moiety and the highly strained nature of reagents like bicyclo[1.1.0]butanes (BCBs) make temperature control the master variable in these reactions.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you balance the kinetics of desired cross-coupling against thermal degradation and radical β-scission.

Part 1: Troubleshooting Guides & FAQs

Q1: My photoredox α-cyclobutylation using bicyclo[1.1.0]butanes (BCBs) yields mostly unreacted starting material or decomposed BCB. Should I heat the reaction to drive conversion? No, do not heat the reaction. Heating accelerates the thermal degradation of the strained BCB reagent, which possesses a massive strain energy of approximately 65 kcal/mol. The relies on a Giese-type addition of C(sp³)-centered radicals to the BCB core[1]. This process is highly exothermic and kinetically fast at room temperature. If conversion is low, the issue is likely related to photon flux or photocatalyst quenching, not thermal activation. Maintain the reaction at 20–25 °C using a cooling fan, and verify your blue LED intensity and degassing efficiency.

Q2: During the generation of α-cyclobutyl radicals, I am observing significant amounts of linear or ring-opened byproducts. How does temperature affect this? You are observing β-scission . When an α-cyclobutyl radical is generated, it faces a kinetic competition between the desired substitution/trapping and a ring-opening β-scission event that relieves ring strain to form a more stable linear radical[2]. Because C–C bond cleavage has a higher activation energy than radical trapping, . Lowering the reaction temperature (e.g., to 0 °C or 20 °C) suppresses the activation energy required for ring opening, allowing the desired cross-coupling or Hydrogen Atom Transfer (HAT) to outcompete degradation.

Q3: In transition-metal catalyzed cross-coupling of cyclobutyl boronic esters, my yield is low at room temperature. Is it safe to increase the temperature? Yes, but within a specific optimized window. Unlike photoredox BCB additions, the transmetalation of secondary alkyl boronic esters (like cyclobutyl) to zinc or palladium features a significant activation barrier. Research demonstrates that in , raising the temperature to 60 °C facilitates the transmetalation step without causing massive ring degradation, successfully delivering the product while preserving excellent enantioselectivity (>99:1 er)[3].

Part 2: Quantitative Data & Temperature Optimization

To assist in your experimental design, the following table summarizes the quantitative impact of temperature across different cyclobutylation methodologies.

Reaction MethodologyTarget TransformationOptimal TemperatureQuantitative Yield / EnantioselectivityHigh-Temperature Consequence (>60 °C)
Photoredox BCB Addition 20–25 °C64–69% Yield[4]BCB thermal degradation; Yield drops to < 10%
Metal Transmetalation C(sp³)–C(sp³) Cross-Coupling60 °C61% Yield, >99:1 er[3]Required to overcome transmetalation barrier
Radical Substitution α-Cyclobutyl Radical Trapping≤ 25 °CHigh chemoselectivityβ-scission (ring-opening) dominates[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the critical kinetic branching point of the α-cyclobutyl radical intermediate, demonstrating why temperature control is the master variable in preventing byproduct formation.

KineticCompetition Radical α-Cyclobutyl Radical Intermediate Trapping Cross-Coupling / Trapping (Favorable Kinetics) Radical->Trapping T ≤ 25 °C (Low Temp) Scission β-Scission (C-C Cleavage) (High Activation Energy) Radical->Scission T > 60 °C (High Temp) Product Desired α-Cyclobutyl Substitution Product Trapping->Product Byproduct Ring-Opened Linear Byproduct Scission->Byproduct TempControl Temperature Control Master Variable TempControl->Radical Determines Fate

Caption: Kinetic competition in α-cyclobutyl radical intermediates: Temperature dictates product distribution.

Part 4: Validated Experimental Protocol

Below is a self-validating, step-by-step methodology for the Photoredox-Catalyzed α-C–H Cyclobutylation of Anilines [4]. This protocol is designed to ensure radical stability and prevent thermal runaway.

Workflow Diagram

Workflow Step1 1. Reagent Mixing Aniline, BCB, Ir-Cat Step2 2. Degassing Freeze-Pump-Thaw x3 Step1->Step2 Step3 3. Irradiation Blue LED, 20°C Fan Step2->Step3 Step4 4. Quenching Brine / EtOAc Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for photoredox-catalyzed α-cyclobutylation.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aniline derivative (5.0 equiv, acting as both substrate and excess reagent to suppress over-alkylation), the bicyclo[1.1.0]butane (BCB) reagent (1.0 equiv), and the photoredox catalyst

    
     (1–2 mol%).
    
  • Solvent Addition & Degassing: Dissolve the mixture in anhydrous DMSO (0.1 M relative to BCB). Crucial Step: Subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen rapidly quenches the excited state of the Iridium catalyst and reacts with the α-amino radical intermediates, completely shutting down the reaction.

  • Self-Validating Control (Optional but Recommended): Set up an identical secondary tube, but wrap it entirely in aluminum foil. A 0% yield in this dark control validates that the mechanism is strictly a photoinduced electron transfer rather than a thermal background reaction[4].

  • Irradiation & Temperature Control: Place the reaction vessel in a photoreactor equipped with 440 nm Blue LEDs. Crucial Step: Position a high-RPM cooling fan directly at the reaction vessel to maintain the internal temperature strictly between 20 °C and 25 °C. Uncooled LEDs will heat the reaction >40 °C, accelerating BCB degradation.

  • Quenching & Isolation: After 12–16 hours, turn off the light source. Dilute the mixture with ethyl acetate and wash three times with brine to remove the DMSO. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the α-cyclobutyl N-alkylaniline product.
    

Part 5: References

  • Ernouf, G., Chirkin, E., Rhyman, L., Ramasami, P., & Cintrat, J.-C. (2020). Photochemical Strain-Release-Driven Cyclobutylation of C(sp³)-Centered Radicals. Angewandte Chemie International Edition, 59(7), 2618-2622.[Link]

  • Fawcett, A., et al. (2019). C(sp³) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society (PMC Archive).[Link]

  • Bietti, M., et al. (2005). Structural Effects on the β-Scission Reaction of Tertiary Arylcarbinyloxyl Radicals. The Role of α-Cyclopropyl and α-Cyclobutyl Groups. Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Cyclobutyl-Carboxylic Acids (CBCA)

This is a Tier 3 Technical Support Guide designed for organic chemists and process engineers. It prioritizes mechanistic understanding of ring strain to prevent experimental failure.

Author: BenchChem Technical Support Team. Date: March 2026

This is a Tier 3 Technical Support Guide designed for organic chemists and process engineers. It prioritizes mechanistic understanding of ring strain to prevent experimental failure.

Subject: Handling Thermal Instability, Activation, and Storage

Ticket Priority: High (Safety/Yield Critical) Applicable Compounds: Cyclobutanecarboxylic acid, 1,1-Cyclobutanedicarboxylic acid, 1-Aminocyclobutanecarboxylic acid (ACBC), and related acid chlorides/esters.

Core Stability Profile: "Respect the Strain"

The Central Issue: Cyclobutane possesses a ring strain energy of ~26.5 kcal/mol (110 kJ/mol) . While kinetically stable at room temperature, this potential energy acts as a thermodynamic spring. Under thermal stress (>140°C) or specific catalytic conditions (radicals, strong Lewis acids), the ring seeks relief via two primary failure modes:

  • Decarboxylation: Loss of CO₂ to form cyclobutane (or ring-opened isomers).

  • Ring Opening (Electrocyclic): Rupture of the C-C bond to form acyclic olefins (e.g., 1-butene derivatives).

Stability Threshold Table
Compound ClassCritical Temperature (

)
Failure ModeHandling Recommendation
Parent Acid (Pure)> 190°CBoiling w/ slow decompDistill under vacuum only.
1,1-Dicarboxylic Acid ~160–170°CRapid Decarboxylation Controlled reaction only. Do not overheat.
Acid Chloride (R-COCl)> 60°C (during formation)HCl-catalyzed polymerizationNever reflux in SOCl₂. Use (COCl)₂/DMF at 0°C.
1-Amino Acid (ACBC) > 260°C (mp)Decomposition/CharringSterically hindered. Difficult coupling leads to forcing conditions

decomp.
Radical Intermediates AmbientRing Opening (Beta-scission) Avoid Hunsdiecker/Barton decarboxylation methods.

Troubleshooting Guide: Common Failure Scenarios

Scenario A: "My Acid Chloride Synthesis Turned into a Black Tar."

Diagnosis: Thermal runaway catalyzed by HCl. Mechanism: The formation of cyclobutanecarbonyl chloride generates HCl. If heated (e.g., refluxing thionyl chloride), the combination of heat, high acidity, and ring strain triggers acid-catalyzed ring opening and polymerization. Corrective Protocol (The "Cold Activation" Method):

  • Reagent: Switch from Thionyl Chloride (

    
    ) to Oxalyl Chloride  ($ (COCl)_2 $).
    
  • Catalyst: Use catalytic DMF (1-2 drops).

  • Temperature: Perform the reaction at 0°C to Room Temperature . Never heat.[1]

  • Workup: Remove excess oxalyl chloride under reduced pressure at

    
    .
    
Scenario B: "Low Yields Coupling 1-Amino-Cyclobutanecarboxylic Acid (ACBC)."

Diagnosis: Steric hindrance masquerading as instability. Mechanism: ACBC is an


-disubstituted amino acid. The gem-disubstitution creates significant steric bulk, slowing nucleophilic attack. Researchers often increase heat to force the reaction, triggering thermal decomposition of the activated ester.
Corrective Protocol: 
  • Activation: Use HATU or PyAOP (stronger activation) instead of EDC/HOBt.

  • Base: Use HOAt as an additive to reduce racemization (if chiral side chains exist) and improve kinetics.

  • Time over Heat: Extend reaction time (24-48h) at ambient temperature rather than heating to 60°C.

Scenario C: "Explosive Pressure Buildup During Scale-Up."

Diagnosis: Uncontrolled decarboxylation of 1,1-dicarboxylic acid precursors. Mechanism: If synthesizing the mono-acid from the 1,1-diacid (e.g., from malonate synthesis), the decarboxylation step releases massive volumes of CO₂ gas. At scale (>100g), this gas evolution can pressurize vessels if venting is inadequate. Corrective Protocol:

  • Thermal Ramp: Heat gradually to 160°C.

  • Headspace: Ensure reaction vessel has >40% headspace.

  • Venting: Use a wide-bore condenser and verify gas outlet is unblocked.

Visualizing Decomposition Pathways

The following diagram illustrates why radical pathways are forbidden and how thermal stress leads to failure.

Decomposition_Pathways cluster_legend Legend CBCA Cyclobutyl-COOH (Strained Precursor) Heat Thermal Stress (>160°C) CBCA->Heat Radical_Init Radical Initiator (e.g., Hunsdiecker) CBCA->Radical_Init Decarb Decarboxylation (-CO2) Heat->Decarb Cyclobutane Cyclobutane (Volatile Gas) Decarb->Cyclobutane Major Path Radical_Int Cyclobutyl Radical (Unstable Intermediate) Radical_Init->Radical_Int Ring_Open Ring Opening (Beta-Scission) Radical_Int->Ring_Open Strain Release Driving Force Alkene Acyclic Alkenes (1-Butene derivs) Ring_Open->Alkene Irreversible Safe Start Material Risk High Risk Factor

Caption: Figure 1. Divergent decomposition pathways. Thermal stress favors decarboxylation, while radical conditions trigger irreversible ring opening due to strain release.

Standard Operating Procedures (SOPs)

SOP-01: Safe Distillation of Cyclobutanecarbonyl Chloride

Context: Purification of the acid chloride is often necessary but hazardous due to heat sensitivity.

  • Vacuum is Mandatory: Never distill at atmospheric pressure. The boiling point (195°C for acid, ~166°C for chloride) is too close to the decomposition threshold.

  • Target Pressure: < 20 mmHg.

  • Target Vapor Temp: Keep vapor temperature < 60°C .

  • Bath Differential: Oil bath should not exceed vapor temperature by more than 20°C to prevent wall-charring.

  • Receiver: Cool receiver flask to 0°C to prevent re-vaporization of the product.

SOP-02: Decision Tree for Coupling Reagents

Use this logic flow to select the correct reagent and avoid decomposition.

Coupling_Logic Start Start: Coupling Cyclobutyl Acid Is_Amino Is it 1-Amino-CBCA? Start->Is_Amino Steric_Issue High Steric Hindrance Is_Amino->Steric_Issue Yes Is_Chloride Via Acid Chloride? Is_Amino->Is_Chloride No Activator Use HATU or PyAOP + HOAt Steric_Issue->Activator Temp_Ctrl RT for 24h (Do NOT Heat) Activator->Temp_Ctrl Oxalyl Use (COCl)2 / DMF cat. @ 0°C Is_Chloride->Oxalyl Yes Standard EDC / HOBt or T3P (Standard Protocol) Is_Chloride->Standard No Avoid_SOCl2 AVOID Refluxing SOCl2 Oxalyl->Avoid_SOCl2

Caption: Figure 2. Reagent selection logic. Sterically hindered 1-amino derivatives require high-potency coupling agents (HATU) without heat, while simple acids require cold activation for chloride formation.

Frequently Asked Questions (FAQs)

Q: Can I use the Hunsdiecker reaction to convert my cyclobutyl acid to a bromide? A: Proceed with extreme caution. The Hunsdiecker reaction generates a carboxyl radical. In cyclobutyl systems, this radical is prone to


-scission (ring opening) to relieve strain, yielding acyclic alkenyl bromides instead of the desired cyclobutyl bromide. Consider using Barton decarboxylation  with a radical trap, but expect ring-opened byproducts [1].

Q: My 1,1-dicarboxylic acid isn't decarboxylating at 140°C. Should I crank the heat? A: The onset is typically 160°C . However, rather than just increasing the oil bath temp, ensure you are under inert atmosphere (Ar/N₂) to prevent oxidative decomposition. If available, use a Kugelrohr apparatus to distill the mono-acid product out of the hot zone as it forms, preventing secondary decomposition [2].

Q: Is the "stench" normal? A: Yes. Cyclobutanecarboxylic acid and its chloride have a pungent, rancid-butter odor (similar to butyric acid derivatives). This is not an indicator of decomposition, but discoloration (darkening) is. Store acid chlorides at 2-8°C under Argon.

References

  • Mechanism of Radical Ring Opening

    • Title: Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals.[2]

    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Decarboxylation Protocols (1,1-Diacid)

    • Title: 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid Synthesis.
    • Source: Organic Syntheses, Coll. Vol. 3, p.213 (1955).
    • URL:[Link]

  • Peptide Coupling of ACBC

    • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides.[3]

    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Safety & Handling (SDS)

    • Title: Safety Data Sheet - Cyclobutanecarbonyl Chloride.[4]

    • Source: Thermo Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Cyclobutylprop-2-enoic Acid

An In-Depth Analysis and Comparison for Structural Elucidation Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical analysis, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparison for Structural Elucidation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 2-Cyclobutylprop-2-enoic acid, a molecule that presents an interesting case study due to the confluence of two distinct and influential structural motifs: an α,β-unsaturated carboxylic acid and a strained cyclobutane ring.

As Senior Application Scientists, our goal extends beyond the mere presentation of data. We aim to illuminate the causality behind the spectral features. This guide will deconstruct the predicted ¹H NMR spectrum, offer a comparative analysis with structurally related compounds, and provide a robust, field-proven protocol for data acquisition. Every recommendation and interpretation is grounded in fundamental principles and supported by authoritative references to ensure scientific integrity.

Theoretical Framework: Deciphering the Molecular Architecture

The ¹H NMR spectrum of 2-Cyclobutylprop-2-enoic acid is dictated by its unique electronic and steric environment. To predict and interpret its spectrum, we must consider the influence of each functional group on the neighboring protons.

  • The α,β-Unsaturated Carboxylic Acid System : This moiety contains three key proton types.

    • Carboxylic Acid Proton (-COOH) : This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very high chemical shift (δ > 10 ppm) and its position can be sensitive to solvent and concentration due to hydrogen bonding.[1][2]

    • Vinylic Protons (=CH₂) : These two protons are diastereotopic, meaning they are in chemically non-equivalent environments. They are expected to resonate in the olefinic region (δ 4.5-6.5 ppm).[3] Their chemical shift is influenced by the anisotropic effect of the C=C double bond and the electron-withdrawing nature of the conjugated carbonyl group.

  • The Cyclobutyl Substituent : The four-membered ring introduces significant complexity.

    • Ring Strain and Puckering : Cyclobutane is not planar; it exists in a puckered conformation to relieve some torsional strain.[4] This results in distinct axial and equatorial proton environments, leading to complex splitting patterns and chemical shift dispersions.

    • Methine Proton (-CH-) : The proton on the carbon directly attached to the double bond is in an allylic position, which typically causes a downfield shift compared to standard alkane protons.[3]

    • Methylene Protons (-CH₂-) : The remaining six protons on the cyclobutane ring will reside in the aliphatic region (δ 1.5-2.5 ppm), but their signals will be complex and likely overlap due to intricate geminal (²J) and vicinal (³J) coupling relationships.[5]

Below is a diagram illustrating the distinct proton environments in the molecule.

Caption: Labeled proton environments in 2-Cyclobutylprop-2-enoic acid.

Predicted ¹H NMR Spectral Data

Based on established chemical shift values and coupling constant trends from analogous structures, we can predict the ¹H NMR spectrum. This serves as a hypothesis to be tested against experimental data.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
Hₐ (COOH)1H10.0 - 12.5Broad Singlet (br s)N/A
Hb (=CH₂)1H~6.30Doublet (d)²Jbc ≈ 1.5 Hz
Hc (=CH₂)1H~5.85Doublet (d)²Jbc ≈ 1.5 Hz
Hd (Allylic CH)1H3.0 - 3.5Multiplet (m)Coupled to He,f,g,h
He,f,g,h,i,j (Ring CH₂)6H1.7 - 2.4Complex Multiplet (m)Multiple ²J and ³J couplings

Justification for Predictions:

  • Hₐ : The carboxylic acid proton signal is consistently found above 10 ppm and is often broadened by chemical exchange.[2]

  • Hb, Hc : For acrylic acid, the vinylic protons appear at 6.52, 6.14, and 5.96 ppm.[6][7] In our target molecule, the cyclobutyl group replaces a proton. The two geminal vinylic protons (Hb and Hc) are no longer coupled to a third vinylic proton, simplifying their pattern to doublets due to geminal coupling (²Jbc), which is typically small (0-3 Hz).[8]

  • Hd : This proton is both allylic and attached to a strained ring. Allylic protons are typically found at δ 1.6-2.6 ppm[3], but the direct attachment to the electron-withdrawing vinyl-carboxyl system will shift it further downfield.

  • Ring Protons : Unsubstituted cyclobutane shows a single peak at δ 1.96 ppm because all protons are chemically equivalent.[9] However, monosubstituted cyclobutanes exhibit complex spectra with protons spanning a range, typically from δ 1.5 to 2.5 ppm, due to the substituent's electronic and anisotropic effects.[4] The overlapping signals from the six methylene protons will result in a complex multiplet that is difficult to resolve at lower field strengths.

Comparative Analysis: The Impact of the Cycloalkane Moiety

To appreciate the spectral contribution of the cyclobutyl group, it is instructive to compare our target molecule with simpler analogues.

CompoundVinylic Proton (Hcis to R)Vinylic Proton (Htrans to R)R-Group Protons
Acrylic Acid (R=H)δ 6.14 ppm (dd)δ 5.96 ppm (dd)δ 6.52 ppm (dd)
2-Cyclobutylprop-2-enoic acid (R=Cyclobutyl)δ ~6.30 ppm (d)δ ~5.85 ppm (d)δ 3.0-3.5 (m), 1.7-2.4 (m)

Key Differences and Insights:

  • Simplification of Vinylic Signals : In acrylic acid, the three vinylic protons form a complex ABC spin system.[10] Replacing one proton with the cyclobutyl group simplifies the vinylic region into two doublets, making assignment more straightforward.

  • Appearance of Aliphatic Signals : The most obvious difference is the introduction of complex signals in the δ 1.7-3.5 ppm region, which are characteristic of the cyclobutyl substituent. The chemical shift and complexity of these signals provide a unique fingerprint for the cycloalkane.

  • Impact of Ring Size : If we were to compare our spectrum with that of 2-Cyclopentylprop-2-enoic acid , we would expect the signals for the cyclopentyl protons to be less dispersed and centered slightly upfield (closer to δ 1.5-1.9 ppm). This is because the five-membered ring is less strained and more conformationally flexible, leading to an averaging of proton environments that more closely resembles an acyclic alkane.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a meticulous and logical approach. The following protocol is designed to be self-validating, incorporating steps to confirm signal assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (5-10 mg) prep2 2. Select Solvent (0.6-0.7 mL CDCl3) prep1->prep2 prep3 3. Dissolve & Transfer (Vortex, transfer to NMR tube) prep2->prep3 acq1 4. Lock & Shim (Ensure B₀ homogeneity) prep3->acq1 acq2 5. Acquire ¹H Spectrum (16-32 scans, RD=5s) acq1->acq2 acq3 6. D₂O Exchange (Add 1 drop D₂O, shake, re-acquire) acq2->acq3 proc1 7. Process Spectrum (FT, Phase, Baseline Correction) acq3->proc1 proc2 8. Calibrate & Integrate (Set TMS to 0 ppm, integrate signals) proc1->proc2 proc3 9. Assign Peaks (Compare with prediction & D₂O result) proc2->proc3

Caption: A validated workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation :

    • Rationale : Accurate concentration is key for good signal-to-noise and minimizing intermolecular interaction effects.

    • Protocol : Accurately weigh 5-10 mg of 2-Cyclobutylprop-2-enoic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Instrument Setup (400 MHz or higher) :

    • Rationale : Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the cyclobutane ring.

    • Protocol : Insert the sample into the spectrometer. Perform standard locking (to the deuterium signal of CDCl₃) and shimming procedures to optimize the magnetic field homogeneity.

  • Initial ¹H Spectrum Acquisition :

    • Rationale : A standard proton experiment will provide the primary dataset. A relaxation delay (RD) of 5 seconds is chosen to ensure near-complete T1 relaxation for all protons, allowing for accurate integration.

    • Protocol : Acquire the spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 5 seconds, and an accumulation of 16 scans.

  • Data Processing :

    • Protocol : Apply Fourier transform, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration and Peak Assignment :

    • Protocol : Integrate all signals. The relative integral values should correspond to the number of protons in each environment (1H, 1H, 1H, 6H). Assign peaks based on the predicted chemical shifts, multiplicities, and integrations.

  • Validation via D₂O Exchange :

    • Rationale : This is a crucial self-validating step. The acidic carboxylic proton (Hₐ) will exchange with deuterium from D₂O, causing its signal to disappear from the spectrum. This unequivocally confirms the assignment of the -COOH peak.[2]

    • Protocol : Remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum. The signal previously assigned to Hₐ should be significantly diminished or absent.

  • (Optional) 2D NMR for Unambiguous Assignment :

    • Rationale : If the cyclobutyl region is too complex to interpret, a 2D COSY (Correlation Spectroscopy) experiment can be performed. This experiment shows correlations between protons that are coupled to each other.

    • Benefit : A COSY spectrum would show a cross-peak between the allylic methine proton (Hd) and its neighboring methylene protons on the ring, confirming their connectivity and aiding in the assignment of the complex multiplet.

Conclusion

The ¹H NMR analysis of 2-Cyclobutylprop-2-enoic acid is a prime example of how fundamental spectroscopic principles can be applied to elucidate a complex molecular structure. By systematically evaluating the contributions of the α,β-unsaturated acid and the strained cyclobutane ring, we can generate a reliable prediction of the spectrum. A comparative approach highlights the unique spectral fingerprint of the cyclobutyl moiety, while a robust, self-validating experimental workflow ensures the acquisition of accurate and defensible data. This guide provides researchers with the theoretical foundation and practical methodology to confidently approach the structural characterization of this and other similarly complex molecules.

References

  • Liotta, C. L., & Vereen, R. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-30. Available at: [Link]

  • Rao, C. N. R., & Raghunathan, P. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. Available at: [Link]

  • Segre, A. L., Bella, J., & Raza, G. H. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(8), 471-476. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Download scientific diagram | 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). from publication: Microwave-Assisted Synthesis of Polyacrylic Acid and Investigation of Its Properties | Polyacrylic acid, polyalkenoic acids in general, form the liquid ionomer phase of glass ionomer cements, which are frequently used in root restorations in dentistry. It is possible to obtain these ionomers with a fast, energy-efficient, high... | Available at: [Link]

  • Arata, Y., & Fujiwara, S. (1966). An Analysis of the Proton Magnetic Resonance Spectra of Acrylic Acid in Solution: A Comparative Discussion of the Methods of the Analysis of ABC Spin Systems. Bulletin of the Chemical Society of Japan, 39(3), 487-493. Available at: [Link]

Sources

Comparative

Introduction: Decoding the Vibrational Signature of α-Cyclobutylacrylic Acid

An In-Depth Technical Guide to the FTIR Characteristic Peaks of α-Cyclobutylacrylic Acid A Comparative Analysis for Researchers and Drug Development Professionals α-Cyclobutylacrylic acid is a molecule of interest in syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of α-Cyclobutylacrylic Acid

A Comparative Analysis for Researchers and Drug Development Professionals

α-Cyclobutylacrylic acid is a molecule of interest in synthetic chemistry and drug development, combining the structural features of a cyclobutane ring, a carboxylic acid, and an α,β-unsaturated system. Understanding its molecular structure and purity is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of α-cyclobutylacrylic acid, grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures. Our objective is to move beyond a simple list of wavenumbers, explaining the causal relationships between molecular structure and vibrational modes to empower researchers in their analytical endeavors.

The unique combination of functional groups in α-cyclobutylacrylic acid results in a complex but interpretable infrared spectrum. The key structural components that give rise to characteristic absorption bands are:

  • The Carboxylic Acid group (-COOH), which typically exists as a hydrogen-bonded dimer in the solid or liquid state.

  • The α,β-Unsaturated Carbonyl system (C=C-C=O), where conjugation influences the vibrational frequencies of both the alkene and carbonyl bonds.

  • The Cyclobutane Ring , a strained aliphatic ring with its own set of characteristic stretching and deformation vibrations.

This guide will dissect the FTIR spectrum by comparing it with simpler, well-characterized molecules: Acrylic Acid (to isolate the effect of the cyclobutyl substituent) and Cyclobutanecarboxylic Acid (to isolate the effect of α,β-unsaturation).

Comparative FTIR Analysis: Unraveling Structural Contributions

The most effective way to understand the spectrum of a multifunctional molecule is to analyze how each component contributes to the overall vibrational signature. By comparing α-cyclobutylacrylic acid to its simpler analogs, we can confidently assign its characteristic peaks.

The Carboxylic Acid Motif: A Tale of Two Bonds

The carboxylic acid functional group provides the most distinct and easily identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as cyclic dimers.[1][2]

  • O-H Stretching: This vibration gives rise to a very broad and intense absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This significant broadening is a hallmark of the hydrogen-bonded dimer and often masks the C-H stretching vibrations in the same region.[2][6]

  • C=O Stretching: The carbonyl stretch is a strong, sharp peak. For a saturated, dimerized carboxylic acid like cyclobutanecarboxylic acid, this peak appears in the 1720-1705 cm⁻¹ range.[1] However, in α-cyclobutylacrylic acid, the carbonyl group is in conjugation with the C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency.[5][7] Therefore, for α,β-unsaturated acids, this peak is expected in the 1710-1680 cm⁻¹ region.[1][6]

  • C-O Stretching and O-H Bending: The spectrum will also feature two bands arising from coupling between the C-O stretch and the in-plane O-H bend, typically found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[3][8] A broad O-H out-of-plane bending vibration is also characteristic, appearing around 960-900 cm⁻¹.[3][8]

The α,β-Unsaturated System: The Effect of Conjugation
  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in an acrylic system is influenced by its substitution and conjugation. For acrylic acid itself, this peak is observed around 1637 cm⁻¹.[9] In α-cyclobutylacrylic acid, this peak is expected to be in a similar region, approximately 1640-1620 cm⁻¹. Its intensity is variable but is typically medium to weak.

The Cyclobutane Ring: Aliphatic Signatures

The cyclobutane moiety contributes characteristic aliphatic C-H and ring vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds on the cyclobutane ring will appear just below 3000 cm⁻¹. Specifically, prominent peaks for the CH₂ groups are expected around 2987 cm⁻¹ and 2887 cm⁻¹.[10] These sharp peaks will be superimposed on the broad O-H absorption from the carboxylic acid.[3]

  • Ring Vibrations: The cyclobutane ring itself has characteristic deformation or "puckering" modes, though these can be complex and appear in the fingerprint region.[11][12] A notable C₄ ring deformation absorption has been identified for cyclobutane around 898 cm⁻¹.[10] Various other CH₂ bending and twisting modes will populate the fingerprint region (below 1500 cm⁻¹), contributing to a unique pattern for the molecule.[10]

Data Summary: Predicted FTIR Peaks

The following table summarizes the predicted characteristic FTIR absorption bands for α-cyclobutylacrylic acid and compares them with the known peaks of acrylic acid and a general saturated carboxylic acid as a proxy for cyclobutanecarboxylic acid.

Vibrational ModeWavenumber (cm⁻¹) in Acrylic AcidWavenumber (cm⁻¹) in Saturated Carboxylic AcidPredicted Wavenumber (cm⁻¹) in α-Cyclobutylacrylic Acid Intensity & Characteristics
O-H Stretch (H-bonded)~3500-2500[13]~3300-2500[3]~3300-2500 Strong, Very Broad
C-H Stretch (sp² =C-H)~3080-3020N/A~3050-3020 Medium, Sharp
C-H Stretch (sp³ -C-H)N/A~2960, ~2870~2980, ~2880 Medium, Sharp
C=O Stretch (Conjugated)~1702[13]~1720-1705[1]~1705-1685 Strong, Sharp
C=C Stretch (Conjugated)~1637[9]N/A~1635-1620 Medium to Weak, Sharp
C-O Stretch / O-H Bend~1430, ~1248[13]~1440-1395, ~1320-1210[3]~1430, ~1250 Medium, Broad
O-H Bend (Out-of-Plane)~930[13]~960-900[8]~940 Medium, Broad
Cyclobutane Ring ModeN/A(Present)~900 Weak to Medium

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the acquisition of an FTIR spectrum for a solid sample like α-cyclobutylacrylic acid using the Attenuated Total Reflectance (ATR) technique, which is ideal for its minimal sample preparation requirements.

Objective: To obtain a clean, high-resolution FTIR spectrum of α-cyclobutylacrylic acid for structural verification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • α-Cyclobutylacrylic acid sample (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection (Self-Validating Step):

    • Causality: A background spectrum is crucial to ratio against the sample spectrum, thereby removing contributions from the instrument, the ATR crystal, and the atmosphere.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

    • Collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Visually inspect the background spectrum to ensure there are no significant peaks from contaminants or atmospheric water/CO₂.

  • Sample Application:

    • Place a small amount (1-5 mg) of the α-cyclobutylacrylic acid powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the reference table provided in this guide to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the press, remove the bulk of the sample, and clean the ATR crystal surface meticulously with isopropanol and a lint-free wipe.

Visualization of Key Structural Features and Vibrational Modes

The following diagram illustrates the molecular structure of α-cyclobutylacrylic acid and highlights the key bonds responsible for its characteristic FTIR peaks.

Caption: Key vibrational modes of α-cyclobutylacrylic acid.

References

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of acrylic acid. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the starting monomer acrylic acid (a), plasma.... [Diagram]. Available at: [Link]

  • Li, H., Miller, C. C., & Philips, L. A. (1993). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics. Available at: [Link]

  • SpectraBase. (n.d.). Acrylic acid [FTIR]. Available at: [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Diagram]. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Defense Technical Information Center. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • ResearchGate. (2012). (PDF) FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter ( d d ) (B). [Diagram]. Available at: [Link]

  • Taylor & Francis Online. (2007). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII: Cyclobutane-do and Cyclobutane-d8. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset.... [Diagram]. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures.... [Diagram]. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the starting monomer acrylic acid (a), plasma.... [Diagram]. Available at: [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Available at: [Link]

  • PubMed. (2013). Detection of distinct α-helical rearrangements of cyclobutane pyrimidine dimer photolyase upon substrate binding by Fourier transform infrared spectroscopy. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of cyclobutyl acrylates

Mass Spectrometry Fragmentation Patterns of Cyclobutyl Acrylates: A Comprehensive Comparison Guide As a Senior Application Scientist specializing in polymer characterization and gas-phase ion chemistry, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Cyclobutyl Acrylates: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in polymer characterization and gas-phase ion chemistry, I frequently encounter the analytical bottleneck of characterizing complex acrylate architectures. Cyclobutyl acrylates, utilized heavily in advanced drug delivery systems, photoresists, and specialty coatings, present a distinct analytical challenge. Unlike simple methyl acrylates, the steric bulk and ring strain of the cyclobutyl pendant fundamentally alter gas-phase thermodynamics during mass spectrometry (MS).

This guide objectively compares the performance of various MS modalities for analyzing cyclobutyl acrylates, detailing the mechanistic causality behind their fragmentation, and providing self-validating experimental workflows.

Mechanistic Foundations: The Causality of Fragmentation

To optimize an analytical method, one must first understand the intrinsic behavior of the molecule under ionization. The fragmentation of cyclobutyl acrylates is dictated by the energy regime of the ionization source and the steric hindrance of the ester group.

Monomeric Fragmentation (Hard Ionization) Under standard 70 eV Electron Ionization (EI), cyclobutyl acrylate monomers exhibit an exceptionally weak or absent molecular ion (


). The radical cation is highly unstable due to the facile cleavage of the ester C–O bond. The dominant pathways are:
  • 
    -Cleavage:  Loss of the cyclobutoxy radical yields the stable acryloyl cation (
    
    
    
    55).
  • Cyclobutyl Cation Formation: Direct formation of the cyclobutyl cation (

    
     55), which rapidly undergoes ring-opening isomerizations.
    
  • McLafferty-Type Rearrangement: The molecule expels cyclobutene (54 Da) via a concerted hydrogen shift, yielding an acrylic acid radical cation (

    
     72)[1].
    

Polymeric Fragmentation (Soft Ionization & Tandem MS) When analyzing poly(cyclobutyl acrylate) via tandem mass spectrometry (MS/MS), the fragmentation diverges sharply from that of poly(methyl acrylate). As demonstrated in studies of bulky polyacrylates, small alkyl esters decompose via free-radical chemistry, initiated by random homolytic C–C bond cleavages along the polymer backbone (backbiting)[2].

However, the bulky cyclobutyl group sterically shields the polymer backbone. When ionized with alkali metals (e.g.,


), the metal coordinates with the carbonyl oxygens. Upon Collision-Induced Dissociation (CID) or Laser-Induced Dissociation (LID), the polymer undergoes a lower-energy, charge-remote 1,5-hydrogen rearrangement . A hydrogen from the cyclobutyl ring transfers to the carbonyl oxygen, expelling cyclobutene (a neutral loss of 54 Da) and converting the ester pendant into a carboxylic acid.

G A Precursor Ion [M+Na]+ Poly(cyclobutyl acrylate) B Charge-Remote 1,5-H Rearrangement A->B E Backbone Cleavage (Suppressed) A->E Steric Hindrance C Neutral Loss Cyclobutene (54 Da) B->C D Product Ion Poly(acrylic acid) residues B->D

Figure 1: Dominant MS/MS fragmentation pathway of poly(cyclobutyl acrylate) via 1,5-H rearrangement.

Comparative Performance of MS Modalities

Selecting the correct mass spectrometry platform is critical. The table below synthesizes the quantitative and qualitative performance of alternative MS techniques when applied to cyclobutyl acrylates.

Analytical PlatformIonization EnergyMolecular Ion PresenceDominant Fragmentation PathwayOptimal Application
GC-EI-MS Hard (70 eV)Weak / Absent

-cleavage, Cyclobutyl cation (

55)
Monomer purity, residual solvent analysis
GC-FI/CI-MS SoftStrongMinimal; Adduct formationExact mass determination of monomers/dimers
ESI-MS/MS SoftStrong1,5-H rearrangement (Loss of 54 Da)Oligomer sequencing, end-group lability studies
MALDI-LID-ToF/ToF SoftStrongEster cleavage, side-chain neutral lossHigh MW polymer architecture, branching analysis

Data Synthesis: For simple residual monomer detection, [1]. To achieve sequence-level resolution of polymers, by isolating specific oligomeric precursor ions and mapping their neutral losses.

Self-Validating Experimental Protocol: MALDI-LID-ToF/ToF Analysis

To ensure scientific integrity, a protocol cannot simply list steps; it must include internal validation mechanisms to prevent false-positive structural assignments. Below is a field-proven workflow for sequencing poly(cyclobutyl acrylate).

Phase 1: Sample Preparation & Co-crystallization

Causality: Matrix selection dictates the internal energy imparted to the analyte. For cyclobutyl acrylates, DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile) is preferred over CHCA to minimize in-source decay of the labile ester groups.

  • Prepare a

    
     solution of poly(cyclobutyl acrylate) in THF.
    
  • Prepare a

    
     solution of DCTB matrix in THF.
    
  • Prepare a

    
     solution of Sodium Trifluoroacetate (NaTFA) in THF as the cationizing agent.
    
  • Mix the solutions in a 10:1:1 ratio (Matrix : Analyte : Cation).

  • Spot

    
     of the mixture onto a steel target plate using the dried-droplet method.
    
Phase 2: MS1 Acquisition & Isotope Validation (Self-Validation Step)
  • Acquire the MS1 spectrum in positive reflectron mode.

  • Validation Check: Select a target oligomer peak (e.g., the 10-mer). Compare the experimental isotopic envelope against the theoretical in-silico distribution for

    
    .
    
  • Decision Gate: If the isotopic pattern deviates by

    
     in relative abundance, co-eluting species (e.g., potassium adducts or oxidation products) are present. Recalibrate or adjust the cationizing agent before proceeding to MS/MS.
    
Phase 3: LID Fragmentation & Deconvolution
  • Isolate the validated monoisotopic precursor ion using the timed ion selector (TIS) with a window of

    
     Da.
    
  • Increase laser power by 15-20% above the MS1 threshold to induce Laser-Induced Dissociation (LID).

  • Acquire the MS/MS spectrum.

  • Data Interpretation: Map the spectrum for sequential mass shifts of exactly 54.04 Da (loss of cyclobutene). The complete stripping of all cyclobutyl groups will yield a residual mass corresponding to the sodium-adducted poly(acrylic acid) backbone plus the specific end-groups (e.g., initiator and chain transfer agent fragments).

Conclusion

The characterization of cyclobutyl acrylates requires a strategic departure from traditional methyl acrylate methodologies. Because the cyclobutyl ring dictates a charge-remote 1,5-H rearrangement under tandem MS conditions, analysts must rely on soft-ionization techniques (ESI or MALDI) coupled with MS/MS to track the diagnostic 54 Da neutral loss. By implementing the self-validating protocols outlined above, researchers can confidently elucidate polymer sequences, branching architectures, and end-group fidelities in advanced material development.

References

  • Wesdemiotis, C., et al. "Characterization of linear and branched polyacrylates by tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at:[Link]

  • JEOL Application Note. "Integrated Analysis of an Acrylic Resin using msFineAnalysis Ver.2." JEOL Ltd. Available at:[Link]

  • O'Dwyer, J. R., et al. "MALDI-LID-ToF/ToF analysis of statistical and diblock polyacrylate copolymers." Polymer Chemistry, Royal Society of Chemistry (2018). Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Cyclobutylprop-2-enoic Acid

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating, and chiral High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-cyclobutylprop-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating, and chiral High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-cyclobutylprop-2-enoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also defensible under regulatory scrutiny. This document is intended for researchers, scientists, and drug development professionals who require a self-validating analytical system for purity assessment.

Introduction: The Analytical Challenge of 2-Cyclobutylprop-2-enoic Acid

2-Cyclobutylprop-2-enoic acid is a small carboxylic acid with a molecular structure that presents several analytical challenges. Its purity is paramount in drug development, as impurities can affect efficacy and safety. A comprehensive purity method must be ableto separate the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and its own enantiomer.

The molecule's structure consists of a prop-2-enoic acid (acrylic acid) core, which dictates its acidic nature and UV absorption properties. The cyclobutyl group at the second position introduces a chiral center, mandating a chiral separation technique for full stereochemical characterization.

PropertyValue / StructureRationale & Impact on Method Development
Chemical Structure Chemical Structure of 2-cyclobutylprop-2-enoic acidThe carboxylic acid group is the primary site for ionization. The C=C double bond is the primary chromophore. The carbon attached to the cyclobutyl group is a chiral center.
Predicted pKa ~4.54[1]The pKa is critical for selecting the mobile phase pH. To ensure consistent retention and peak shape in reversed-phase HPLC, the pH should be set at least 1.5-2 units away from the pKa.
Predicted UV λmax ~205-215 nmThe chromophore is a non-conjugated acrylic acid. Such systems have low UV absorbance, requiring detection at low wavelengths (e.g., 210 nm) for adequate sensitivity.[2][3]

Part 1: Achiral Purity & Impurity Profiling by Reversed-Phase HPLC

The foundational step is to develop a method that separates the main compound from any potential process-related impurities. A reversed-phase HPLC (RP-HPLC) method is the industry standard for this task due to its versatility and robustness.

The Causality Behind Experimental Choices

Our primary goal is to achieve baseline separation of the API from all known and potential unknown impurities. The key to this is manipulating the analyte's interaction with the stationary and mobile phases.

1. Column Selection: We begin with a C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography. Its hydrophobic nature provides excellent retention for small organic molecules. A standard dimension of 150 mm x 4.6 mm with 3.5 µm particles offers a good balance of efficiency and backpressure.

2. Mobile Phase pH Control: Based on the predicted pKa of ~4.54, we must control the mobile phase pH.[1] Operating at a pH around 2.5-3.0 (using a buffer like 20 mM potassium phosphate adjusted with phosphoric acid) will fully protonate the carboxylic acid group. This suppresses its ionization, making the molecule more nonpolar and increasing its retention on the C18 stationary phase, leading to sharper, more symmetrical peaks.

3. Organic Modifier & Gradient Elution: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength in many cases.[4] A scouting gradient is essential to determine the approximate organic concentration needed to elute the compound and to visualize the full impurity profile.

4. Detection Wavelength: Given the simple chromophore, sensitivity will be highest at low wavelengths. A diode array detector (DAD) or photodiode array (PDA) detector is crucial to confirm peak purity and to establish the optimal detection wavelength, predicted to be around 210 nm.[2][3]

Experimental Protocol: Achiral Method Development
  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, 210 nm

    • Injection Volume: 5 µL

    • Sample: 0.5 mg/mL of 2-cyclobutylprop-2-enoic acid in 50:50 Acetonitrile:Water

  • Scouting Gradient:

    • Run a broad linear gradient from 5% to 95% Acetonitrile over 20 minutes.

    • Analyze the chromatogram to determine the elution time of the main peak and identify any impurities.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient. For example, if the main peak elutes at 60% B, a new gradient could be 30-70% B over 15 minutes to improve resolution around the main peak.

    • Fine-tune the gradient slope and duration to achieve a resolution (Rs) > 2.0 between the main peak and its closest eluting impurity.

G cluster_0 Achiral Method Development Workflow A Define Analyte Properties (pKa, UV λmax) B Select Column & Initial Conditions (C18, pH 2.5, ACN/H2O) A->B C Run Scouting Gradient (5-95% B) B->C D Evaluate Chromatogram (Retention, Peak Shape, Impurities) C->D E Optimize Gradient (Adjust slope and time for Rs > 2.0) D->E F Final Achiral Method E->F

Caption: Workflow for achiral RP-HPLC method development.

Part 2: Establishing a Stability-Indicating Method

A purity method is only trustworthy if it can separate the intact drug from its degradation products.[5] Forced degradation studies are the cornerstone of developing such a "stability-indicating" method.[6] The goal is to generate 5-20% degradation of the API under various stress conditions.[7]

Experimental Protocol: Forced Degradation Studies

Prepare solutions of 2-cyclobutylprop-2-enoic acid (approx. 0.5 mg/mL) and subject them to the following conditions. Analyze all stressed samples, along with an unstressed control, using the optimized achiral HPLC method.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursUnlikely to cause significant degradation for this structure.[6]
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hoursPotential for reactions involving the acrylic acid moiety.[6]
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe double bond is susceptible to oxidation, potentially forming epoxides or other products.
Thermal Solid sample at 80 °C for 48 hoursTests intrinsic stability of the solid form.
Photolytic Solution exposed to ICH-specified light conditions (UV/Vis)The C=C double bond may be susceptible to photolytic reactions.[7]

After analysis, the chromatograms must demonstrate that all degradation peaks are baseline resolved from the main API peak. The peak purity of the API peak in the stressed samples should be evaluated using a DAD detector to confirm it is spectrally homogenous.

G cluster_1 Forced Degradation Workflow A Prepare API Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples (Using optimized achiral HPLC method) B->C D Evaluate Peak Purity & Resolution C->D E Confirm Method is Stability-Indicating (Rs > 2.0 for all degradants) D->E

Caption: Workflow to confirm the method is stability-indicating.

Part 3: Chiral Purity by Enantioselective HPLC

The presence of a chiral center necessitates a method to separate the (R)- and (S)-enantiomers. This is non-negotiable for a complete purity assessment. While indirect methods exist (derivatization to form diastereomers), direct separation on a Chiral Stationary Phase (CSP) is more efficient and avoids potential reaction artifacts.[8]

Comparative Approach: CSP Screening

Experience with structurally similar compounds, such as 2-arylpropionic acids, provides a logical starting point.[9] Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones coated or immobilized on silica, are highly effective for this class of compounds in reversed-phase mode.

We will compare the performance of several commercially available CSPs.

Chiral Stationary PhaseTypeRationale for Selection
CHIRALPAK® AD-RH Amylose tris(3,5-dimethylphenylcarbamate)Proven success in separating 2-arylpropionic acids under reversed-phase conditions.
CHIRALCEL® OD-RH Cellulose tris(3,5-dimethylphenylcarbamate)Offers complementary selectivity to amylose-based phases.
CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized phase, allowing for a wider range of solvents and enhanced robustness.
Experimental Protocol: Chiral Method Development
  • System Preparation & Screening:

    • Columns: As listed in the table above (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: DAD, 210 nm

    • Sample: 0.5 mg/mL of racemic 2-cyclobutylprop-2-enoic acid.

  • Execution:

    • Screen each column with a simple isocratic mobile phase (e.g., 50:50 A:B).

    • If no separation is observed, screen with different organic modifiers (e.g., Methanol) and different acidic additives (e.g., Trifluoroacetic Acid).

    • For the column showing the best initial selectivity, optimize the mobile phase composition (ratio of A:B) and temperature to maximize resolution.

Data Presentation: Hypothetical CSP Screening Results
CSP TestedMobile PhaseRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
CHIRALPAK® AD-RH50:50 ACN/0.1% FA2.83.11.112.1
CHIRALCEL® OD-RH50:50 ACN/0.1% FA3.53.51.000.0
CHIRALPAK® IG50:50 ACN/0.1% FA2.52.71.081.4

In this hypothetical example, the CHIRALPAK® AD-RH column provided the best separation and would be selected for full validation.

Part 4: Method Validation & Comparison to Alternatives

Once developed, the final achiral and chiral methods must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[3][10]

Validation Parameters

The method must be assessed for:

  • Specificity: Demonstrating separation from impurities and degradants.

  • Linearity: Proving a direct relationship between concentration and detector response.

  • Accuracy: Showing how close the measured value is to the true value.

  • Precision: Assessing repeatability and intermediate precision (%RSD).

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.

  • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, flow rate).

Comparison with Alternative Analytical Technologies
TechnologyAdvantagesDisadvantagesSuitability for this Analyte
Developed HPLC Method High resolution, robust, well-understood, can be stability-indicating and chiral.Requires method development, moderate sample throughput.Excellent. Gold standard for pharmaceutical purity analysis.
Gas Chromatography (GC) High efficiency, suitable for volatile compounds.Requires derivatization for the non-volatile carboxylic acid (e.g., silylation), which adds complexity and potential for error.Poor. Not ideal due to the need for derivatization.
Capillary Electrophoresis (CE) Extremely high efficiency, low sample/reagent consumption.Can have lower reproducibility than HPLC, lower sensitivity with UV detection. Chiral separations are possible with additives.[11]Good Alternative. Could be a powerful orthogonal technique, especially for chiral separations, but HPLC is generally more established in QC environments.

Conclusion

The development of a comprehensive purity method for 2-cyclobutylprop-2-enoic acid is a multi-step process that requires a logical, science-driven approach. By systematically developing and integrating a stability-indicating achiral method with a specific chiral method, a complete and trustworthy purity profile can be established. The RP-HPLC methods detailed herein, built on an understanding of the analyte's physicochemical properties and validated against ICH guidelines, represent a robust and defensible system for quality control and drug development applications. This approach provides a significant advantage over alternative technologies like GC, which would require cumbersome derivatization for this specific analyte.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives.
  • Giménez, R., et al. (1998). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC.
  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 2(9), 1334-1340.
  • Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74.
  • MilliporeSigma. (n.d.). HPLC Analysis of Acrylic Acid Derivatives on Discovery® Zr-Carbon.
  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
  • Saeedi, M., et al. (2020). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection.
  • SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column.
  • Patel, R., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 13(4), 424-432.
  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
  • LookChem. (n.d.). 2-cyclopropylprop-2-enoic acid.
  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
  • Sutan, C., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(24), 8049.
  • Bajaj, S., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 4(2), 64-70.
  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • NIST. (n.d.). 2-Propenoic acid.
  • Clark, J. (n.d.). UV-Visible Absorption Spectra.
  • Sigma-Aldrich. (n.d.). (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid.
  • Dong, M. W. (2013). The Art of Gradient Elution in HPLC, Part I: The Basics. LCGC North America, 31(8), 622-631.
  • Alves, G., et al. (2013). A validated HPLC-UV method for the simultaneous determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in human plasma.
  • Francois, C., et al. (2009). Enantiomeric separation of 2-arylpropionic acids by capillary electrophoresis using ionic liquid cations as chiral selectors.

Sources

Validation

Comparative Technical Guide: Glass Transition Temperature (Tg) of Poly(2-cyclobutylacrylic acid) vs. Poly(methacrylic acid)

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Executive Summary In the design of advanced polymeric excipients and intracellular drug delivery systems, the thermal properties of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

In the design of advanced polymeric excipients and intracellular drug delivery systems, the thermal properties of the polymer backbone dictate its physical stability and responsiveness in physiological environments. This guide provides an objective, mechanistically grounded comparison between Poly(methacrylic acid) (PMAA) —a ubiquitous, highly rigid polyelectrolyte—and Poly(2-cyclobutylacrylic acid) (PCBAA) , a specialized alpha-substituted derivative. By analyzing the causality behind their Glass Transition Temperatures (


), we provide formulation scientists with the predictive insights necessary to select the correct polymer for applications ranging from stable solid dispersions to pH-sensitive endosomal escape vehicles.

Macromolecular Physics: The Causality of

The glass transition temperature of polycarboxylic acids is governed by a delicate thermodynamic balance between three competing forces: backbone steric hindrance , fractional free volume , and intermolecular hydrogen bonding [1].

Poly(methacrylic acid) (PMAA)

PMAA exhibits an exceptionally high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, widely reported around 228 °C  for atactic high-molecular-weight variants, though syndiotactic-rich samples may present 

values near 165 °C[2].
  • Causality: The alpha-methyl group is highly compact. It provides sufficient steric hindrance to restrict rotation around the C-C backbone, thereby stiffening the polymer chain. Crucially, its small size does not disrupt the dense, highly cooperative intermolecular hydrogen-bonding network formed by the carboxylic acid (-COOH) dimers. This synergistic combination of a stiff backbone and strong cohesive energy density results in a highly rigid amorphous glass.

Poly(2-cyclobutylacrylic acid) (PCBAA)

In the poly(2-alkylacrylic acid) series, lengthening the alpha-substituent typically lowers the


 due to internal plasticization (e.g., Poly(2-ethylacrylic acid) drops to ~95 °C)[3]. PCBAA features a bulky, four-membered cyclobutyl ring at the alpha position.
  • Causality: The cyclobutyl group introduces massive steric bulk, which physically forces adjacent polymer chains apart. This generates significant free volume and irrevocably disrupts the dense hydrogen-bonding network that gives PMAA its high

    
    . However, unlike flexible ethyl or propyl chains, the cyclobutyl ring is rigid. It severely restricts backbone segmental motion.
    
  • Net Effect: The

    
     of PCBAA is extrapolated to be in the 110 °C – 130 °C  range. It is significantly lower than PMAA due to H-bond disruption and increased free volume, but higher than linear poly(2-alkylacrylic acid)s due to the rigid nature of the cycloalkane ring.
    

G Sub Alpha-Substituent (Methyl vs. Cyclobutyl) Steric Backbone Steric Hindrance Sub->Steric Rigid rings increase FreeVol Free Volume Generation Sub->FreeVol Bulky groups increase HBond H-Bonding Network Density Sub->HBond Steric clash disrupts Tg Glass Transition Temperature (Tg) Steric->Tg Raises Tg FreeVol->Tg Lowers Tg HBond->Tg Raises Tg

Fig 1: Mechanistic pathways showing how alpha-substitution dictates polymer glass transition.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative drivers of


 for both polymers, providing a clear comparison for material selection.
PropertyPoly(methacrylic acid) (PMAA)Poly(2-cyclobutylacrylic acid) (PCBAA)
Alpha-Substituent Methyl (-CH₃)Cyclobutyl (-C₄H₇)
Substituent Flexibility Rigid (Compact)Rigid (Bulky, puckered ring)
Free Volume Contribution LowHigh
H-Bonding Network Dense, highly cooperativeDisrupted by steric bulk
Glass Transition (

)
~228 °C (Atactic)~110 - 130 °C (Extrapolated)
Aqueous Behavior Hydrophilic polyelectrolyteAmphiphilic, pH-responsive
Primary Application Enteric coatings, mucoadhesivesIntracellular drug delivery (endosomolytic)

Self-Validating Experimental Protocol: Determination

Polycarboxylic acids are highly hygroscopic. Bound water acts as a potent plasticizer, artificially depressing the measured


. To ensure scientific integrity and trustworthiness, the following self-validating Differential Scanning Calorimetry (DSC) protocol must be used to isolate the true macromolecular 

.

Step-by-Step Methodology:

  • Sample Preparation (Lyophilization): Lyophilize the polymer samples for 48 hours at -50 °C under high vacuum to remove bulk moisture. Store in a desiccator over P₂O₅.

  • Hermetic Sealing: Weigh 5–10 mg of the polymer into an aluminum DSC pan. Hermetically seal the pan with a pinhole lid to allow residual volatile release without pan deformation.

  • First Heating Cycle (Thermal History Erasure): Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: This step evaporates tightly bound hydration layers and erases the polymer's processing thermal history.

  • Controlled Cooling: Cool the sample rapidly from 250 °C to 0 °C at 20 °C/min. Causality: This standardizes the amorphous glass state, ensuring uniform free volume distribution prior to measurement.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from 0 °C to 250 °C at 10 °C/min.

  • Analysis: Record the

    
     as the inflection point of the endothermic step-change in the baseline heat flow during the second heating cycle.
    

Workflow Prep Sample Prep (Lyophilization) Heat1 1st Heating Cycle (Erase Thermal History) Prep->Heat1 Cool Controlled Cooling (Standardize State) Heat1->Cool Heat2 2nd Heating Cycle (Tg Measurement) Cool->Heat2 Analysis Thermogram Analysis (Inflection Point) Heat2->Analysis

Fig 2: Self-validating DSC workflow for accurate, moisture-free Tg determination.

Application Insights: Drug Development

Understanding the


 and steric profile of these polymers is critical for formulation scientists.
  • PMAA 's exceptionally high

    
     and dense hydrogen bonding make it an ideal candidate for stabilizing amorphous solid dispersions (ASDs) and formulating enteric coatings that must resist the harsh, mechanically active environment of the gastrointestinal tract.
    
  • PCBAA , conversely, belongs to a class of alpha-substituted polyacrylic acids engineered for intracellular drug delivery [4]. As the environmental pH drops within an endosome (pH ~5.5), the carboxylic acid groups protonate. Because the bulky cyclobutyl group disrupts tight chain packing (lowering the

    
     relative to PMAA) and provides intense hydrophobicity, the polymer rapidly undergoes a coil-to-globule transition. This flexible, hydrophobic globule inserts into the endosomal lipid bilayer, disrupting the vesicle and releasing biologic payloads (like siRNA or peptides) directly into the cytosol[3][4].
    

References

  • Polymer Source. Poly(methacrylic acid) Reference Material. Retrieved from:[Link]

  • Jones, R. A., et al. Poly(2-alkylacrylic acid) polymers deliver molecules to the cytosol by pH-sensitive disruption of endosomal vesicles. PubMed Central (PMC). Retrieved from:[Link]

  • Tirrell, D. A., et al. Characterization of Poly(2-ethylacrylic acid) for Use in Drug Delivery. ResearchGate. Retrieved from: [Link]

  • National Institute of Standards and Technology (NIST). Macromolecules - VI. Acrylic Polymers - Standard Reference Data. Retrieved from: [Link]

Sources

Comparative

Unveiling the Photophysics: A Comparative Guide to UV-Vis Absorption Spectra of Conjugated Cyclobutyl Acids

As drug development increasingly relies on rigid, three-dimensional scaffolds to improve pharmacological profiles, cyclobutane derivatives—such as truxillic acids and cyclobutene carboxylic acids—have emerged as privileg...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rigid, three-dimensional scaffolds to improve pharmacological profiles, cyclobutane derivatives—such as truxillic acids and cyclobutene carboxylic acids—have emerged as privileged motifs. Analyzing these highly strained rings requires a deep understanding of their photophysical properties.

This guide provides an objective comparison of the UV-Vis absorption characteristics of conjugated cyclobutyl acids against their acyclic and larger-ring alternatives. Furthermore, it evaluates the analytical instrumentation and methodologies required to accurately monitor their formation, empowering researchers to build robust, self-validating analytical workflows.

Mechanistic Insights: The Causality of Cyclobutyl Conjugation

To interpret the UV-Vis spectra of cyclobutyl acids, one must understand the causality behind their electronic transitions. The absorption maximum (


) and molar extinction coefficient (

) are dictated by the interplay between ring strain and

-orbital overlap.
  • Strain-Induced Orbital Misalignment : In

    
    -unsaturated cyclic systems like cyclobutene-1-carboxylic acid, the extreme ring strain of the four-membered ring alters the hybridization of the carbon atoms. The endocyclic bonds gain more p-character, forcing the exocyclic bonds to adopt more s-character. This geometry prevents optimal coplanarity between the alkene 
    
    
    
    -system and the carbonyl
    
    
    -system. Consequently, the HOMO-LUMO energy gap widens compared to unstrained systems, requiring higher-energy photons and resulting in a hypsochromic (blue) shift in the 1[1].
  • Conjugation Cleavage via Photocycloaddition : The synthesis of cyclobutane dimers, such as

    
    -truxillic acid from trans-cinnamic acid, represents a dramatic photophysical transformation. Trans-cinnamic acid features an extended conjugated system that absorbs strongly in the UV region (
    
    
    
    nm). During the 2[2], the alkene
    
    
    -bonds are consumed to form the cyclobutane core. This breaks the extended conjugation, leaving only isolated phenyl and carboxylic acid chromophores. The result is a massive hypochromic effect (drop in absorbance) at 273 nm and a shift of the
    
    
    to the deep UV (< 220 nm).

Comparative Data Analysis: Structural Alternatives

To benchmark the performance and spectral identity of conjugated cyclobutyl acids, we compare them against linear and larger-ring alternatives. The table below summarizes the quantitative photophysical data used to distinguish these structural classes during synthesis and purification.

CompoundStructural Class

(nm)

(M

cm

)
Photophysical Characteristics
trans-Cinnamic Acid Acyclic Conjugated Acid~273~20,000Strong

transition due to extended, planar conjugation.

-Truxillic Acid
Conjugated Cyclobutyl Dimer< 220< 2,000 (at 270 nm)Severe hypsochromic shift; extended conjugation is broken by the cyclobutane core.
Cyclobutene-1-carboxylic acid Cyclic

-Unsaturated Acid
~212~10,000Blue-shifted compared to larger rings due to high ring strain altering orbital overlap.
Cyclohexene-1-carboxylic acid Cyclic

-Unsaturated Acid
~218~12,000Standard conjugated system; lower strain allows optimal coplanarity and narrower HOMO-LUMO gap.

Analytical Alternatives: Selecting the Right UV-Vis Instrumentation

Monitoring the formation or degradation of cyclobutyl acids requires selecting an instrument that aligns with your experimental goals.

  • Photodiode Array (PDA) Spectrophotometers :

    • Performance: Captures the entire full-spectrum (200-800 nm) in milliseconds.

    • Best For: High-throughput kinetic studies and real-time monitoring of rapid [2+2] photocycloadditions.

  • Double-Beam Scanning Spectrophotometers (PMT) :

    • Performance: Uses a monochromator and photomultiplier tube to scan sequentially.

    • Best For: High-resolution, highly accurate static measurements (e.g., determining the exact molar extinction coefficient of a purified cyclobutyl API), where minimizing stray light is critical.

InstrumentLogic Start Select UV-Vis Method for Cyclobutyl Acid Analysis Q1 Need real-time kinetic monitoring? Start->Q1 PDA Photodiode Array (PDA) Fast full-spectrum capture Q1->PDA Yes (Fast kinetics) PMT Double-Beam Scanning (PMT) High photometric accuracy Q1->PMT No (Static precision)

Decision matrix for selecting UV-Vis instrumentation for cyclobutyl acid analysis.

Experimental Methodology: Self-Validating Kinetic Protocol

To ensure scientific integrity, analytical protocols must be self-validating. The following step-by-step methodology details how to monitor the 3[3] of trans-cinnamic acid to


-truxillic acid using UV-Vis spectroscopy.

Objective : Track the disruption of


-conjugation during cyclobutane formation while validating the absence of side reactions.

Step-by-Step Workflow :

  • Sample Preparation : Prepare a 10 µM solution of trans-cinnamic acid in spectrophotometric-grade ethanol.

    • Causality: The high

      
       of cinnamic acid (~20,000 M
      
      
      
      cm
      
      
      ) will cause detector saturation (Absorbance > 2.0) at higher concentrations, violating the linear range of the Beer-Lambert Law.
  • Baseline Correction : Run a baseline scan (200-400 nm) using a matched quartz cuvette filled with pure ethanol.

    • Causality: This eliminates solvent and cuvette absorbance artifacts, ensuring exact photometric accuracy.

  • Initial Scan (

    
    ) : Record the UV-Vis spectrum of the un-irradiated sample. Confirm the 
    
    
    
    at ~273 nm.
  • Photochemical Irradiation : Expose the sample to a controlled 300 nm UV light source.

    • Causality: 300 nm selectively excites the

      
       transition of the monomer without degrading the newly formed cyclobutane product, which absorbs at shorter wavelengths.
      
  • Kinetic Monitoring & Self-Validation : Take spectral scans every 5 minutes. Overlay the spectra and identify the isosbestic point .

    • Self-Validation: If the conversion is a clean

      
       transition (cinnamic acid to truxillic acid) without side products (e.g., photoisomerization to cis-cinnamic acid), all spectra will intersect at a single, precise wavelength. A drifting isosbestic point immediately flags the presence of impurities or degradation.
      

G A trans-Cinnamic Acid (Extended Conjugation) B UV Irradiation (λ = 300 nm) A->B Excitation C [2+2] Photocycloaddition (Transition State) B->C π -> π* D α-Truxillic Acid (Cyclobutane Core) C->D Dimerization E UV-Vis Analysis (Hypsochromic Shift) D->E Spectral Scan

Photochemical [2+2] cycloaddition workflow monitored via UV-Vis spectroscopy.

References

  • Master Organic Chemistry. "UV-Vis Spectroscopy: Absorbance of Carbonyls." Available at:[Link]

  • National Institutes of Health (PMC). "A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions." Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Incandescent Floodlights as a Facile UV Light Source for Classic and Cutting-Edge Photoreactions." Available at:[Link]

Sources

Validation

Thermal degradation analysis (TGA) of cyclobutyl-functionalized polymers

Thermal Degradation Analysis (TGA) of Cyclobutyl-Functionalized Polymers: A Comparative Guide As polymer science advances toward materials that require both high operational stability and triggered energy release (or dep...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Degradation Analysis (TGA) of Cyclobutyl-Functionalized Polymers: A Comparative Guide

As polymer science advances toward materials that require both high operational stability and triggered energy release (or depolymerization), cyclobutyl-functionalized polymers have emerged as a highly versatile class of materials. From energetic binders in propellants to thermally orthogonal dynamic networks and biobased plastics, the cyclobutane ring offers a unique thermomechanical profile.

This guide provides an objective, data-driven comparison of the thermal degradation behavior of cyclobutyl-functionalized polymers against industry-standard alternatives, grounded in fundamental mechanistic causality and validated thermogravimetric analysis (TGA) protocols.

Mechanistic Causality: The Cyclobutane Paradox

To understand the TGA profiles of cyclobutyl polymers, one must first understand the inherent chemical paradox of the cyclobutane ring.

High Ring Strain vs. Kinetic Trapping Cyclobutane possesses a remarkably high ring strain energy—approximately 20.1 to 26.2 kcal/mol higher than that of cyclopentane or cyclohexane[1]. Intuitively, this immense stored energy should render the polymer backbone highly susceptible to early thermal degradation. However, the thermal [2+2] cycloreversion (the primary pathway for ring-opening) is a forbidden process under the Woodward-Hoffmann rules[1].

Because the ring is kinetically trapped, cyclobutyl-functionalized polymers exhibit excellent thermal stability, often resisting degradation up to 250–280 °C[1][2][3]. It is only when this thermal threshold is breached that the ring undergoes scission, releasing its stored chemical potential as a massive exothermic enthalpic output (e.g., releasing an additional 117 kJ/mol compared to standard n-butyl groups)[4].

Comparative TGA Performance Data

How do cyclobutyl-functionalized polymers stack up against conventional alternatives? The table below synthesizes quantitative TGA data across three distinct application classes: Energetic Binders, Rigid Bio-Plastics, and Dynamic Networks.

Material Class / PolymerFunctional Group

/ Onset (°C)
Primary Degradation MechanismPerformance vs. Alternatives
Energetic Binder: PCyB3Cyclobutyl ether~250 °CRing-opening & chain scissionSuperior Energy Density: Releases high combustion enthalpy (3963 kJ/mol) without early gas evolution[4].
Energetic Binder: GAP (Alternative)Glycidyl Azide246 °CN₂ gas release (exothermic)Lower Stability: Two-stage degradation; early N₂ release limits processability[4].
Energetic Binder: HTPB (Alternative)Polybutadiene386 °CBackbone degradationLower Energy: Highly stable, but lacks the energetic payload of cyclobutyl groups[4].
Bio-Plastic: CBDA-PolyestersFuranic cyclobutane263–284 °C*Backbone cleavageHigher Rigidity: Semi-rigid structure provides higher

than linear aliphatic counterparts[2].
Dynamic Network: TOP-PMMACoumarin-cyclobutane247 °COrthogonal bond cleavageThermally Orthogonal: Dynamic bonds remain stable up to 240 °C, outperforming standard reversible bonds[3].

*Note: Value represents


 for CBDA-polyesters.

Key Takeaway: Cyclobutyl polymers occupy a "Goldilocks" zone. They are significantly more stable than azide-based polymers (GAP) while offering much higher energy release upon degradation than highly stable, inert backbones (HTPB)[4]. In dynamic networks, the cyclobutane linkages provide thermal orthogonality, allowing the polymer to maintain its crosslinked topology at high temperatures where other dynamic bonds would prematurely cleave[3].

Visualizing the Thermal Pathway

TGA_Pathway A Cyclobutyl-Functionalized Polymer B Thermal Exposure (< 250 °C) A->B Heating C Thermal Degradation (> 260 °C) A->C High Temp B_detail Kinetically Stable (Woodward-Hoffmann Rules) B->B_detail C_detail Ring-Opening & Chain Scission C->C_detail D Exothermic Energy Release (Ring Strain ~26 kcal/mol) C_detail->D Enthalpic Output E Volatiles & Char Formation C_detail->E Mass Loss (TGA)

Fig 1: Mechanistic pathway of cyclobutyl polymer thermal degradation and energy release.

Standardized TGA Protocol for Cyclobutyl Polymers

To ensure a self-validating system when characterizing cyclobutyl-functionalized polymers, researchers must decouple thermal ring-opening from premature thermo-oxidative degradation[5]. The following step-by-step methodology is recommended:

Step 1: Sample Preparation

  • Weigh exactly 3.0 to 10.0 mg of the polymer into a 100 μL platinum sample pan[5]. Causality: Keeping the mass low and consistent prevents thermal gradients within the sample, ensuring the recorded onset temperature accurately reflects the polymer's intrinsic stability rather than delayed heat transfer.

Step 2: Atmosphere Control (Dual-Run Validation)

  • Run A (Inert): Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 60 mL/min[5]. This isolates the kinetic ring-opening event.

  • Run B (Oxidative): Purge the furnace with Air at 60 mL/min[5].

  • Causality: Cyclobutyl polymers often exhibit a lower onset temperature of oxidation (

    
    ) in air (e.g., ~210–235 °C) compared to their inert degradation temperature (
    
    
    
    ~365 °C for certain oligocyclobutanes)[5]. Running both allows you to separate oxidative vulnerability from structural ring stability.

Step 3: Heating Profile

  • Isothermal Hold: Hold at 50 °C for 5 minutes to eliminate residual moisture or volatile solvents.

  • Dynamic Ramp: Heat the sample from 50 °C to 600 °C at a strict heating rate of 10 °C/min[1][3].

Step 4: Data Analysis & Self-Validation

  • Plot both the Weight % (TGA) and the Derivative Weight % (DTG) curves.

  • Validation Check: Look for a sharp DTG peak in the inert run between 250 °C and 280 °C. If this peak shifts significantly lower in the oxidative run, your polymer is undergoing premature thermo-oxidative degradation rather than pure cyclobutane ring scission.

Strategic Recommendations

When designing new materials, the inclusion of cyclobutyl groups should be a deliberate choice based on thermal requirements:

  • Choose Cyclobutyl over Azides (GAP) when you require an energetic polymer that must survive processing temperatures up to 200 °C without outgassing[4].

  • Choose Cyclobutyl over Linear Aliphatics when you need to increase the glass transition temperature (

    
    ) and rigidity of a biobased polyester without sacrificing thermal stability[2].
    
  • Choose Cyclobutyl over Standard Dynamic Covalent Bonds when designing reprocessable networks that must remain structurally static at high operating temperatures (up to 240 °C)[3].

References

  • Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry. URL: [Link]

  • A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PMC.
  • Synthesis, Thermochemistry, and Cure Behavior of Oligocyclobutane-Containing Prepolymers Relevant to Propellant Applications. ACS Applied Polymer Materials.
  • Development of low viscosity prepolymer with ring strained side chains to enhance binder stability and explosive power. PMC.
  • A Reprocessable Thermally Orthogonal Polymer. CCS Chemistry.
  • Modulating Poly(oligocyclobutane) Properties Through Backbone Modifications. Macromolecules.

Sources

Comparative

Elemental analysis standards for C7H10O2 compounds

Elemental Analysis Standards for C7H10O2 Compounds: A Comparative Guide to CHNO Analyzers and Calibration Protocols Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges posed b...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for C7H10O2 Compounds: A Comparative Guide to CHNO Analyzers and Calibration Protocols

Introduction

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by oxygen-rich, nitrogen-free organic intermediates. Compounds with the empirical formula C7H10O2—such as the pharmaceutical scaffold cyclohex-2-ene-1-carboxylic acid[1] or various volatile esters and lactones—require rigorous elemental analysis (CHNO) to verify their structural identity and validate purity during drug development[2].

Because these compounds inherently lack nitrogen and sulfur, and possess a relatively high oxygen content (theoretical: C 66.65%, H 7.99%, O 25.36%), standard "out-of-the-box" CHNS methods can yield skewed results. Ensuring an experimental deviation of less than ±0.4% from theoretical values[3] requires highly specific calibration standards, optimized instrument platforms, and a deep understanding of combustion causality. This guide objectively compares the top elemental analyzers and reference materials optimized for C7H10O2 matrices, providing a self-validating experimental protocol.

Section 1: Selecting the Right Calibration Standard

The foundation of accurate elemental analysis is matrix matching. The thermal conductivity detector (TCD) response must be calibrated using a certified reference material (CRM) that closely mimics the combustion behavior of the target analyte[2]. For C7H10O2 compounds, the absence of nitrogen and high oxygen content dictates the calibration strategy.

Table 1: Comparison of Certified Reference Materials for C7H10O2 Analysis

Reference StandardEmpirical Formula%C%H%N%O%SAnalytical Role & Causality
Target Analyte C7H10O266.657.990.0025.360.00The baseline matrix to be matched.
Acetanilide (NIST 141e) [4]C8H9NO71.096.7110.3611.840.00The industry "gold standard" for CHN and O calibration[5]. Highly stable, but introduces a nitrogen peak that the target analyte lacks.
BBOT [5]C26H26N2O2S72.536.096.51~7.437.44Excellent for CHNS calibration due to sulfur content[5], but suboptimal for C7H10O2 as it dilutes the oxygen calibration curve.
Benzoic Acid C7H6O268.854.950.0026.200.00The optimal structural proxy. It contains zero nitrogen/sulfur and closely matches the ~25% oxygen mass fraction of C7H10O2.

Expert Insight: While Acetanilide is universally accepted[3], I strongly recommend a dual-standard approach for C7H10O2: Acetanilide to establish the baseline K-factors for Carbon and Hydrogen, and a high-oxygen, nitrogen-free standard (like Benzoic Acid) specifically for the Pyrolysis (Oxygen) mode to prevent calibration curve distortion at the 25% oxygen threshold.

Section 2: Instrument Platform Comparison

Not all CHNO analyzers handle volatile or high-oxygen liquids equally well. The choice of instrument impacts the limit of quantification (LOQ) and the baseline separation of CO gas from atmospheric background noise.

Table 2: High-Performance Elemental Analyzers for Organic Compounds

PlatformCore TechnologyKey Advantage for C7H10O2Typical Cycle Time
Thermo Scientific FlashSmart [6]Dynamic Flash Combustion & PyrolysisUnmatched modularity. Allows seamless switching between CHN oxidation (1000°C) and O pyrolysis (1060°C) without hardware reconfiguration[5].~5 mins
Elementar vario EL cube [7]Purge-and-Trap ChromatographySuperior baseline separation. The purge-and-trap system perfectly isolates CO from atmospheric N2, critical for accurate oxygen quantification in C7H10O2.~4-5 mins
LECO CHN828 [6]NDIR (C) and TCD (H, N)Built for macro samples (up to 3g)[6]. Highly robust, but generally over-specced for the 1-3 mg micro-scale typical of pharmaceutical intermediates.2.8 mins

Section 3: Self-Validating Experimental Protocol

To achieve the mandatory ±0.4% purity threshold[3], the analytical workflow must be treated as a closed, self-validating system. The following protocol outlines the causal reasoning behind each step when analyzing a C7H10O2 compound using a dynamic flash combustion system[8].

Step 1: System Purge and Blank Validation

  • Action: Purge the system with Ultra-High Purity (UHP) Helium (99.999%) and run three empty capsules.

  • Causality: Helium acts as an inert carrier gas[8]. Running blanks establishes a baseline TCD signal and verifies that the system is hermetically sealed against atmospheric O2 and N2 intrusion, which would otherwise cause false positives.

Step 2: Dual-Capsule Sample Preparation

  • Action: Weigh exactly 1.000 to 3.000 mg (±0.1 µg) of the C7H10O2 sample into two different capsules: a Tin (Sn) capsule for CHN analysis, and a Silver (Ag) capsule for Oxygen analysis[5].

  • Causality: For CHN, the tin capsule reacts with the injected O2 pulse in a violent exothermic flash, temporarily driving the local temperature to 1800°C to ensure complete combustion of refractory carbon[8]. For Oxygen analysis, tin cannot be used because it forms SnO2, permanently trapping the sample's oxygen. Silver is inert during pyrolysis, allowing all oxygen to be released[5].

Step 3: Calibration via K-Factor

  • Action: Run NIST Acetanilide (SRM 141e)[4] in triplicate. The software calculates the K-factor:

    
    .
    
  • Causality: The K-factor normalizes the TCD response, compensating for minor daily fluctuations in detector sensitivity and carrier gas flow rates.

Step 4: Combustion (CHN Mode)

  • Action: Drop the tin capsule into the oxidation reactor (1000°C) simultaneously with a precise pulse of O2. The resulting gases pass through a reduction reactor containing copper wire at 600°C[8].

  • Causality: The oxidation reactor converts the sample to CO2, H2O, and nitrogen oxides (NOx). The copper reduction reactor scrubs any excess unreacted O2 and reduces NOx to N2 gas[9], ensuring only pure analyte gases reach the GC column.

Step 5: Pyrolysis (Oxygen Mode)

  • Action: Drop the silver capsule into the pyrolysis reactor (1060°C) containing nickel-coated carbon[5].

  • Causality: In the absence of oxygen, the sample undergoes thermal decomposition. The carbon matrix forces all oxygen in the C7H10O2 molecule to form Carbon Monoxide (CO) gas[5], which is then quantified by the TCD.

Section 4: Mechanistic Workflow Diagram

The following diagram illustrates the divergent pathways required to accurately quantify the CHN and O components of a C7H10O2 sample.

CHNO_Workflow cluster_CHN CHN Analysis (Combustion) cluster_O Oxygen Analysis (Pyrolysis) Sample C7H10O2 Sample (Weighed to ±0.1 µg) Combustion Oxidation Reactor (1000°C, O2 pulse) Sample->Combustion Tin Capsule Pyrolysis Pyrolysis Reactor (1060°C, Ni/C) Sample->Pyrolysis Silver Capsule Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction GasesCHN CO2, H2O (N2 absent) Reduction->GasesCHN GC GC Column (Isothermal Separation) GasesCHN->GC GasesO CO Gas Pyrolysis->GasesO GasesO->GC TCD Thermal Conductivity Detector (TCD) GC->TCD He Carrier Gas Data Empirical Formula Validation TCD->Data K-Factor Calc

Divergent analytical pathways for CHN combustion and Oxygen pyrolysis in elemental analysis.

Conclusion

For C7H10O2 pharmaceutical intermediates, elemental analysis is not a simple "load and run" procedure. Because the target matrix is highly oxygenated and lacks nitrogen, scientists must deliberately select their calibration standards (e.g., NIST Acetanilide[4] combined with a high-oxygen proxy) and strictly adhere to capsule material causality (Tin for CHN, Silver for O)[5]. When executed on a highly modular platform like the Thermo FlashSmart[6] or Elementar vario EL cube[7], this self-validating protocol guarantees that experimental results will reliably fall within the ±0.4% purity threshold[3].

References

  • Benchchem. "1"

  • LabX. "6"

  • Excedr. "9"

  • AZoM. "2"

  • Benchchem. "3"

  • Inorganic Chemistry Frontiers (RSC Publishing). ""

  • The Lab Guide. "7"

  • NIST. "4"

  • Thermo Fisher Scientific. "5"

  • World Agroforestry. "8"

Sources

Safety & Regulatory Compliance

Safety

2-Cyclobutylprop-2-enoic Acid: Proper Disposal &amp; Handling Procedures

Part 1: Executive Summary & Core Directive 2-Cyclobutylprop-2-enoic acid (an -substituted acrylic acid derivative) presents a dual-hazard profile: chemical reactivity (polymerization potential) and corrosivity (organic a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-Cyclobutylprop-2-enoic acid (an


-substituted acrylic acid derivative) presents a dual-hazard profile: chemical reactivity  (polymerization potential) and corrosivity  (organic acid). Improper disposal can lead to exothermic runaway reactions in waste containers or regulatory non-compliance.[1]

Immediate Action Required:

  • Do NOT mix with oxidizing agents, peroxides, or polymerization initiators.[1][2]

  • Do NOT dispose of down the drain.[1]

  • Segregate as "Organic Acid Waste" with a secondary flag for "Potential Polymerizer." [1]

Part 2: Hazard Profiling & Technical Rationale[1][2][3]

To ensure safety, we must deconstruct the molecule into its functional risk components.[1] This compound is not a generic organic waste; it requires specific handling based on its structure.[1]

Structural Hazard Analysis
Functional GroupChemical RiskOperational Implication
Carboxylic Acid (-COOH) Corrosive (pH < 2 in solution); Skin/Eye Irritant.Must be segregated from bases and cyanides to prevent heat generation or toxic gas release.[1][2]

-Unsaturated Alkene
Polymerization Risk. The double bond is susceptible to radical-initiated polymerization, which is exothermic.Waste containers must not be sealed airtight if off-gassing is suspected; stabilizers (e.g., MEHQ) may be required.[1]
Cyclobutyl Ring Ring Strain (~26 kcal/mol).[1]While kinetically stable, the ring adds energy to combustion/decomposition.[1] High-temperature incineration is the preferred destruction method.[1]
GHS Classification (Derived)

Based on analogous substituted acrylic acids (e.g., 2-propylacrylic acid, methacrylic acid):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H317: May cause an allergic skin reaction.[1]

  • H335: May cause respiratory irritation.[1][3][4]

  • H227: Combustible liquid (Flash point likely >60°C but <93°C).[1]

Part 3: Pre-Disposal Stabilization Protocol

CRITICAL: Before placing this chemical into a waste stream, you must ensure it is stable.[1] Uninhibited acrylic derivatives can polymerize violently in waste drums.[1]

Verification of Inhibitor Status

Most acrylic acids are stabilized with MEHQ (Monomethyl ether of hydroquinone) , typically at 200 ppm.[1]

  • Action: Check the original bottle label for inhibitor content.[1]

  • Test: If the chemical is old (>1 year) or has been distilled (removing inhibitor), test for peroxides.

  • Restabilization: If unsure, add MEHQ to a final concentration of 200 ppm before adding to the waste container. Note: MEHQ requires dissolved oxygen to function; do not purge waste containers with nitrogen.

Part 4: Disposal Workflows

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of 2-Cyclobutylprop-2-enoic acid.

DisposalWorkflow Start Waste Material: 2-Cyclobutylprop-2-enoic acid StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Absorbed Spill StateCheck->Solid ConcCheck Concentration? Liquid->ConcCheck StreamC STREAM C: Solid Hazardous Waste (Incineration) Solid->StreamC Pure Pure / High Conc. (>5%) ConcCheck->Pure High Risk Dilute Dilute Aqueous (<5%) ConcCheck->Dilute Low Risk StreamA STREAM A: High BTU Organic Waste (Incineration) Pure->StreamA Do NOT Neutralize (Exotherm Risk) StreamB STREAM B: Aqueous Acid Waste (Neutralization/Biotreatment) Dilute->StreamB Adjust pH to 6-9 if permitted

Figure 1: Decision matrix for selecting the appropriate waste stream based on concentration and physical state.

Detailed Procedures
Stream A: Concentrated Organic Waste (Preferred)

Use for: Pure chemical, reaction mixtures, or high-concentration organic solutions.

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers due to acid corrosion.

  • Labeling: "Hazardous Waste - Organic Acid - Corrosive - Combustible."[1]

  • Segregation: Keep separate from oxidizers (Nitric acid, Peroxides) and Bases (Amines, Hydroxide).[1][2]

  • Disposal Method: High-temperature incineration (Rotary Kiln) at a licensed TSD (Treatment, Storage, and Disposal) facility.[1]

Stream B: Dilute Aqueous Waste

Use for: Rinsate or <5% aqueous solutions.

  • Neutralization (Only if trained and permitted):

    • Slowly add the acid solution to a stirred bath of dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).[1]
    • Caution:

      
       evolution will occur.[1] Monitor temperature (keep 
      
      
      
      ).
    • Once pH is 6–9, dispose of as non-hazardous aqueous waste only if local regulations allow.[1]

  • Standard: If neutralization is not standard protocol, collect as "Aqueous Acidic Waste" for off-site treatment.

Part 5: Emergency Spill Response

Scenario: 100 mL spill of pure 2-Cyclobutylprop-2-enoic acid on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area.[1] Fumes may be irritating.[1][2]

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Dry Sand).[1] Do NOT use paper towels (surface area + acid + heat = fire risk).[1]

  • Neutralization/Absorption:

    • Cover the spill with a generic acid neutralizer (sodium carbonate/calcium carbonate base).[1]

    • Wait for fizzing to stop.[1]

  • Collection: Scoop the resulting sludge into a wide-mouth jar. Label as "Hazardous Waste: Acid Spill Debris." [1]

Part 6: Regulatory & Compliance Reference[1]

All disposal activities must adhere to the following frameworks. Non-compliance can result in severe fines.[1]

RegulationCodeRequirement
US EPA (RCRA) 40 CFR 261Determination of hazardous waste characteristics (Corrosivity D002, Ignitability D001).
OSHA 29 CFR 1910.1450Laboratory Standard: Chemical Hygiene Plan must address "Particularly Hazardous Substances."[1]
DOT 49 CFR 173Shipping requirements: Likely Class 8 (Corrosive) or Class 3 (Flammable) depending on formulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Information on Chemicals - Acrylic Acid (CAS 79-10-7).[1] (Used as the reference standard for acrylic acid derivative hazards).[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: 2-Cyclopropylprop-2-enoic acid (CID 150877).[1][6] National Library of Medicine.[1] (Structural analog reference). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclobutylprop-2-enoic Acid

Hazard Assessment: Understanding the Invisible Threat 2-Cyclobutylprop-2-enoic acid, as a derivative of acrylic acid, must be presumed to be a corrosive and reactive compound. The primary hazards stem from the carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Invisible Threat

2-Cyclobutylprop-2-enoic acid, as a derivative of acrylic acid, must be presumed to be a corrosive and reactive compound. The primary hazards stem from the carboxylic acid group and the reactive double bond.

  • Corrosivity: Like its parent compound, it is expected to be corrosive to the skin, eyes, and respiratory tract.[2][3] Direct contact can cause severe chemical burns, and vapors can lead to irritation of the mucous membranes and respiratory system.[1]

  • Irritation: Even at lower concentrations, it is likely to be a significant irritant.[4]

  • Hazardous Polymerization: Acrylic acids can polymerize exothermically, sometimes with explosive force. This can be initiated by heat, light, or contact with incompatible materials like peroxides or strong oxidizing agents.[1][5] While the cyclobutyl group may add some steric hindrance, the potential for uncontrolled polymerization remains a critical safety consideration.

These inherent properties dictate a stringent approach to personal protection. The primary goal is to establish multiple barriers between the researcher and the chemical to prevent any route of exposure—dermal, ocular, or inhalation.

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process that adapts to the specific task and associated risks. Below, we detail the minimum required PPE and provide recommendations for escalating protection based on the experimental context.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. All work with 2-Cyclobutylprop-2-enoic acid, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood.[2] The fume hood sash provides a physical barrier and ensures that any vapors are effectively captured and exhausted.

Personal Protective Equipment (PPE) Summary
Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Transfers (<10 mL) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant (FR) Lab CoatNot required if in a fume hood.
Solution Preparation & Reactions (>10 mL) Chemical Splash Goggles & Full-Face ShieldNeoprene or Butyl Gloves over an inner Nitrile GloveChemical-Resistant Apron over FR Lab CoatNot required if in a fume hood.
Large Spills or System Failure Chemical Splash Goggles & Full-Face ShieldHeavy-duty Neoprene or Butyl GlovesFull Chemical-Resistant SuitAir-Supplied Respirator
Detailed PPE Rationale & Selection
  • Eye and Face Protection: The corrosive nature of this acid means a single droplet in the eye can cause irreversible damage.

    • Chemical Splash Goggles are mandatory at all times. They must form a complete seal around the eyes to protect from splashes and vapors.[3]

    • A Full-Face Shield must be worn over the goggles during procedures with a higher risk of splashing, such as when transferring larger volumes or working with pressurized systems.[6] It is crucial to remember that a face shield alone does not offer adequate protection.[6]

  • Hand Protection: Skin contact can lead to severe burns.[7]

    • Double Gloving: For incidental contact, wearing two pairs of nitrile gloves is a standard practice. If the outer glove is contaminated, it can be removed without exposing the skin.[6]

    • Extended Contact: For extended handling or when immersion is possible, more robust gloves are required. Neoprene or Butyl rubber gloves offer superior resistance to a broad range of chemicals, including corrosive acids.[6] Always check the glove manufacturer's compatibility charts for specific breakthrough times.

  • Body Protection:

    • A Flame-Resistant (FR) Lab Coat is the minimum requirement.

    • A Chemical-Resistant Apron made of rubber or neoprene should be worn over the lab coat during transfers of significant volumes to protect against splashes.[4][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety.

  • Preparation:

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[6]

    • Prepare all necessary equipment and reagents before retrieving the 2-Cyclobutylprop-2-enoic acid.

    • Designate a specific area within the fume hood for the procedure.

    • Have spill cleanup materials, such as a spill kit with a neutralizer (e.g., sodium bicarbonate or calcium carbonate), readily available.[6]

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner nitrile gloves, outer neoprene/butyl gloves, and finally, chemical splash goggles and face shield.

  • Handling the Chemical:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When diluting, always add acid slowly to the solvent , never the other way around, to control any exothermic reaction.[6]

    • Keep containers of 2-Cyclobutylprop-2-enoic acid tightly closed when not in use.[8]

  • Post-Procedure:

    • Upon completion, close all chemical containers securely.

    • Decontaminate any surfaces within the fume hood.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove the outer gloves first, followed by the face shield, apron, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan: Managing Chemical Waste

Improper disposal can pose a significant risk to personnel and the environment.

  • Waste Collection: All waste containing 2-Cyclobutylprop-2-enoic acid, including contaminated consumables (gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[10]

  • Container Selection: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE).[10] It must be clearly labeled as "Hazardous Waste" and list all contents, including "2-Cyclobutylprop-2-enoic Acid."

  • Segregation: Do not mix this waste with incompatible materials, particularly bases or oxidizing agents, within the same waste container.[5]

  • Final Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour this chemical down the drain.[11]

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 cluster_1 Risk Level & PPE Selection cluster_2 Required PPE Ensemble start Start: Task Involving 2-Cyclobutylprop-2-enoic Acid task_assessment Assess Task Risk: - Volume - Concentration - Splash Potential start->task_assessment low_risk Low Risk (e.g., Weighing <1g, Low-volume transfer <10mL) task_assessment->low_risk Low high_risk High Risk (e.g., Large volume transfer, Reaction workup, Pressurized system) task_assessment->high_risk High spill_emergency Spill or Emergency (Uncontrolled Release) task_assessment->spill_emergency Emergency ppe_low Minimum PPE: - Chemical Fume Hood - FR Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Minimum PPE PLUS: - Full-Face Shield - Chemical-Resistant Apron - Neoprene/Butyl Gloves high_risk->ppe_high ppe_emergency Emergency PPE: - Full Chemical Suit - Heavy-Duty Butyl Gloves - Air-Supplied Respirator spill_emergency->ppe_emergency end_op Proceed with Operation ppe_low->end_op ppe_high->end_op ppe_emergency->end_op After containing spill

Caption: PPE selection workflow for handling 2-Cyclobutylprop-2-enoic acid.

References

  • World Health Organization. (1997). Acrylic acid (HSG 104, 1997). INCHEM. Available at: [Link]

  • Washington State University. Acrylic Acid Standard Operating Procedure. Environmental Health & Safety. Available at: [Link]

  • University of Kentucky. Corrosives. Research Safety. Available at: [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]

  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Available at: [Link]

  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Available at: [Link]

  • PENTA. (2025, April 7). Safety Data Sheet Acrylic acid. Available at: [Link]

  • NailKnowledge. (2025, May 8). Safe and Responsible Disposal of Acrylic Liquid. Available at: [Link]

  • D-Mand Better Products, LLC. (2010, March 12). Material Safety Data Sheet. Available at: [Link]

  • Shrine Chemicals. Safety Data Sheet Acrylic Acid Bulk. Available at: [Link]

Sources

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